molecular formula C5H11B B1277395 (S)-1-Bromo-2-methylbutane CAS No. 534-00-9

(S)-1-Bromo-2-methylbutane

Cat. No.: B1277395
CAS No.: 534-00-9
M. Wt: 151.04 g/mol
InChI Key: XKVLZBNEPALHIO-YFKPBYRVSA-N
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Description

(S)-1-Bromo-2-methylbutane is a useful research compound. Its molecular formula is C5H11Br and its molecular weight is 151.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-bromo-2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11Br/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVLZBNEPALHIO-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70878758
Record name Butane, 1-bromo-2-methyl-, (S)-
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Molecular Weight

151.04 g/mol
Source PubChem
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CAS No.

534-00-9
Record name (2S)-1-Bromo-2-methylbutane
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Record name d-Amyl bromide
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Record name Butane, 1-bromo-2-methyl-, (2S)-
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Record name Butane, 1-bromo-2-methyl-, (S)-
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Record name (S)-1-bromo-2-methylbutane
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Record name 1-BROMO-2-METHYLBUTANE, (+)-
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Foundational & Exploratory

(S)-1-Bromo-2-methylbutane chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of (S)-1-Bromo-2-methylbutane

Abstract

This compound, a chiral bromoalkane, serves as a critical building block in asymmetric synthesis. Its significance lies in the reactivity of its carbon-bromine bond, which facilitates a range of chemical transformations while maintaining the stereochemical integrity of the chiral center. This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its applications in research and drug development.

Chemical and Physical Properties

This compound is a colorless liquid with a distinct odor.[1] It is known for its optical activity and is a key intermediate in the synthesis of chiral molecules, such as nematic liquid crystals and optically active Grignard reagents.[1][2][3] It is insoluble in water and sensitive to light.[1][2][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C₅H₁₁Br[5]
Molecular Weight 151.04 g/mol
CAS Number 534-00-9[2][4][5]
Appearance Colorless liquid[1]
Boiling Point 121-122 °C[2][4][5][6]
Density 1.223 g/mL at 25 °C[2][4][5][6]
Refractive Index (n²⁰/D) 1.445[2][4][5]
Optical Activity ([α]²¹/D) +4.5° (c=5 in chloroform)[4]
Flash Point 22 °C (71.6 °F)[5]
Water Solubility Insoluble[1][2][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are fundamental for confirming its structure and purity.

Table 2: Key Spectroscopic Data for this compound

TechniqueDescriptionReferences
¹H NMR Spectra available for this compound confirm the proton environments.[7]
¹³C NMR Spectra available for this compound confirm the carbon skeleton.[7]
Mass Spectrometry (MS) Electron ionization mass spectra are available, showing the molecular ion peak and fragmentation patterns.[8][9]
Infrared Spectroscopy (IR) FTIR spectra are available for vibrational mode analysis.[7][10]
Raman Spectroscopy Raman spectra are available.[7][10]

Chemical Reactivity and Applications

The chemical behavior of this compound is dominated by the electrophilic nature of the carbon atom bonded to the bromine. This makes it an excellent substrate for nucleophilic substitution reactions, particularly Sₙ2 reactions.

Nucleophilic Substitution (Sₙ2) Reactions

This compound readily undergoes Sₙ2 reactions where a nucleophile attacks the primary carbon, leading to the displacement of the bromide ion in a single, concerted step.[11] This reaction proceeds with an inversion of stereochemistry. However, due to the chiral center at the adjacent carbon, the designation of the product's stereochemistry (R or S) depends on the priority of the incoming nucleophile. The presence of a methyl group on the β-carbon introduces some steric hindrance, which can slow the reaction rate compared to unbranched primary alkyl halides like 1-bromobutane.[12][13]

Caption: Sₙ2 reaction pathway for this compound.

Applications in Synthesis

Due to its chirality and reactivity, this compound is a valuable intermediate in various synthetic applications:

  • Asymmetric Synthesis : It serves as a chiral building block to introduce specific stereocenters into target molecules.[11]

  • Pharmaceuticals and Agrochemicals : It can be a precursor for synthesizing active pharmaceutical ingredients, herbicides, and pesticides.[14]

  • Liquid Crystals : It is used in the synthesis of chiral nematic liquid crystals, which are essential components in advanced display technologies.[1][2][3]

  • Grignard Reagents : It is a precursor for the synthesis of optically active Grignard reagents, which are vital for forming new carbon-carbon bonds with high enantioselectivity.[1][2]

Experimental Protocols

Stereoselective Synthesis

The most common methods for synthesizing enantiomerically pure this compound start from the chiral precursor (S)-2-methyl-1-butanol, preserving the stereochemistry.[11]

Method 1: Reaction with Hydrobromic Acid (HBr)

  • Setup : A round-bottom flask equipped with a reflux condenser and a dropping funnel is charged with (S)-2-methyl-1-butanol.

  • Reaction : Concentrated hydrobromic acid (48%) is added slowly to the alcohol. Sulfuric acid can be used as a catalyst.[15]

  • Heating : The mixture is heated to reflux (approximately 90-95 °C) for several hours (e.g., 12-16 hours) to ensure the reaction goes to completion.[15]

  • Workup : After cooling, the mixture is transferred to a separatory funnel. The organic layer is separated from the aqueous layer.

  • Washing : The organic layer is washed sequentially with water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[15]

  • Drying : The organic layer is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Purification : The dried liquid is filtered, and the solvent (if any) is removed by rotary evaporation. The crude product is then purified by fractional distillation, collecting the fraction boiling at 121-122 °C.[15]

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start (S)-2-methyl-1-butanol + HBr/H₂SO₄ reflux Reflux (90-95°C) start->reflux separation Phase Separation reflux->separation washing Wash with H₂O, NaHCO₃, Brine separation->washing drying Dry over Na₂SO₄ washing->drying distillation Fractional Distillation drying->distillation product This compound distillation->product

Caption: Synthesis and purification workflow for this compound.

Analytical Procedures
  • Gas Chromatography (GC) : To determine the purity of the final product and to monitor the reaction progress. A column suitable for separating halogenated hydrocarbons should be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded using a standard NMR spectrometer (e.g., 300 or 500 MHz) with deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Polarimetry : To confirm the stereochemical integrity and enantiomeric purity of the product. The optical rotation is measured using a polarimeter at the sodium D-line (589 nm), with the sample dissolved in a suitable solvent like chloroform.

Safety Information

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Hazard and Safety Information

CategoryInformationReferences
GHS Pictograms Flame, Exclamation Mark[5][16]
Signal Word Danger[5][16]
Hazard Statements H225: Highly flammable liquid and vapour.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5][16][17]
Precautionary Statements P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P261: Avoid breathing vapours.P280: Wear protective gloves, eye protection, and face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][16][18]
Personal Protective Equipment (PPE) Eyeshields, face shields, chemical-resistant gloves, flame-retardant antistatic protective clothing, and a suitable respirator.[18][19]
Incompatible Materials Strong bases, oxidizing agents.[19]
Fire-fighting Measures Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Vapors may form explosive mixtures with air.[18][19]

References

An In-depth Technical Guide to the Physical Properties of (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Bromo-2-methylbutane, a chiral halogenated alkane, serves as a critical building block in asymmetric synthesis. Its stereospecific nature makes it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other complex chiral molecules.[1] A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the key physical characteristics of this compound, complete with detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various chemical processes, including reaction kinetics, separation, and purification.

Physical PropertyValueUnitsConditions
Molecular Formula C₅H₁₁Br--
Molecular Weight 151.04 g/mol -
Boiling Point 121-122°Cat 1 atm
Melting Point -105.4 (estimate)°C-
Density 1.223g/mLat 25 °C
Refractive Index (n_D) 1.445-at 20 °C
Specific Rotation ([α]_D) +4.5°c = 5 in chloroform (B151607), at 21 °C

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are outlined below. These protocols are designed to be followed in a standard organic chemistry laboratory setting.

Determination of Boiling Point (Micro-Boiling Point Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube or similar heating apparatus

  • Thermometer (calibrated)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating oil (mineral oil or silicone oil)

  • Sample of this compound

Procedure:

  • Attach the small test tube containing 1-2 mL of this compound to the thermometer with a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Place the sealed-end-down capillary tube into the test tube.

  • Immerse the assembly in a Thiele tube filled with heating oil, ensuring the sample is below the oil level.

  • Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating.[2]

  • Observe the capillary tube. As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until the bubbling is rapid and continuous, then remove the heat source.

  • The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[2][3]

  • Record this temperature. For accuracy, repeat the measurement at least twice and calculate the average.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Sample of this compound

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Determine and record the mass of the empty pycnometer.

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath set to 25 °C until it reaches thermal equilibrium.

  • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and record its mass.

  • Empty and thoroughly dry the pycnometer.

  • Fill the pycnometer with this compound and repeat step 3.

  • Dry the outside of the pycnometer and record its mass.

  • Calculate the density using the following formula: Density = (Mass of substance) / (Volume of substance) Volume of substance = (Mass of water) / (Density of water at 25 °C)

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath (set to 20 °C)

  • Dropper

  • Soft tissue paper

  • Calibration standard (e.g., distilled water)

  • Sample of this compound

Procedure:

  • Turn on the Abbe refractometer and the attached constant temperature water bath. Allow the instrument to equilibrate to 20 °C.

  • Calibrate the refractometer using a standard of known refractive index, such as distilled water (n_D at 20 °C = 1.3330).

  • Open the prism of the refractometer and clean the surfaces with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone), then allow it to dry completely.

  • Using a clean dropper, place a few drops of this compound onto the lower prism.[4]

  • Close the prisms firmly.

  • Look through the eyepiece and turn the adjustment knob until the light and dark fields are in sharp focus.

  • Adjust the compensator to eliminate any color fringes at the borderline of the light and dark fields.

  • Align the borderline exactly on the crosshairs in the eyepiece.

  • Read the refractive index from the scale.[4] Repeat the measurement for consistency.

Determination of Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is the angle of rotation of plane-polarized light by a solution of the compound at a specific concentration and path length.

Apparatus:

  • Polarimeter

  • Polarimeter cell (1 dm or 2 dm)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Sodium D line light source (589 nm)

  • Chloroform (spectroscopic grade)

  • Sample of this compound

Procedure:

  • Accurately weigh approximately 0.5 g of this compound.

  • Dissolve the sample in chloroform in a 10 mL volumetric flask and dilute to the mark. Calculate the exact concentration (c) in g/mL.

  • Turn on the polarimeter and allow the sodium lamp to warm up.

  • Calibrate the instrument by filling the polarimeter cell with pure chloroform (the blank) and setting the reading to zero.

  • Rinse the polarimeter cell with the prepared solution of this compound and then fill it, ensuring there are no air bubbles in the light path.[5]

  • Place the filled cell in the polarimeter.

  • Rotate the analyzer until the two halves of the field of view are of equal intensity (or at a minimum intensity).[6]

  • Record the observed angle of rotation (α).

  • Calculate the specific rotation using the formula: [α]_D^T = α / (l × c) where:

    • [α]_D^T is the specific rotation at temperature T using the sodium D line.

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Synthesis Workflow

This compound is commonly synthesized from the corresponding chiral alcohol, (S)-(-)-2-methyl-1-butanol, via a nucleophilic substitution reaction. The use of phosphorus tribromide (PBr₃) is a standard method that proceeds with inversion of stereochemistry.[7]

Experimental Protocol for the Synthesis of this compound

Materials:

  • (S)-(-)-2-methyl-1-butanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.

  • In the flask, place (S)-(-)-2-methyl-1-butanol and anhydrous diethyl ether. Cool the flask in an ice bath.

  • Slowly add phosphorus tribromide dropwise from the dropping funnel with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until TLC indicates the consumption of the starting alcohol.

  • Carefully pour the reaction mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_purification Purification cluster_product Product S_Alcohol (S)-(-)-2-methyl-1-butanol Reaction Nucleophilic Substitution (SN2 Reaction) S_Alcohol->Reaction PBr3 Phosphorus Tribromide (PBr3) PBr3->Reaction Workup Aqueous Workup (Washings) Reaction->Workup Drying Drying (Anhydrous MgSO4) Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Distillation Fractional Distillation Evaporation->Distillation S_Bromobutane This compound Distillation->S_Bromobutane

Caption: Synthesis workflow for this compound.

Experimental_Logic cluster_synthesis Synthesis and Purification cluster_characterization Physical Property Characterization cluster_validation Validation Start Start with (S)-(-)-2-methyl-1-butanol Synthesize Synthesize this compound Start->Synthesize Purify Purify by Distillation Synthesize->Purify BoilingPoint Determine Boiling Point Purify->BoilingPoint Density Determine Density Purify->Density RefractiveIndex Determine Refractive Index Purify->RefractiveIndex SpecificRotation Determine Specific Rotation Purify->SpecificRotation Compare Compare with Literature Values BoilingPoint->Compare Density->Compare RefractiveIndex->Compare SpecificRotation->Compare

Caption: Logical flow for synthesis and characterization.

References

An In-depth Technical Guide to the Synthesis of (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Bromo-2-methylbutane is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its stereospecific nature makes it a crucial starting material for introducing a defined stereocenter. This technical guide provides a comprehensive overview of the primary and most effective methods for the synthesis of this compound, focusing on stereoselective routes from the chiral precursor, (S)-2-methyl-1-butanol. This document details the reaction mechanisms, optimized experimental conditions, and purification protocols. Quantitative data is summarized for comparative analysis, and key reaction pathways and workflows are visualized to facilitate understanding.

Introduction

Chiral bromoalkanes are pivotal intermediates in asymmetric synthesis, enabling the construction of enantiomerically pure molecules. This compound, with its defined stereochemistry at the C2 position, serves as a key synthon for the introduction of the (S)-2-methylbutyl moiety. The most direct and widely employed synthetic strategies involve the nucleophilic substitution of the hydroxyl group of the readily available chiral alcohol, (S)-2-methyl-1-butanol. The success of these methods hinges on the stereospecificity of the reaction to ensure the retention of the desired chirality in the final product. This guide will focus on the two predominant methods for this conversion: the use of phosphorus tribromide (PBr₃) and concentrated hydrobromic acid (HBr).

Core Synthesis Methods

The synthesis of this compound from (S)-2-methyl-1-butanol is primarily achieved through nucleophilic substitution reactions that proceed via an Sₙ2 mechanism. This mechanism is critical as it ensures the stereochemical integrity of the chiral center at the 2-position is preserved in the product.[1]

Synthesis using Phosphorus Tribromide (PBr₃)

The reaction of (S)-2-methyl-1-butanol with phosphorus tribromide is a classic and highly effective method for producing this compound.[1] The reaction proceeds through the formation of a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion in an Sₙ2 fashion.

Mechanism: The hydroxyl group of the alcohol attacks the electrophilic phosphorus atom of PBr₃, displacing a bromide ion and forming a good leaving group. The displaced bromide ion then acts as a nucleophile, attacking the primary carbon and displacing the activated hydroxyl group.

Synthesis using Hydrobromic Acid (HBr)

Another common and efficient method involves the reaction of (S)-2-methyl-1-butanol with concentrated hydrobromic acid.[1] This reaction also proceeds via an Sₙ2 displacement, preserving the stereochemistry at the chiral center.[1]

Mechanism: The hydroxyl group of the alcohol is protonated by the strong acid, forming a good leaving group (water). The bromide ion then attacks the primary carbon in a concerted Sₙ2 mechanism, displacing the water molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthesis methods of this compound.

ParameterSynthesis with PBr₃Synthesis with HBr
Starting Material (S)-2-methyl-1-butanol(S)-2-methyl-1-butanol
Reagent Phosphorus Tribromide (PBr₃)Concentrated Hydrobromic Acid (HBr, 48%)
Reaction Temperature 0–5°C0°C
Typical Yield 85–90%~92% (Industrial)[1]
Enantiomeric Excess (ee) >95%>99%[1]
Key Advantages Avoids carbocation rearrangements.High yields and excellent enantiomeric purity.[1]

Detailed Experimental Protocols

Synthesis of this compound using PBr₃

Materials:

  • (S)-2-methyl-1-butanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (S)-2-methyl-1-butanol in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (approximately 0.33 to 0.4 equivalents per equivalent of alcohol) to the stirred solution via the dropping funnel, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 2-4 hours.

  • Slowly pour the reaction mixture over crushed ice to quench the reaction.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Synthesis of this compound using HBr

Materials:

  • (S)-2-methyl-1-butanol

  • Concentrated hydrobromic acid (48%)

  • Concentrated sulfuric acid

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous calcium chloride

Procedure:

  • In a round-bottom flask, combine (S)-2-methyl-1-butanol and concentrated hydrobromic acid (approximately 1.25 equivalents).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with constant swirling.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Add ice to the reaction mixture and transfer it to a separatory funnel.

  • Separate the lower organic layer and wash it sequentially with cold water, concentrated sulfuric acid (to remove unreacted alcohol), water, saturated sodium bicarbonate solution, and brine.

  • Dry the crude product over anhydrous calcium chloride.

  • Purify by fractional distillation, collecting the fraction boiling at the appropriate temperature for this compound.

Visualizations

Reaction Pathways

SN2_Mechanisms cluster_PBr3 Synthesis with PBr₃ cluster_HBr Synthesis with HBr PBr3_Start (S)-2-methyl-1-butanol PBr3_Intermediate Activated Alcohol (Phosphite Ester) PBr3_Start->PBr3_Intermediate + PBr₃ PBr3_Product This compound PBr3_Intermediate->PBr3_Product + Br⁻ (Sₙ2) HBr_Start (S)-2-methyl-1-butanol HBr_Intermediate Protonated Alcohol (Oxonium Ion) HBr_Start->HBr_Intermediate + H⁺ (from HBr) HBr_Product This compound HBr_Intermediate->HBr_Product + Br⁻ (Sₙ2)

Caption: Sₙ2 reaction pathways for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Start Start: (S)-2-methyl-1-butanol Reaction Reaction: + PBr₃ or HBr (0°C to reflux) Start->Reaction Quench Quenching: Addition of ice/water Reaction->Quench Extraction Workup: Aqueous washes (H₂O, NaHCO₃, Brine) Quench->Extraction Drying Drying: Anhydrous MgSO₄ or CaCl₂ Extraction->Drying Purification Purification: Fractional Distillation Drying->Purification Product Final Product: This compound Purification->Product

Caption: General experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from (S)-2-methyl-1-butanol is most effectively and stereospecifically achieved through Sₙ2 reactions with either phosphorus tribromide or hydrobromic acid. Both methods offer high yields and excellent preservation of stereochemistry, which is paramount for the utility of this chiral building block in further synthetic applications. The choice between the two reagents may depend on the specific requirements of the synthesis, available equipment, and safety considerations. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully synthesize this important chiral intermediate.

References

A Technical Guide to the Stereospecific Synthesis of (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Bromo-2-methylbutane is a valuable chiral building block in organic synthesis, frequently utilized in the development of pharmaceuticals, agrochemicals, and chiral nematic liquid crystals.[1][2] Its utility stems from the defined stereochemistry at the C2 position, which necessitates synthetic routes that can preserve this chiral integrity. This guide provides an in-depth overview of the primary stereospecific methods for its synthesis, focusing on reaction mechanisms, experimental protocols, and quantitative data.

The most reliable and widely employed strategy for the enantiomerically pure synthesis of this compound involves the chemical modification of a readily available chiral precursor, (S)-2-methyl-1-butanol.[3][4] This approach leverages nucleophilic substitution reactions that proceed with high stereospecificity. The key is to convert the hydroxyl group of the primary alcohol into a good leaving group and substitute it with a bromide ion, all while ensuring the stereocenter at the adjacent carbon remains unchanged. The reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism at the primary carbon.[5][6]

Key Synthetic Methodologies

The conversion of (S)-2-methyl-1-butanol to this compound is predominantly achieved through three highly effective methods:

  • Reaction with Phosphorus Tribromide (PBr₃): This is a classic and highly efficient method for converting primary and secondary alcohols to alkyl bromides.[7] The reaction proceeds through an SN2 mechanism, which is known for its stereospecificity.[7][8] For (S)-2-methyl-1-butanol, the reaction occurs at the primary carbon, which is not the chiral center, thus the (S) configuration is retained. The use of PBr₃ is often preferred over hydrobromic acid as it can lead to higher yields and avoids potential carbocation rearrangements.[7]

  • Reaction with Hydrobromic Acid (HBr): The use of concentrated hydrobromic acid is another common method.[3] This reaction also follows an SN2 pathway for primary alcohols, ensuring the preservation of stereochemistry at the chiral center.[3][9] Maintaining low reaction temperatures is crucial to suppress potential side reactions.[3][4]

  • The Appel Reaction: This reaction converts alcohols to alkyl halides using triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane, such as carbon tetrabromide (CBr₄).[10][11] For primary and secondary alcohols, the Appel reaction proceeds via an SN2 mechanism with inversion of configuration.[11][12] However, as the reaction center is the non-chiral primary carbon, the stereochemistry of the adjacent chiral center in (S)-2-methyl-1-butanol is preserved in the final product.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes quantitative data for the primary stereospecific synthesis methods.

ParameterMethod 1: PBr₃Method 2: HBrMethod 3: Appel Reaction
Starting Material (S)-2-methyl-1-butanol(S)-2-methyl-1-butanol(S)-2-methyl-1-butanol
Primary Reagent(s) Phosphorus Tribromide (PBr₃)Concentrated Hydrobromic Acid (48% HBr)Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄)
Typical Solvent Pyridine (B92270) or Dichloromethane (B109758) (DCM)None (reagent is aqueous)Dichloromethane (DCM)
Reaction Temperature 0 °C to room temperatureLow (e.g., 0 °C)0 °C to room temperature
Reported Yield Typically >60%[7]Moderate to HighGood to Excellent
Enantiomeric Excess (e.e.) >99%[3]>99%[3]High (SN2 process)
Optical Rotation [α] ~ +4.5° (c=5, CHCl₃)[13]~ +4.5° (c=5, CHCl₃)~ +4.5° (c=5, CHCl₃)

Experimental Protocols

Method 1: Synthesis using Phosphorus Tribromide (PBr₃)

This protocol is based on the general procedure for converting primary alcohols to alkyl bromides using PBr₃.[7]

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (e.g., filled with CaCl₂) is charged with (S)-2-methyl-1-butanol (1.0 eq). Anhydrous pyridine or dichloromethane can be used as a solvent.

  • Cooling: The flask is cooled to 0 °C in an ice-water bath.

  • Reagent Addition: Phosphorus tribromide (PBr₃, ~0.4 eq) is added dropwise via the dropping funnel with vigorous stirring. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure the reaction goes to completion.

  • Work-up: The mixture is cooled back to 0 °C and water is slowly added to quench the excess PBr₃. The product is then transferred to a separatory funnel. The organic layer is separated, washed sequentially with cold water, 5% aqueous sodium bicarbonate solution, and finally with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation under reduced pressure.

Method 3: Synthesis via the Appel Reaction

This protocol follows the general procedure for the Appel reaction using CBr₄.[11][12]

  • Setup: A flame-dried round-bottom flask is charged with triphenylphosphine (PPh₃, 1.5 eq) and anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: A solution of (S)-2-methyl-1-butanol (1.0 eq) and carbon tetrabromide (CBr₄, 1.3 eq) in anhydrous DCM is added dropwise to the stirred PPh₃ solution.[11]

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-3 hours.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is concentrated under reduced pressure.[11] Pentane or hexane (B92381) is added to the residue to precipitate the triphenylphosphine oxide byproduct. The solid is removed by filtration.

  • Purification: The filtrate is concentrated, and the resulting crude product is purified by flash column chromatography on silica (B1680970) gel or by distillation to yield pure this compound.

Visualizations

Synthesis_Pathway Start (S)-2-methyl-1-butanol Reagent1 PBr₃ Start->Reagent1 Reagent2 HBr (conc.) Start->Reagent2 Reagent3 PPh₃ / CBr₄ (Appel Reaction) Start->Reagent3 Product This compound Reagent1->Product Reagent2->Product Reagent3->Product

Caption: Synthetic routes to this compound.

SN2_Mechanism cluster_step1 Step 1: Activation of Alcohol cluster_step2 Step 2: SN2 Attack Alcohol (S)-2-methyl-1-butanol Intermediate Activated Intermediate (Good Leaving Group) Alcohol->Intermediate + PBr₃ PBr3 PBr₃ Br_ion Br⁻ Intermediate->Br_ion Displaces Br⁻ Nucleophile Br⁻ Product This compound Nucleophile->Product Backside Attack Activated_C Intermediate Activated_C->Product

References

An In-depth Technical Guide to (S)-1-Bromo-2-methylbutane (CAS Number: 534-00-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Bromo-2-methylbutane is a chiral alkyl halide that serves as a valuable building block in organic synthesis.[1] Its stereodefined structure makes it a crucial intermediate in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its role in drug development.

Physicochemical Properties

This compound is a colorless liquid with a characteristic odor.[1] It is important to note that this compound is light-sensitive and insoluble in water.[1] Key physicochemical data are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₅H₁₁Br[1]
Molecular Weight 151.04 g/mol [1]
CAS Number 534-00-9[2]
Boiling Point 121-122 °C[1]
Density 1.223 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.445[1]
Optical Rotation ([α]²¹/D) +4.5° (c=5 in chloroform)
Flash Point 22 °C (72 °F)[1]
Vapor Pressure 20 mmHg at 25°C[1]

Synthesis of this compound

The stereospecific synthesis of this compound is most commonly achieved from the chiral precursor, (S)-2-methyl-1-butanol, to preserve the stereochemistry. Two primary methods are detailed below.

From (S)-2-methyl-1-butanol using Phosphorus Tribromide (PBr₃)

This method proceeds via an Sₙ2 mechanism, which typically results in an inversion of stereochemistry at the reaction center. However, in this specific case, the reaction occurs at a primary carbon that is not the chiral center, thus the stereochemistry of the molecule is retained.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products S-2-methyl-1-butanol (S)-2-methyl-1-butanol Product This compound S-2-methyl-1-butanol->Product Sₙ2 Reaction PBr3 Phosphorus Tribromide (PBr₃) PBr3->Product Pyridine (B92270) Pyridine (solvent/base) Pyridine->S-2-methyl-1-butanol Temp 0 °C to room temperature Temp->S-2-methyl-1-butanol Byproduct H₃PO₃

Caption: Synthesis of this compound from (S)-2-methyl-1-butanol and PBr₃.

Experimental Protocol:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is charged with (S)-2-methyl-1-butanol (1.0 eq) and pyridine (0.25 eq) in a suitable solvent like diethyl ether.

  • Addition of PBr₃: The flask is cooled in an ice bath to 0 °C. Phosphorus tribromide (0.34 eq) is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours and then allowed to warm to room temperature and stirred for another 12 hours.

  • Work-up: The reaction mixture is carefully poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

From (S)-2-methyl-1-butanol using Hydrobromic Acid (HBr)

This is another common method that also proceeds through an Sₙ2 pathway, preserving the stereocenter.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products S-2-methyl-1-butanol (S)-2-methyl-1-butanol Product This compound S-2-methyl-1-butanol->Product Sₙ2 Reaction HBr Hydrobromic Acid (HBr) HBr->Product H2SO4 H₂SO₄ (catalyst) H2SO4->S-2-methyl-1-butanol Heat Reflux Heat->S-2-methyl-1-butanol Byproduct H₂O

Caption: Synthesis of this compound from (S)-2-methyl-1-butanol and HBr.

Experimental Protocol:

  • Reaction Setup: (S)-2-methyl-1-butanol (1.0 eq) and 48% aqueous hydrobromic acid (2.0 eq) are placed in a round-bottom flask equipped with a reflux condenser.

  • Addition of Sulfuric Acid: Concentrated sulfuric acid (0.5 eq) is added slowly and carefully with cooling.

  • Reaction: The mixture is heated to reflux for 2-3 hours.

  • Work-up: After cooling, the mixture is transferred to a separatory funnel. The lower aqueous layer is removed. The organic layer is washed with water, then with a 5% sodium bicarbonate solution, and finally with brine.

  • Purification: The crude product is dried over anhydrous calcium chloride, filtered, and purified by fractional distillation.

Chemical Reactivity and Mechanisms

This compound is a primary alkyl halide and readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions.[3] In an Sₙ2 reaction, a nucleophile attacks the carbon atom bearing the bromine from the backside, leading to a concerted displacement of the bromide ion.[4][5] This backside attack results in an inversion of stereochemistry if the reaction occurs at a chiral center. However, in the case of this compound, the reaction occurs at the primary carbon, which is not the chiral center, thus the stereochemistry of the molecule is retained in the product.

Caption: General mechanism of an Sₙ2 reaction involving this compound.

Representative Sₙ2 Reaction: Synthesis of (S)-1-Cyano-2-methylbutane

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, this compound (1.0 eq) is dissolved in a polar aprotic solvent such as acetone (B3395972) or DMSO.

  • Addition of Nucleophile: Sodium cyanide (1.2 eq) is added to the solution.

  • Reaction: The mixture is heated to reflux and stirred for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by vacuum distillation.

Applications in Drug Development

The chirality of this compound makes it a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals. It is particularly useful for introducing the (S)-2-methylbutyl side chain, which can be crucial for the biological activity of a drug molecule.

Precursor to Antiepileptic Drugs

While direct synthesis pathways are proprietary and varied, this compound or its corresponding alcohol, (S)-2-methyl-1-butanol, are key starting materials for the synthesis of the chiral side chains in important antiepileptic drugs like Levetiracetam and its analog Brivaracetam (B1667798) .[6][7] The (S)-configuration of the side chain is essential for the therapeutic efficacy of these drugs. The synthesis generally involves the alkylation of a suitable nitrogen-containing heterocyclic core with the chiral side chain derived from this compound or a related electrophile.

G cluster_synthesis Conceptual Synthetic Pathway Start This compound or related chiral synthon Coupling Alkylation Start->Coupling Intermediate Pyrrolidinone Core Intermediate->Coupling Drug Levetiracetam / Brivaracetam Coupling->Drug

Caption: Conceptual role of this compound in antiepileptic drug synthesis.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound, which are essential for its identification and characterization.

¹H NMR (Proton NMR) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.40dd2H-CH₂-Br
~1.80m1H-CH(CH₃)-
~1.45m2H-CH₂-CH₃
~1.00d3H-CH(CH₃)-
~0.90t3H-CH₂-CH₃

Note: Spectra are typically run in CDCl₃. Chemical shifts and coupling constants can vary slightly depending on the solvent and instrument.

¹³C NMR (Carbon NMR) Data
Chemical Shift (δ) ppmAssignment
~40.0-CH₂-Br
~38.0-CH(CH₃)-
~29.0-CH₂-CH₃
~20.0-CH(CH₃)-
~11.0-CH₂-CH₃
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
2965-2875C-H stretching (alkane)
1460C-H bending (alkane)
1250C-H wagging
650-550C-Br stretching
Mass Spectrometry (MS) Data
m/zAssignment
150/152[M]⁺ (Molecular ion peak, showing bromine isotope pattern)
71[C₅H₁₁]⁺ (Loss of Br)
57[C₄H₉]⁺ (t-butyl cation, a common fragment)
43[C₃H₇]⁺ (Propyl cation)

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is an irritant to the eyes, skin, and respiratory system.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed. It is light-sensitive and should be stored in an amber bottle.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound is a key chiral intermediate with significant applications in stereoselective synthesis. Its well-defined physicochemical properties, established synthetic routes, and predictable reactivity in Sₙ2 reactions make it an indispensable tool for chemists, particularly in the development of new pharmaceuticals where stereochemistry is critical for biological activity. This guide provides the essential technical information for researchers and professionals working with this important compound.

References

(S)-1-Bromo-2-methylbutane molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Weight of (S)-1-Bromo-2-methylbutane

This guide provides a detailed analysis of the molecular weight of this compound, a chiral organobromine compound relevant in synthetic organic chemistry. The content is tailored for researchers, scientists, and professionals in drug development.

Molecular Identity

This compound is the S-enantiomer of 1-bromo-2-methylbutane. It is also known by other names, including (S)-(+)-1-Bromo-2-methylbutane and (S)-(+)-2-Methylbutyl bromide[1][2][3].

Molecular Formula and Weight

The molecular formula for this compound is C₅H₁₁Br[1][4]. Its molecular weight is a key physical constant, essential for stoichiometric calculations in chemical reactions and for material characterization. The accepted molecular weight is approximately 151.04 g/mol [2][4].

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of each atom present in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements: Carbon (C), Hydrogen (H), and Bromine (Br).

The standard atomic weight for some elements is expressed as an interval to reflect the natural variation in isotopic abundance. For practical calculations, a conventional value is often used.

ElementSymbolQuantityStandard Atomic Weight (Interval)Conventional Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC5[12.0096, 12.0116][5]12.01160.055
HydrogenH11[1.00784, 1.00811][6][7]1.00811.088
BromineBr1[79.901, 79.907][8][9][10]79.90479.904
Total 151.047

The calculated molecular weight of 151.047 g/mol is consistent with the widely cited value of 151.04 g/mol [3].

Inapplicability of Experimental Protocols and Pathway Visualization

The determination of a compound's molecular weight is a fundamental calculation based on established atomic weights, which are determined through extensive experimental measurements and standardized by organizations such as the International Union of Pure and Applied Chemistry (IUPAC). Therefore, a detailed experimental protocol for determining the molecular weight of a single, known compound like this compound is not applicable in this context. The value is derived from the defined atomic weights of its constituent elements.

Similarly, the request for diagrams of signaling pathways or experimental workflows using Graphviz is not relevant to the topic of molecular weight. Such visualizations are appropriate for illustrating complex biological processes, chemical synthesis routes, or analytical procedures, none of which are involved in the straightforward calculation of a molecule's weight.

References

(S)-1-Bromo-2-methylbutane structural formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (S)-1-Bromo-2-methylbutane

Introduction

This compound is a chiral haloalkane that serves as a crucial building block in asymmetric synthesis.[1] Its stereospecific nature makes it an important intermediate in the pharmaceutical and chemical industries for the synthesis of complex chiral molecules, including liquid crystals and optically active Grignard reagents.[2][3] This document provides a comprehensive overview of its structure, properties, synthesis, and reactions, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Identification

This compound, also known as (S)-(+)-2-Methylbutyl bromide, possesses a single stereocenter at the C2 position, conferring its optical activity.[4][5]

  • IUPAC Name: (2S)-1-bromo-2-methylbutane[6]

  • Molecular Formula: C₅H₁₁Br[7]

  • CAS Number: 534-00-9[7]

  • SMILES: CC--INVALID-LINK--CBr[4]

The structural formula is depicted below:

(The wedge/dash notation would be used in a 3D representation to indicate the (S)-configuration at the chiral center.)

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are summarized in the tables below. This data is essential for reaction planning, purification, and analytical characterization.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular Weight 151.04 g/mol [5][6]
Boiling Point 121-122 °C[2][4]
Density 1.223 g/mL at 25 °C[2][4]
Refractive Index (n20/D) 1.445[2][4]
Optical Activity ([α]21/D) +4.5° (c = 5 in chloroform)[4]
Flash Point 22 °C (71.6 °F) - closed cup[4]
Water Solubility Insoluble[2][3]
Appearance Colorless liquid[3]
Table 2: Spectroscopic Data Availability
Spectroscopic TechniqueAvailability
¹H NMR Data available[8]
¹³C NMR Data available
FTIR Spectra available[9]
Raman Spectroscopy Spectrum available[9]
Mass Spectrometry (EI) Data available[7][10]

Experimental Protocols

The synthesis and reactions of this compound are critical for its application. Stereoselective methods are paramount to maintain enantiomeric purity.

Stereospecific Synthesis from (S)-2-methyl-1-butanol

A common and effective method for preparing enantiomerically pure this compound is through the reaction of (S)-2-methyl-1-butanol with phosphorus tribromide (PBr₃).[1] This reaction proceeds via an SN2 mechanism. Since the reaction occurs at the primary carbon (C1) and not the chiral center (C2), the stereochemistry of the starting alcohol is retained.[1]

Experimental Protocol:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂). The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents: (S)-2-methyl-1-butanol is placed in the flask, and the flask is cooled in an ice bath to 0 °C.

  • Reaction: Phosphorus tribromide (PBr₃), typically 1/3 molar equivalent, is dissolved in a dry, inert solvent (e.g., diethyl ether) and added dropwise via the dropping funnel to the cooled, stirring alcohol.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then gently heated to reflux for a period of 3-5 hours to ensure the reaction goes to completion.

  • Work-up: The reaction mixture is cooled and then slowly poured over crushed ice to quench the excess PBr₃. The organic layer is separated.

  • Purification: The organic layer is washed sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with brine. It is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed by rotary evaporation.

  • Final Distillation: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Nucleophilic Substitution Reactions (SN2)

This compound is a primary alkyl halide, making it an excellent substrate for SN2 reactions.[1] In these reactions, a nucleophile attacks the electrophilic carbon bonded to the bromine, displacing the bromide ion in a single step.[1] The chirality at the C2 position is not affected in these reactions.[11][12]

General Protocol (Example: Reaction with Sodium Iodide):

  • Reagents: this compound is dissolved in a polar aprotic solvent, such as acetone.

  • Reaction: A slight excess of a nucleophile, for instance, sodium iodide (NaI), is added to the solution.

  • Conditions: The mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated salts (e.g., NaBr). The solvent is removed under reduced pressure, and the resulting crude product, (S)-1-iodo-2-methylbutane, can be purified by distillation or chromatography.

Diagrams and Workflows

Visual representations of synthetic pathways and reaction mechanisms are essential for clarity in complex chemical processes.

G cluster_start Starting Material cluster_reagent Reagent cluster_process Reaction Process cluster_product Product start (S)-2-methyl-1-butanol process SN2 Reaction (Retention of Stereochemistry) start->process reagent PBr₃ reagent->process product This compound process->product

Caption: Stereospecific synthesis of this compound.

G cluster_substrate Substrate cluster_nucleophile Nucleophile cluster_reaction SN2 Mechanism cluster_products Products substrate This compound reaction [Single Transition State] substrate->reaction nucleophile Nu⁻ nucleophile->reaction product (S)-2-methylbutyl-Nu reaction->product leaving_group Br⁻ reaction->leaving_group

Caption: General workflow for an SN2 reaction with this compound.

References

Spectroscopic Analysis of (S)-1-Bromo-2-methylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for (S)-1-Bromo-2-methylbutane, a chiral haloalkane. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and visualizes the analytical workflows.

Molecular and Physical Properties

This compound is a chiral molecule with the chemical formula C5H11Br.[1][2] It is also known by other names such as (S)-(+)-2-Methylbutyl bromide.

PropertyValue
CAS Number534-00-9[2][3]
Molecular FormulaC5H11Br[1][2]
Molecular Weight151.04 g/mol [3]
Boiling Point121-122 °C
Density1.223 g/mL at 25 °C
Refractive Indexn20/D 1.445
Optical Activity[α]21/D +4.5°, c = 5 in chloroform (B151607)

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.3Multiplet2H-CH2Br
~1.75Multiplet1H-CH-
1.35 - 1.5Multiplet2H-CH2-
~0.9Triplet3H-CH2CH3
>0.9Doublet3H-CH(CH3)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's magnetic field strength. The values presented are approximate based on typical spectra.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

Chemical Shift (ppm)Carbon Atom
~40-CH2Br
~35-CH-
~25-CH2-
~20-CH(CH3)
~10-CH2CH3

Note: These are approximate chemical shift values.

Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration Type
2845 - 2975C-H stretching
1270 - 1480C-H bending/deformation
1300 - 1150-CH2X wag
690 - 515C-Br stretch

Note: The C-Br stretch is a key characteristic of alkyl halides.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The presence of bromine is indicated by two molecular ion peaks of nearly equal intensity (M+ and M+2) due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[7][8]

m/zIon
150/152[C5H11Br]⁺ (Molecular Ion)
71[C5H11]⁺
57[C4H9]⁺ (Base Peak)
43[C3H7]⁺

Note: The relative intensities of the fragment ions can vary depending on the ionization method and energy.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS)

  • NMR tube

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of CDCl₃ in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve a homogeneous field, resulting in sharp and symmetrical peaks.[9]

  • ¹H NMR Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans (e.g., 8-16), pulse width, and relaxation delay.[9]

    • Acquire the free induction decay (FID) data.

  • ¹³C NMR Data Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling.

    • Set the acquisition parameters, typically requiring a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

  • Volatile solvent (e.g., dichloromethane) for cleaning.

Procedure (ATR method):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. The instrument will automatically subtract the background.

  • Cleaning: Clean the ATR crystal thoroughly with a soft tissue and a volatile solvent.

Procedure (Salt Plate method):

  • Sample Preparation: Place a drop of the liquid sample between two salt plates to create a thin film.

  • Data Acquisition: Place the salt plates in the spectrometer's sample holder and acquire the spectrum.

  • Cleaning: Clean the salt plates with a dry, volatile solvent.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of this compound.

Materials:

  • This compound sample

  • Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas Chromatograph (GC-MS).

  • Volatile solvent (e.g., methanol (B129727) or acetonitrile).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., 1 mg/mL).[10]

  • Instrument Setup:

    • Set the GC parameters (injection volume, column temperature program) to separate the compound of interest.

    • Set the MS parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned.

  • Data Acquisition:

    • Inject the sample into the GC-MS system.

    • The compound will be separated by the GC and then introduced into the MS for ionization and analysis.

  • Data Analysis:

    • Identify the molecular ion peak (M+) and the M+2 peak, which is characteristic of a bromine-containing compound.

    • Analyze the fragmentation pattern to identify the major fragment ions.

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analyses.

Spectroscopic_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in CDCl3 with TMS Insert Insert into Spectrometer Dissolve->Insert Lock Lock & Shim Insert->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate Spectrum Phase->Calibrate Analyze Analyze & Integrate Calibrate->Analyze

Caption: Workflow for NMR Spectroscopy.

Spectroscopic_Workflow_IR cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_result Result Background Acquire Background Spectrum Apply Apply Sample to ATR Crystal Background->Apply Acquire Acquire Sample Spectrum Apply->Acquire Analyze Analyze Spectrum Acquire->Analyze

Caption: Workflow for IR Spectroscopy (ATR Method).

Spectroscopic_Workflow_MS cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Prepare Prepare Dilute Solution Inject Inject into GC Prepare->Inject Separate GC Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Analyze Analyze Mass Spectrum (M+, Fragments) Detect->Analyze

Caption: Workflow for Mass Spectrometry (GC-MS).

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H NMR spectrum of (S)-1-Bromo-2-methylbutane, tailored for researchers, scientists, and professionals in drug development. The document details the chemical shifts, splitting patterns, coupling constants, and integration values, supported by a standard experimental protocol for data acquisition.

Molecular Structure and Proton Environments

This compound, an important chiral building block in organic synthesis, possesses a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. The structure contains five unique proton signals, including diastereotopic protons, which result in a complex and informative spectrum.

dot graph G { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Atom nodes C1 [label="C1", pos="0,0!"]; C2 [label="C2", pos="1.5,0.5!"]; C3 [label="C3", pos="3,0!"]; C4 [label="C4", pos="4.5,0.5!"]; C5 [label="C5", pos="1.5,-1!"]; Br [label="Br", pos="-1.5,-0.5!"];

// Hydrogen nodes with labels H1a [label="Ha", pos="-0.5,0.8!", fontcolor="#4285F4"]; H1b [label="Hb", pos="-0.5,-0.8!", fontcolor="#EA4335"]; H2 [label="Hc", pos="1.5,1.3!", fontcolor="#FBBC05"]; H3a [label="Hd", pos="3,0.8!", fontcolor="#34A853"]; H3b [label="He", pos="3,-0.8!", fontcolor="#34A853"]; H4a [label="Hf", pos="5,1.1!", fontcolor="#5F6368"]; H4b [label="Hf", pos="5,0.2!", fontcolor="#5F6368"]; H4c [label="Hf", pos="5.5,0.5!", fontcolor="#5F6368"]; H5a [label="Hg", pos="1,-1.6!", fontcolor="#202124"]; H5b [label="Hg", pos="2,-1.6!", fontcolor="#202124"]; H5c [label="Hg", pos="1.5,-1.8!", fontcolor="#202124"];

// Edges for the carbon backbone and bromine C1 -- C2; C2 -- C3; C3 -- C4; C2 -- C5; C1 -- Br;

// Edges for hydrogens C1 -- H1a; C1 -- H1b; C2 -- H2; C3 -- H3a; C3 -- H3b; C4 -- H4a; C4 -- H4b; C4 -- H4c [style=invis]; // To position the third H C5 -- H5a; C5 -- H5b; C5 -- H5c [style=invis]; // To position the third H }

Caption: Molecular structure of this compound with labeled proton environments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by significant signal overlap and complex splitting patterns due to the presence of a stereocenter. The protons on the carbon adjacent to the bromine (C1) are diastereotopic, as are the protons on the methylene (B1212753) group of the ethyl substituent (C3). This results in distinct chemical shifts and coupling constants for these protons.

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
Hc (CH)~1.75m-1H
Ha, Hb (CH₂Br)~3.30-3.37ddJgem ≈ 10, Jvic ≈ 4-62H
Hd, He (CH₂)~1.35-1.50m-2H
Hf (CH₃)~0.9tJ ≈ 7.43H
Hg (CH₃)~1.0dJ ≈ 6.63H

Note: The chemical shifts and coupling constants are approximate values and can vary slightly depending on the solvent and spectrometer frequency. The complex multiplets for Hc, Hd, and He are often difficult to resolve completely.

Signal Analysis
  • -CH₂Br Protons (Ha, Hb): These protons, being diastereotopic, appear as two separate signals that are doublets of doublets (dd).[1] They are coupled to each other (geminal coupling) and to the adjacent chiral proton, Hc (vicinal coupling). These signals appear the most downfield due to the deshielding effect of the adjacent bromine atom.[1]

  • -CH- Proton (Hc): This methine proton is coupled to the two diastereotopic protons of the -CH₂Br group, the two diastereotopic protons of the -CH₂- group, and the three protons of the methyl group. This complex coupling results in a multiplet.[1]

  • -CH₂- Protons (Hd, He): These methylene protons are also diastereotopic and are coupled to the chiral proton Hc and the terminal methyl protons Hf, resulting in a complex multiplet.[1]

  • Terminal -CH₃ Protons (Hf): These protons appear as a triplet due to coupling with the adjacent methylene protons (Hd, He).

  • Methyl Protons on Chiral Center (Hg): These protons appear as a doublet due to coupling with the single adjacent methine proton (Hc).

G cluster_molecule This compound Protons cluster_spectrum ¹H NMR Signals Ha, Hb Ha, Hb ~3.34 ppm (dd) ~3.34 ppm (dd) Ha, Hb->~3.34 ppm (dd) deshielded by Br Hc Hc ~1.75 ppm (m) ~1.75 ppm (m) Hc->~1.75 ppm (m) chiral center Hd, He Hd, He ~1.43 ppm (m) ~1.43 ppm (m) Hd, He->~1.43 ppm (m) diastereotopic Hf Hf ~0.9 ppm (t) ~0.9 ppm (t) Hf->~0.9 ppm (t) triplet Hg Hg ~1.0 ppm (d) ~1.0 ppm (d) Hg->~1.0 ppm (d) doublet

Caption: Relationship between proton environments and their corresponding ¹H NMR signals.

Experimental Protocol: ¹H NMR Spectroscopy

This section outlines a standard procedure for acquiring the ¹H NMR spectrum of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-25 mg of this compound.[2]

  • Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), to dissolve the sample.[3] Deuterated solvents are used to avoid overwhelming the sample signals with solvent protons.[4]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[2] Ensure the solution is free of any solid particles. If necessary, filter the solution through a small plug of glass wool in the pipette.

  • Standard Addition (Optional): Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.[3]

  • Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.[5]

  • Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming:

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This compensates for any magnetic field drift.

    • Shim the magnetic field to achieve a homogeneous field across the sample. This is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters: Set the following parameters for a standard ¹H NMR experiment:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Spectral Width: Typically 12-15 ppm.

    • Acquisition Time: Around 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of the protons between pulses.

    • Number of Scans (ns): 8-16 scans are usually sufficient for a sample of this concentration.

    • Receiver Gain: Adjust automatically.

  • Data Acquisition: Start the acquisition.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

  • Integration: Integrate the area under each signal to determine the relative number of protons corresponding to each peak.

  • Peak Picking: Identify the chemical shift of each peak.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-25 mg) dissolve Dissolve in CDCl₃ (~0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base ref_int Reference and Integrate phase_base->ref_int analyze Analyze Spectrum ref_int->analyze

Caption: Experimental workflow for ¹H NMR spectroscopy.

References

An In-depth Technical Guide to the Chiral Purity of (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Bromo-2-methylbutane is a crucial chiral building block in asymmetric synthesis, valued for its role in introducing a specific stereocenter into a variety of molecules, including pharmaceuticals and liquid crystals.[1][2] The efficacy and safety of the final products often depend on the enantiomeric purity of this starting material. This technical guide provides a comprehensive overview of the synthesis, purification, and, most critically, the analytical methodologies for determining the chiral purity of this compound. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to equip researchers with the necessary information for producing and verifying this compound with high enantiomeric excess.

Introduction

Chirality plays a pivotal role in the functionality of many biologically active molecules. For chiral compounds, often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1] Consequently, the synthesis and quality control of enantiomerically pure starting materials are of paramount importance in the pharmaceutical and fine chemical industries. This compound, a chiral haloalkane, serves as a key intermediate in the synthesis of complex organic molecules, including optically active Grignard reagents and chiral nematic liquid crystals.[1][2] This guide focuses on the methods to ensure and verify the high chiral purity of this important synthetic precursor.

Synthesis of Enantiomerically Enriched this compound

The most common and effective method for synthesizing enantiomerically pure this compound is through the nucleophilic substitution of the readily available chiral precursor, (S)-(-)-2-methyl-1-butanol.[1] This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, which is well-known to proceed with an inversion of stereochemistry. However, due to the Cahn-Ingold-Prelog priority rules for this specific molecule, the stereochemical descriptor remains "(S)" after the reaction. The key to achieving high enantiomeric excess (e.e.) is to utilize reaction conditions that favor the S(_N)2 pathway and minimize any potential side reactions that could lead to racemization.

Two primary reagents are employed for this transformation: hydrobromic acid (HBr) and phosphorus tribromide (PBr(_3)).[1]

Synthesis via Hydrobromic Acid

The reaction of (S)-2-methyl-1-butanol with concentrated hydrobromic acid is a widely used method that can yield this compound with an enantiomeric excess of over 99%.[1] Maintaining a low reaction temperature is crucial to suppress potential carbocation rearrangements and other side reactions.[1]

Table 1: Optimized Parameters for HBr-mediated Synthesis [1]

ParameterCondition
Starting Material(S)-2-methyl-1-butanol
ReagentConcentrated Hydrobromic Acid (48%)
SolventDichloromethane (B109758) (DCM)
CatalystZinc Bromide (ZnBr(_2)) (optional)
Temperature0 °C
Reported Yield~92% (Industrial)
Reported e.e.>99%
Synthesis via Phosphorus Tribromide

The use of phosphorus tribromide is another classic and effective method for the bromination of primary alcohols. This reaction also proceeds through an S(_N)2 mechanism, ensuring high stereochemical fidelity.[1]

Table 2: Optimized Parameters for PBr(_3)-mediated Synthesis [1]

ParameterValue
Starting Material(S)-2-methyl-1-butanol
ReagentPhosphorus Tribromide (PBr(_3))
Alcohol:PBr(_3) Ratio1:1.1
Temperature0–5 °C
Reaction Time2–4 hours
Reported Yield85–90%
Reported e.e.>99%

Experimental Protocols

Detailed Protocol for Synthesis of this compound from (S)-2-methyl-1-butanol and HBr

This protocol is adapted from established procedures for the bromination of primary alcohols.

Materials:

  • (S)-(-)-2-methyl-1-butanol (e.e. > 99%)

  • Concentrated hydrobromic acid (48% aqueous solution)

  • Concentrated sulfuric acid

  • Ice

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Dichloromethane (or diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool (S)-(-)-2-methyl-1-butanol in an ice bath.

  • Slowly add concentrated hydrobromic acid to the cooled alcohol with continuous stirring.

  • Carefully and slowly add concentrated sulfuric acid to the mixture, ensuring the temperature remains low.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Then, gently heat the mixture to reflux for a period of 2-3 hours.

  • After reflux, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Add cold water and dichloromethane to the separatory funnel. Shake gently, venting frequently.

  • Separate the layers and wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • The crude product is then purified by fractional distillation, collecting the fraction boiling at approximately 121-122 °C.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: (S)-2-methyl-1-butanol reagents Add HBr & H2SO4 at low temp start->reagents reflux Reflux reagents->reflux workup Work-up reflux->workup extraction Liquid-Liquid Extraction workup->extraction washing Wash with H2O, NaHCO3, and Brine extraction->washing drying Dry with MgSO4 washing->drying distillation Fractional Distillation drying->distillation product Product: This compound distillation->product

Synthesis and Purification Workflow
Proposed Protocol for Chiral Gas Chromatography (GC) Analysis

Direct analysis of the enantiomeric excess of this compound can be effectively achieved using chiral gas chromatography. Cyclodextrin-based stationary phases are particularly well-suited for the separation of chiral haloalkanes.[3][4][5] The following is a proposed method based on established protocols for similar compounds.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: A beta-cyclodextrin-based column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

  • Carrier Gas: Helium or Hydrogen.

  • Injector: Split/splitless injector, temperature set at 200-250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40-50 °C, hold for 2-5 minutes.

    • Ramp: Increase temperature at a rate of 2-5 °C/min to 150 °C.

  • Detector: FID, temperature set at 250-280 °C.

  • Sample Preparation: Dilute the purified this compound sample in a suitable volatile solvent such as dichloromethane or hexane.

G cluster_analysis Chiral GC Analysis sample Sample Preparation: Dilute in Solvent injection GC Injection sample->injection separation Separation on Chiral Column injection->separation detection FID Detection separation->detection data Data Analysis: Determine e.e. detection->data

Chiral GC Analysis Workflow

Quantitative Data

The success of the synthesis is determined by both the chemical yield and the enantiomeric purity of the product.

Table 3: Representative Quantitative Data for the Synthesis of this compound

Synthesis MethodStarting MaterialReported YieldReported Enantiomeric Excess (e.e.)Analytical Method
HBr/H(_2)SO(_4)(S)-2-methyl-1-butanol~92%>99%Chiral GC (proposed)
PBr(_3)(S)-2-methyl-1-butanol85-90%>99%Chiral GC (proposed)

Conclusion

The synthesis of highly enantiomerically enriched this compound is readily achievable from its corresponding chiral alcohol via an S(_N)2 reaction. Careful control of reaction conditions, particularly temperature, is essential to ensure high stereochemical fidelity. The chiral purity of the final product can be reliably determined using chiral gas chromatography with a cyclodextrin-based stationary phase. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and fine chemical synthesis to produce and analyze this important chiral building block with confidence. The validation of the proposed analytical method for this specific analyte is a recommended next step for routine quality control.

References

Commercial suppliers of (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-1-Bromo-2-methylbutane for Researchers and Drug Development Professionals

Introduction

This compound, also known as (S)-(+)-2-methylbutyl bromide, is a chiral alkyl halide that serves as a valuable building block in stereoselective organic synthesis.[1][2] Its chiral center makes it a crucial intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials such as chiral nematic liquid crystals.[1][2][3] This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, and detailed experimental protocols for its key applications.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The typical purity offered is between 97% and 99%. Some suppliers offer the compound stabilized with potassium carbonate.

Table 1: Prominent Commercial Suppliers of this compound

SupplierPurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) 99%1g, 5g, 25g---
Santa Cruz Biotechnology ---CustomUsed for the synthesis of chiral nematic liquid crystals.[1]
Thermo Fisher Scientific (Alfa Aesar) 97%5g, 25gStabilized with potassium carbonate.
Biosynth ---Custom---
AK Scientific, Inc. ---------
BLDpharm ---Custom---
LookChem 99% (from some suppliers)VariousA platform with multiple suppliers.[4]

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is provided in Table 2. This data is essential for reaction planning and safety assessments.

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 534-00-9[1][5]
Molecular Formula C₅H₁₁Br[1][5]
Molecular Weight 151.04 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 121-122 °C (lit.)[6]
Density 1.223 g/mL at 25 °C (lit.)[6]
Refractive Index (n20/D) 1.445 (lit.)[6]
Optical Activity ([α]21/D) +4.5°, c = 5 in chloroform[6]
Flash Point 22 °C (71.6 °F) - closed cup[6]

Safety Information:

This compound is a highly flammable liquid and vapor.[6][7] It causes skin and serious eye irritation and may cause respiratory irritation.[6][7] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this chemical.[6] It should be stored in a well-ventilated place and kept cool.[7]

Key Applications and Experimental Protocols

The primary utility of this compound in organic synthesis stems from its ability to introduce a chiral (S)-2-methylbutyl group. This is most commonly achieved through nucleophilic substitution reactions or the formation of an optically active Grignard reagent.

Formation of (S)-2-methylbutylmagnesium bromide and its Application in Carboxylation

The Grignard reagent derived from this compound is a powerful nucleophile for creating new carbon-carbon bonds with high enantioselectivity. A common application is the reaction with carbon dioxide (dry ice) to produce (S)-3-methylpentanoic acid.

experimental_workflow_grignard cluster_setup Reaction Setup cluster_formation Grignard Formation cluster_reaction Carboxylation cluster_workup Workup & Purification setup 1. Dry Glassware & Assemble mg_prep 2. Add Mg Turnings & Iodine setup->mg_prep solvent_add 3. Add Anhydrous Ether mg_prep->solvent_add initiation 4. Add (S)-1-bromo- 2-methylbutane in Ether (dropwise) solvent_add->initiation reflux 5. Gentle Reflux initiation->reflux co2_prep 6. Prepare Dry Ice Slurry reflux->co2_prep addition 7. Add Grignard Reagent to CO2 co2_prep->addition quench 8. Quench with aq. HCl addition->quench extract 9. Extract with Ether quench->extract dry 10. Dry Organic Layer (Na2SO4) extract->dry purify 11. Purify via Distillation dry->purify

Caption: Experimental workflow for the synthesis of (S)-3-methylpentanoic acid.

Detailed Experimental Protocol: Synthesis of (S)-3-methylpentanoic acid

  • Materials:

    • Magnesium turnings

    • Iodine crystal (catalytic amount)

    • Anhydrous diethyl ether or THF

    • This compound

    • Dry ice (solid CO₂)

    • Hydrochloric acid (e.g., 6 M aqueous solution)

    • Anhydrous sodium sulfate

  • Procedure:

    • Reaction Setup: All glassware must be rigorously dried in an oven and assembled under a dry nitrogen or argon atmosphere. A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

    • Grignard Reagent Formation:

      • Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.

      • A portion of the anhydrous diethyl ether is added.

      • A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is prepared in the dropping funnel.

      • A small amount of the bromide solution is added to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

      • The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

    • Carboxylation:

      • In a separate flask, crushed dry ice is suspended in anhydrous diethyl ether.

      • The prepared Grignard reagent solution is slowly transferred via cannula or dropping funnel to the vigorously stirred dry ice slurry.

    • Workup and Purification:

      • After the addition is complete and the excess CO₂ has sublimed, the reaction is quenched by the slow addition of aqueous hydrochloric acid.

      • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether.

      • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

      • The crude (S)-3-methylpentanoic acid can be purified by distillation.

Synthesis of Chiral Nematic Liquid Crystal Precursors

This compound is used to introduce a chiral tail to mesogenic (liquid crystal-forming) core structures. A common strategy is the Williamson ether synthesis, where the bromide reacts with a phenolic precursor.

logical_relationship cluster_applications Key Synthetic Applications cluster_products Resulting Chiral Molecules substance This compound grignard Formation of (S)-2-methylbutylmagnesium bromide substance->grignard sn2 SN2 Reactions (e.g., Williamson Ether Synthesis) substance->sn2 chiral_acids Chiral Carboxylic Acids grignard->chiral_acids chiral_alcohols Chiral Alcohols grignard->chiral_alcohols liquid_crystals Chiral Liquid Crystal Precursors sn2->liquid_crystals

Caption: Synthetic utility of this compound.

Detailed Experimental Protocol: Synthesis of a Chiral Ether

  • Materials:

    • A suitable phenolic precursor (e.g., methyl 4-hydroxybenzoate)

    • This compound

    • Potassium carbonate (or another suitable base)

    • Acetone or DMF (solvent)

  • Procedure:

    • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenolic precursor (1.0 equivalent), potassium carbonate (1.5-2.0 equivalents), and the solvent.

    • Reaction: Add this compound (1.1-1.2 equivalents) to the mixture.

    • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

    • Workup and Purification:

      • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

      • Remove the solvent from the filtrate under reduced pressure.

      • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

      • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the chiral ether. This ether can then be further elaborated into a final liquid crystal molecule.

Conclusion

This compound is a commercially accessible and highly valuable chiral building block for researchers in organic synthesis and materials science. Its primary applications involve the stereoselective introduction of the (S)-2-methylbutyl group via Grignard reagent formation or nucleophilic substitution reactions. The protocols outlined in this guide provide a solid foundation for the utilization of this versatile reagent in the synthesis of complex chiral molecules for a wide range of applications, from pharmaceuticals to advanced liquid crystal displays. Careful adherence to anhydrous reaction conditions and appropriate safety protocols is paramount for successful and safe experimentation.

References

An In-depth Technical Guide to the Safe Handling of (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (S)-1-Bromo-2-methylbutane (CAS No. 534-00-9), a chiral alkyl halide utilized in various synthetic applications within research and drug development.[1][2][3] Adherence to the following protocols and safety measures is critical to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Chemical Identification and Physicochemical Properties

This compound is a colorless liquid known for its role as a building block in the synthesis of chiral molecules, including chiral nematic liquid crystals and optically active Grignard reagents.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₁₁Br
Molecular Weight 151.04 g/mol [4]
CAS Number 534-00-9[4]
Appearance Colorless liquid[2]
Boiling Point 121-122 °C
Density 1.223 g/mL at 25 °C
Flash Point 22 °C (72 °F)
Refractive Index n20/D 1.445
Water Solubility Insoluble[2]
Sensitivity Light Sensitive[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor, and it can cause skin, eye, and respiratory irritation.[4][5][6]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementPictogramSignal Word
Flammable Liquids 2H225: Highly flammable liquid and vapour🔥Danger
Skin Corrosion/Irritation 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritationWarning

Source(s):[4][5][6]

Toxicological Information

Safe Handling and Storage

4.1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[5][7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

4.2. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166(EU) or NIOSH (US) standards).[5]

  • Skin Protection: Wear impervious, flame-retardant protective clothing and gloves.[5] Regularly inspect gloves for any signs of degradation before use.

  • Respiratory Protection: If exposure limits are likely to be exceeded or if irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge (e.g., type ABEK as per EN14387).[7]

4.3. Handling Procedures:

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[5]

  • Ground and bond containers and receiving equipment to prevent static discharge.[5]

  • Use only non-sparking tools.[5]

  • Avoid breathing vapors or mist.[5]

  • Wash hands and any exposed skin thoroughly after handling.[5]

4.4. Storage:

  • Store in a cool, dry, and well-ventilated place.[5]

  • Keep the container tightly closed.[5]

  • Store locked up.[5]

  • Incompatible materials include bases and oxidizing agents.[7]

Emergency Procedures

5.1. First Aid Measures:

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected area with plenty of water. If skin irritation occurs, seek medical attention.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

5.2. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5] Water spray may be used to cool closed containers.[7]

  • Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[7] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen bromide.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

5.3. Accidental Release Measures:

  • Evacuate personnel from the area.

  • Remove all sources of ignition.[5]

  • Ventilate the area.

  • Wear appropriate personal protective equipment (see Section 4.2).

  • Contain the spill using inert absorbent material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material into a suitable, closed container for disposal.[5]

  • Do not allow the chemical to enter drains or waterways.[5]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material may be disposed of by a licensed chemical destruction plant or by controlled incineration.[5]

Experimental Protocols

This compound, as a primary alkyl halide, is a suitable substrate for Sₙ2 reactions. Below are generalized protocols for common reactions where it could be utilized.

7.1. Williamson Ether Synthesis

This reaction forms an ether from an alcohol and an alkyl halide.

  • Materials: this compound, an alcohol or phenol, a suitable base (e.g., sodium hydride or potassium carbonate), and an anhydrous solvent (e.g., DMF or acetonitrile).

  • Procedure (using Sodium Hydride):

    • To a dry, inert-atmosphere flask, add the alcohol (1.0 eq) and anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise to form the alkoxide.

    • Allow the mixture to stir at room temperature for approximately 30 minutes.

    • Slowly add this compound (1.0 eq) to the reaction mixture.

    • Monitor the reaction by an appropriate method (e.g., TLC or GC).

    • Upon completion, cautiously quench the reaction with a saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product as necessary (e.g., by column chromatography).

7.2. Grignard Reagent Formation

This protocol outlines the formation of a Grignard reagent, a potent nucleophile.

  • Materials: this compound, magnesium turnings, and anhydrous diethyl ether. All glassware must be scrupulously dried.

  • Procedure:

    • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium. The reaction may need to be initiated (e.g., with a small crystal of iodine or gentle warming).

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture until most of the magnesium has been consumed.

    • The resulting Grignard reagent is typically used immediately in a subsequent reaction.

Visualized Workflows

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

Hazard_Response_Workflow cluster_hazards Identified Hazards cluster_ppe Required PPE cluster_handling Handling Procedures H225 Highly Flammable H225 Handling Work in Fume Hood Ground Equipment Use Non-Sparking Tools Avoid Ignition Sources H225->Handling Leads to H315 Skin Irritant H315 PPE_Specific Impervious Gloves Flame-Retardant Clothing Respirator (if needed) H315->PPE_Specific Requires H319 Eye Irritant H319 PPE_General Safety Goggles Lab Coat H319->PPE_General Requires H335 Respiratory Irritant H335 H335->Handling Necessitates Handling->PPE_Specific

Caption: Logical flow from hazards to required safety measures.

Spill_Response_Workflow start Spill of this compound Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate ignition Remove All Ignition Sources evacuate->ignition ventilate Ensure Adequate Ventilation ignition->ventilate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) ventilate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end Spill Response Complete dispose->end

Caption: Step-by-step workflow for responding to a chemical spill.

References

An In-depth Technical Guide to (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (S)-1-Bromo-2-methylbutane, a chiral alkyl halide of significant interest in stereoselective synthesis. It details its chemical identity, physical properties, and key experimental protocols for its preparation and application, with a focus on its role in the development of advanced materials and chiral molecules.

Chemical Identity and Synonyms

This compound is a chiral organic compound valued as a building block in asymmetric synthesis.[1] Its stereochemistry makes it a crucial intermediate for introducing a specific enantiomeric form into a target molecule.

Systematic and Common Names:

The nomenclature for this compound can vary, reflecting its structure and stereochemistry. A comprehensive list of synonyms is provided below to aid in its identification across different chemical databases and literature.

  • (S)-(+)-1-Bromo-2-methylbutane [2][3][4][5][6]

  • (2S)-1-Bromo-2-methylbutane [1][2]

  • (S)-(+)-2-Methylbutyl bromide [3][6]

  • (S)(+)-2-METHYLBUTYLBROMIDE [1][2]

  • (S)-2-Methyl-1-bromobutane [7]

  • d-Amyl bromide

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and characterization.

PropertyValue
CAS Number 534-00-9
Molecular Formula C₅H₁₁Br
Molecular Weight 151.04 g/mol
Boiling Point 121-122 °C
Density 1.223 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.445
Water Solubility Insoluble

Experimental Protocols

Stereospecific Synthesis of this compound from (S)-2-methyl-1-butanol

The synthesis of enantiomerically pure this compound is most commonly achieved through the reaction of (S)-2-methyl-1-butanol with phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr).[7] Both methods proceed via an Sₙ2 mechanism, which is critical for ensuring the inversion of configuration at the chiral center is avoided and the stereochemical integrity of the starting material is preserved.[7][8][9][10]

Method 1: Using Phosphorus Tribromide (PBr₃)

This method is favored for its mild reaction conditions and high stereospecificity.

Materials:

  • (S)-2-methyl-1-butanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663)

  • Round-bottom flask, dropping funnel, reflux condenser, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place (S)-2-methyl-1-butanol and anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel with continuous stirring. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently reflux the mixture for 2-3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation.[11] Collect the fraction boiling at 121-122 °C.

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting material and byproducts.

Procedure:

  • Extraction: Perform aqueous work-up as described in the synthesis protocol to remove water-soluble impurities and unreacted reagents. A wash with sodium bicarbonate solution is important to neutralize any acidic byproducts.[12]

  • Drying: Thoroughly dry the organic layer containing the product using a suitable drying agent like anhydrous magnesium sulfate or calcium chloride.

  • Distillation: Fractional distillation is the most effective method for obtaining high-purity this compound.[11] The significant difference in boiling points between the product and potential impurities allows for efficient separation.

Applications in Synthesis

Preparation of Chiral Grignard Reagents

This compound serves as a precursor for the synthesis of the corresponding chiral Grignard reagent, (S)-2-methylbutylmagnesium bromide.[1] This organometallic reagent is a powerful tool in organic synthesis for the formation of new carbon-carbon bonds with the introduction of a chiral center.

Experimental Workflow for Grignard Reagent Formation:

Grignard_Formation Start This compound Reaction Reaction Vessel (Anhydrous conditions) Start->Reaction Add dropwise Mg Magnesium turnings (in anhydrous ether) Mg->Reaction Grignard (S)-2-Methylbutylmagnesium bromide (Grignard Reagent) Reaction->Grignard Formation

Caption: Formation of a chiral Grignard reagent.

Synthesis of Chiral Nematic Liquid Crystals

A significant application of this compound is in the synthesis of chiral dopants for nematic liquid crystals.[1][6] The introduction of a chiral molecule into an achiral nematic phase induces a helical twist, resulting in a chiral nematic (N*) or cholesteric phase.[13] These materials are fundamental to various display technologies.

Conceptual Workflow for Chiral Nematic Liquid Crystal Formation:

Liquid_Crystal_Formation Chiral_Precursor This compound Synthesis Multi-step Synthesis Chiral_Precursor->Synthesis Chiral_Dopant Chiral Dopant Molecule Synthesis->Chiral_Dopant Doping Doping & Homogenization Chiral_Dopant->Doping Nematic_LC Nematic Liquid Crystal Host Nematic_LC->Doping Chiral_Nematic_LC Chiral Nematic (N*) Liquid Crystal Doping->Chiral_Nematic_LC

Caption: Role in chiral nematic liquid crystal synthesis.

References

Methodological & Application

Application Notes: (S)-1-Bromo-2-methylbutane as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Bromo-2-methylbutane is a valuable chiral building block in organic synthesis, prized for its role in introducing a specific stereocenter into target molecules. As a primary alkyl halide with a chiral center at the C2 position, it serves as a versatile precursor for the stereospecific synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and chiral materials. Its utility stems from the reactivity of the carbon-bromine bond, which allows for a range of transformations while preserving the integrity of the existing chiral center.

This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Compound Properties and Specifications

This compound is a colorless, light-sensitive liquid. Its physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₅H₁₁Br
Molecular Weight 151.04 g/mol
CAS Number 534-00-9
Appearance Colorless liquid
Density 1.223 g/mL at 25 °C[1]
Boiling Point 121-122 °C
Refractive Index (n²⁰/D) 1.445
Optical Rotation [α]²¹/D +4.5° (c=5 in chloroform)
Solubility Insoluble in water; miscible with organic solvents.

Key Synthetic Applications

The primary utility of this compound lies in its application in stereospecific nucleophilic substitution (SN2) and organometallic reactions. The chiral center is adjacent to the reactive C-Br bond, making it an excellent substrate for transferring chirality.

Formation of Chiral Grignard Reagents

This compound is a precursor to the optically active Grignard reagent, (S)-2-methylbutylmagnesium bromide.[1] This reagent is a powerful nucleophile that facilitates the formation of new carbon-carbon bonds with high enantioselectivity, making it invaluable in the synthesis of complex chiral molecules like pharmaceuticals and chiral nematic liquid crystals.[1]

Nucleophilic Substitution (SN2) Reactions

The compound readily undergoes SN2 reactions where a nucleophile attacks the electrophilic carbon bonded to the bromine.[2] A crucial aspect of this reaction is that the stereochemistry at the C2 chiral center is retained because the reaction occurs at the adjacent C1 carbon. This allows for the introduction of the chiral (S)-2-methylbutyl group into a variety of molecules. For example, reaction with sodium phenoxide, an extension of the Williamson ether synthesis, yields alkyl phenyl ethers.

Experimental Protocols

The following protocols provide detailed methodologies for common and impactful reactions involving this compound.

Protocol 1: Preparation of (S)-2-Methylbutyl Phenyl Ether via Williamson Ether Synthesis

This protocol details the nucleophilic substitution reaction between this compound and sodium phenoxide to form (S)-2-methylbutyl phenyl ether, a chiral ether.

Reaction Scheme:

C₆H₅ONa + (S)-CH₃CH₂CH(CH₃)CH₂Br → (S)-C₆H₅OCH₂CH(CH₃)CH₂CH₃ + NaBr

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )MolesEquivalentsMass/VolumeYield (%)
Phenol (B47542)94.110.1061.010.0 g-
Sodium Hydroxide (B78521)40.000.1061.04.24 g-
This compound151.040.1171.117.6 g (14.4 mL)-
(S)-2-Methylbutyl phenyl ether164.24---~85% (Typical)

Methodology:

  • Preparation of Sodium Phenoxide: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g (0.106 mol) of phenol in 50 mL of ethanol. To this solution, add a solution of 4.24 g (0.106 mol) of sodium hydroxide in 25 mL of ethanol. The mixture is stirred until the sodium hydroxide has completely reacted to form sodium phenoxide.

  • Alkylation: To the freshly prepared sodium phenoxide solution, add 17.6 g (14.4 mL, 0.117 mol) of this compound dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with 10% aqueous sodium hydroxide (2 x 30 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The crude product is purified by vacuum distillation to yield pure (S)-2-methylbutyl phenyl ether.

Protocol 2: Nickel-Catalyzed Kumada Cross-Coupling for the Synthesis of (S)-sec-Butylbenzene

This protocol describes the formation of the Grignard reagent from this compound, followed by a nickel-catalyzed Kumada cross-coupling reaction with bromobenzene (B47551) to produce (S)-sec-butylbenzene. This reaction is highly effective for forming C(sp³)-C(sp²) bonds.

Reaction Scheme:

  • (S)-CH₃CH₂CH(CH₃)CH₂Br + Mg → (S)-CH₃CH₂CH(CH₃)CH₂MgBr

  • (S)-CH₃CH₂CH(CH₃)CH₂MgBr + C₆H₅Br --(NiCl₂(dppp))--> (S)-C₆H₅CH(CH₃)CH₂CH₃ + MgBr₂

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )MolesEquivalentsMass/VolumeYield (%)
Magnesium Turnings24.310.051.21.22 g-
This compound151.040.0421.06.34 g (5.18 mL)-
Bromobenzene157.010.0421.06.6 g (4.4 mL)-
NiCl₂(dppp)541.970.000420.010.23 g-
(S)-sec-Butylbenzene134.22---~75% (Typical)

Methodology:

  • Grignard Reagent Formation:

    • Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Allow to cool under an inert atmosphere (Nitrogen or Argon).

    • Place 1.22 g (0.05 mol) of magnesium turnings in the flask.

    • Add a solution of 6.34 g (5.18 mL, 0.042 mol) of this compound in 20 mL of anhydrous diethyl ether to the dropping funnel.

    • Add a small portion (~2 mL) of the bromide solution to the magnesium. If the reaction does not initiate, add a small crystal of iodine.

    • Once initiated (indicated by cloudiness and gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After addition is complete, stir the mixture for 1 hour at room temperature. The resulting grey solution is (S)-2-methylbutylmagnesium bromide.

  • Kumada Coupling:

    • In a separate 250 mL flame-dried flask under an inert atmosphere, dissolve 6.6 g (4.4 mL, 0.042 mol) of bromobenzene and 0.23 g (0.00042 mol) of NiCl₂(dppp) catalyst in 50 mL of anhydrous diethyl ether.

    • Cool this solution to 0 °C in an ice bath.

    • Transfer the freshly prepared Grignard reagent solution to the bromobenzene solution via cannula slowly over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 50 mL of 1 M HCl (aq).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 40 mL) and brine (1 x 40 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexanes) to yield (S)-sec-butylbenzene.

Visualized Workflows and Mechanisms

G

G

// Nodes cat [label="Ni(0)Ln", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; int1 [label="R-Ni(II)(X)Ln", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; int2 [label="R-Ni(II)(R')Ln", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Reactants and Products rx [label="Ar-X"]; rmgx [label="R'-MgX"]; rr [label="Ar-R'"]; mgx2 [label="MgX₂"];

// Edges cat -> int1 [label=" Oxidative\n Addition", fontcolor="#EA4335"]; rx -> int1 [style=invis];

int1 -> int2 [label=" Transmetalation", fontcolor="#34A853"]; rmgx -> int2 [style=invis]; int2 -> cat [label=" Reductive\n Elimination", fontcolor="#FBBC05"];

// Invisible edges for layout int2 -> rr [style=solid, arrowhead=none]; rr -> mgx2 [style=invis];

{rank=same; int1; rmgx} {rank=same; cat; rr} {rank=same; int2; rx} } dot Catalytic Cycle of Kumada Coupling.

References

Application Notes and Protocols: Formation of Chiral Grignard Reagent from (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and a comprehensive experimental protocol for the formation of the chiral Grignard reagent, (S)-2-methylbutylmagnesium bromide, from (S)-1-Bromo-2-methylbutane. The protocol emphasizes techniques to maintain stereochemical integrity and minimize racemization. Quantitative data from representative studies on similar chiral Grignard reagents are summarized to provide expected outcomes. Diagrams illustrating the reaction pathway and potential side reactions are included to offer a clear visual representation of the chemical processes.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] When prepared from chiral alkyl halides, such as this compound, they offer a route to enantiomerically enriched products, which are of paramount importance in the pharmaceutical industry for the development of stereospecific drugs.

The formation of a Grignard reagent from a chiral starting material presents a significant challenge: the potential for racemization at the stereocenter. The mechanism of Grignard reagent formation can proceed through radical intermediates, which may not be configurationally stable, leading to a loss of enantiomeric purity.[2] However, by carefully controlling reaction conditions, particularly temperature, it is possible to prepare optically active Grignard reagents with high enantiomeric excess.[2] This application note details a protocol designed to maximize the retention of stereochemistry during the synthesis of (S)-2-methylbutylmagnesium bromide.

Reaction Mechanism and Stereochemistry

The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. This process is believed to occur on the surface of the magnesium metal and can proceed through two competitive pathways: a nonradical pathway that leads to retention of configuration and a radical pathway that results in racemization.[3]

Lower reaction temperatures are known to favor the pathway that retains the stereochemical integrity of the chiral center.[4] Studies on the configurational stability of chiral secondary alkylmagnesium reagents have shown that racemization is detectable at temperatures as low as -50°C and becomes significant at higher temperatures.[4]

Experimental Protocol

This protocol is adapted from general procedures for the preparation of Grignard reagents from secondary alkyl halides, with specific considerations for maintaining chirality.

3.1. Materials

  • This compound (>99% ee)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as an activator)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (flame-dried)

3.2. Equipment

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas line

  • Ice bath and/or cryocooler

3.3. Procedure

  • Preparation of Apparatus: All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the three-necked flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is visible, then allow it to cool to room temperature. This process helps to activate the magnesium surface.

  • Initiation of Reaction: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion (approximately 5-10%) of the bromide solution to the magnesium suspension. The reaction is expected to start within a few minutes, indicated by a gentle reflux and the disappearance of the iodine color. Gentle warming may be required to initiate the reaction.

  • Formation of the Grignard Reagent: Once the reaction has initiated, cool the flask in an ice-water bath or to a lower temperature (e.g., -20°C to 0°C) to minimize racemization. Add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at the same low temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting gray or brownish solution is the (S)-2-methylbutylmagnesium bromide reagent.

3.4. Characterization

The concentration of the prepared Grignard reagent can be determined by titration against a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline. The enantiomeric excess of the Grignard reagent can be determined by derivatization with a suitable electrophile (e.g., benzaldehyde) followed by chiral HPLC or GC analysis of the resulting alcohol.

Quantitative Data

The yield and enantiomeric excess of the Grignard reagent are highly dependent on the reaction conditions. The following table summarizes representative data for the formation of chiral secondary Grignard reagents, providing an expected range for the synthesis of (S)-2-methylbutylmagnesium bromide.

ParameterValueConditionsReference
Expected Yield 70-90%Optimized conditionsGeneral Grignard preparations
Enantiomeric Excess (ee) >95%Low temperature (e.g., -78°C to 0°C)[2]
Enantiomeric Excess (ee) 86%Stirred at -50°C for 1 hour[4]
Enantiomeric Excess (ee) 69%Stirred at -50°C for 3 hours[4]
Enantiomeric Excess (ee) 60%Stirred at -20°C for 1 hour[4]

Visualizations

5.1. Reaction Pathway and Side Reactions

Grignard_Formation cluster_main Main Reaction Pathway cluster_side Potential Side Reactions S-Alkyl_Bromide This compound Grignard_Reagent (S)-2-methylbutylmagnesium bromide S-Alkyl_Bromide->Grignard_Reagent  + Mg (Anhydrous Ether/THF) Wurtz_Coupling Wurtz Coupling (Dimerization) S-Alkyl_Bromide->Wurtz_Coupling + Grignard Reagent Elimination Elimination (Alkene formation) S-Alkyl_Bromide->Elimination Base-promoted Mg Mg Racemization Racemization Grignard_Reagent->Racemization Radical Pathway Workflow Start Start Apparatus_Prep Prepare Dry Apparatus under Inert Gas Start->Apparatus_Prep Mg_Activation Activate Magnesium with Iodine Apparatus_Prep->Mg_Activation Initiation Initiate Reaction with Alkyl Bromide Mg_Activation->Initiation Cooling Cool Reaction to Low Temperature Initiation->Cooling Addition Slowly Add Remaining Alkyl Bromide Cooling->Addition Stirring Stir at Low Temperature for 1-2 hours Addition->Stirring Grignard_Solution Obtain (S)-Grignard Reagent Solution Stirring->Grignard_Solution End End Grignard_Solution->End

References

Application Notes and Protocols: SN2 Reactions of (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Bromo-2-methylbutane is a chiral primary alkyl halide that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals where stereochemistry is crucial. Due to its structure, it primarily undergoes nucleophilic substitution via the SN2 (Substitution Nucleophilic Bimolecular) mechanism. This document provides a detailed overview of the factors influencing SN2 reactions involving this compound, along with experimental protocols for conducting and analyzing these reactions.

The SN2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group.[1] This mechanism leads to an inversion of stereochemistry if the reaction occurs at a chiral center. However, in the case of this compound, the substitution occurs at the C1 position, which is not the chiral center (C2). Therefore, the (S) configuration of the molecule is retained in the product.[2][3]

The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[1]

Rate = k[Alkyl Halide][Nucleophile]

Several factors, including the structure of the alkyl halide, the strength of the nucleophile, the nature of the leaving group, and the choice of solvent, significantly influence the reaction rate.[1]

Reaction Kinetics and Stereochemistry

Substrate Structure: The Effect of Steric Hindrance

This compound is a primary alkyl halide. Generally, SN2 reactions are fastest for methyl and primary substrates, slower for secondary, and do not occur with tertiary substrates due to steric hindrance.[1] However, this compound possesses a methyl group at the β-carbon (C2), which introduces steric bulk near the reaction center. This β-branching shields the electrophilic carbon from backside attack by the nucleophile, leading to a significantly slower reaction rate compared to unbranched primary alkyl halides like 1-bromobutane.[4] For instance, neopentyl bromide (1-bromo-2,2-dimethylpropane), which has even greater steric hindrance at the β-carbon, reacts approximately 100,000 times slower than ethyl bromide in SN2 reactions.[5]

Table 1: Relative Rates of SN2 Reactions for Various Alkyl Bromides with a Common Nucleophile

Alkyl BromideStructureRelative Rate
Methyl bromideCH₃Br~1200
Ethyl bromideCH₃CH₂Br~40
1-BromopropaneCH₃CH₂CH₂Br~16
1-BromobutaneCH₃CH₂CH₂CH₂Br~16
1-Bromo-2-methylbutane CH₃CH₂CH(CH₃)CH₂Br Slower than 1-bromobutane
1-Bromo-2,2-dimethylpropane(CH₃)₃CCH₂Br~0.00004

Note: Relative rates are approximate and can vary with reaction conditions. The rate for 1-Bromo-2-methylbutane is qualitatively described due to a lack of specific quantitative data in the reviewed literature.

The Nucleophile

Strong nucleophiles are required for efficient SN2 reactions.[3] Generally, nucleophilicity increases with negative charge and decreases with increasing electronegativity across a row in the periodic table. In polar aprotic solvents, nucleophilicity increases up a column, while in polar protic solvents, it increases down a column.

Table 2: Relative Strength of Common Nucleophiles for SN2 Reactions

NucleophileFormulaClassification
IodideI⁻Excellent
HydrosulfideHS⁻Excellent
ThiophenoxidePhS⁻Excellent
AzideN₃⁻Good
CyanideCN⁻Good
Hydroxide (B78521)OH⁻Good
AlkoxideRO⁻Good
BromideBr⁻Fair
ChlorideCl⁻Fair
WaterH₂OPoor
AlcoholsROHPoor
The Leaving Group

The rate of an SN2 reaction is also dependent on the ability of the leaving group to depart. Good leaving groups are weak bases. For halide leaving groups, the reactivity order is I⁻ > Br⁻ > Cl⁻ > F⁻.[1]

The Solvent

The choice of solvent is critical for SN2 reactions. Polar aprotic solvents, such as acetone (B3395972), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), are ideal as they can dissolve the nucleophilic salt while poorly solvating the anion, leaving it "naked" and highly reactive.[5][6] Polar protic solvents, like water and alcohols, can form hydrogen bonds with the nucleophile, creating a solvent cage that lowers its energy and reactivity, thus slowing down the SN2 reaction.[6]

Experimental Protocols

The following protocols are adapted from established procedures for SN2 reactions on primary alkyl halides and can be applied to this compound.[7] Due to the steric hindrance of the substrate, longer reaction times or elevated temperatures may be necessary compared to reactions with unhindered primary alkyl halides.

Representative SN2 Reaction: Synthesis of (S)-1-Iodo-2-methylbutane

This procedure describes the Finkelstein reaction, a classic SN2 process for converting an alkyl bromide to an alkyl iodide.

Materials:

  • This compound

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Dichloromethane (B109758) (or diethyl ether)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

  • Addition of Substrate: To the stirring solution, add this compound (1.0 equivalent).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by the formation of a white precipitate (NaBr), which is insoluble in acetone.[8] Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Remove the acetone using a rotary evaporator. c. Partition the residue between water and dichloromethane. d. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2x). e. Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to remove any residual iodine, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude (S)-1-iodo-2-methylbutane by distillation or column chromatography.

  • Analysis: Characterize the product by NMR spectroscopy and determine the optical rotation using a polarimeter to confirm the retention of the (S) configuration.

Protocol for Kinetic Analysis

The rate of the SN2 reaction can be monitored by measuring the disappearance of the starting material or the appearance of the product over time using techniques like GC or HPLC.

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the chosen nucleophile (e.g., sodium iodide) in a suitable polar aprotic solvent (e.g., acetone or DMSO) at known concentrations.

  • Thermostatic Bath: Place the reaction vessel in a constant temperature bath to ensure consistent reaction temperature.

  • Initiate Reaction: Combine the reactant solutions in the reaction vessel and start the timer.

  • Aliquots: At regular intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for example, by diluting it in a cold solvent.

  • Analysis: Analyze the composition of each quenched aliquot using GC or HPLC to determine the concentrations of the reactant and product.

  • Data Processing: Plot the concentration of the reactant versus time. The second-order rate constant (k) can be determined from the integrated rate law for a second-order reaction.

Visualizations

SN2 Reaction Mechanism of this compound

Caption: SN2 reaction of this compound with a nucleophile.

General Experimental Workflow for SN2 Reactions

Experimental_Workflow start Start reagents Prepare Reactant Solutions (this compound, Nucleophile, Solvent) start->reagents reaction Combine Reactants in Flask Set Temperature and Stir reagents->reaction monitor Monitor Reaction Progress (TLC, GC) reaction->monitor workup Reaction Workup (Quenching, Extraction, Washing) monitor->workup Reaction Complete dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify Product (Distillation or Chromatography) concentrate->purify analyze Analyze Product (NMR, GC-MS, Polarimetry) purify->analyze end End analyze->end

Caption: General workflow for SN2 synthesis and product isolation.

References

Application Notes and Protocols for the Synthesis of Chiral Nematic Liquid Crystals Using (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a chiral nematic liquid crystal, specifically (S)-4'-(2-methylbutoxy)-[1,1'-biphenyl]-4-carbonitrile, utilizing (S)-1-Bromo-2-methylbutane as the chiral building block. Chiral nematic (or cholesteric) liquid crystals are of significant interest for a variety of applications, including advanced display technologies, smart windows, and sensors, due to their unique optical properties, such as selective reflection of light. The protocols herein describe a robust two-step synthetic pathway involving a Suzuki-Miyaura cross-coupling to form the mesogenic biphenyl (B1667301) core, followed by a Williamson ether synthesis to introduce the chiral alkyl chain. Detailed methodologies for synthesis, purification, and characterization are provided to guide researchers in the development of novel chiral liquid crystalline materials.

Introduction

Chiral nematic liquid crystals (N*LCs) are a class of liquid crystals that exhibit a helical superstructure. This helical arrangement arises from the introduction of a chiral molecule (a chiral dopant or a chiral component of the mesogen itself) into a nematic liquid crystal phase. The handedness and pitch of this helix are determined by the molecular structure of the chiral component and its concentration. This compound is a readily available and cost-effective chiral synthon that can be used to impart chirality to a liquid crystal molecule.

The target molecule for this protocol, (S)-4'-(2-methylbutoxy)-[1,1'-biphenyl]-4-carbonitrile, is a representative example of a chiral nematic liquid crystal. It consists of a rigid 4,4'-cyanobiphenyl core, which provides the necessary molecular shape for liquid crystallinity, and a flexible (S)-2-methylbutoxy tail, which introduces the chirality.

Synthetic Pathway Overview

The synthesis of (S)-4'-(2-methylbutoxy)-[1,1'-biphenyl]-4-carbonitrile is achieved in two primary steps, as illustrated in the workflow diagram below. The first step is the creation of the biphenyl core via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The second step involves the attachment of the chiral side chain using a Williamson ether synthesis.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Purification & Characterization A 4-Bromobenzonitrile (B114466) D 4'-Hydroxy-4-cyanobiphenyl A->D Formation of Biphenyl Core B 4-Hydroxyphenylboronic Acid B->D Formation of Biphenyl Core C Pd Catalyst & Base C->D Formation of Biphenyl Core G (S)-4'-(2-methylbutoxy)- [1,1'-biphenyl]-4-carbonitrile D->G Alkylation E This compound E->G F Base (e.g., K2CO3) F->G H Column Chromatography G->H I Recrystallization H->I J Characterization (NMR, DSC, POM) I->J

Figure 1: Overall synthetic workflow for (S)-4'-(2-methylbutoxy)-[1,1'-biphenyl]-4-carbonitrile.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields
StepReactionKey ReagentsCatalyst/BaseSolventTemp. (°C)Time (h)Typical Yield (%)
1Suzuki-Miyaura Coupling4-Bromobenzonitrile, 4-Hydroxyphenylboronic AcidPd(PPh₃)₄ / K₂CO₃Toluene/Ethanol (B145695)/Water801285 - 95
2Williamson Ether Synthesis4'-Hydroxy-4-cyanobiphenyl, this compoundK₂CO₃Acetone (B3395972) or DMFReflux2480 - 90
Table 2: Physicochemical Properties of (S)-4'-(2-methylbutoxy)-[1,1'-biphenyl]-4-carbonitrile
PropertyValueMethod
Molecular FormulaC₁₈H₁₉NO-
Molecular Weight265.35 g/mol -
Phase TransitionsCr → N* 35-40 °C; N* → I 45-50 °CDSC, POM
Helical Twisting Power (HTP)~ 5 - 10 µm⁻¹ (in a nematic host like E7)Cano-Wedge Method

Note: Phase transition temperatures and HTP are representative and can vary based on purity and the specific nematic host used for measurement.

Experimental Protocols

Protocol 1: Synthesis of 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile (Intermediate)

This protocol outlines the Suzuki-Miyaura cross-coupling to form the biphenyl core.

Materials:

  • 4-Bromobenzonitrile

  • 4-Hydroxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add 4-bromobenzonitrile (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.01 - 0.03 eq), to the reaction mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile as a white solid.

G cluster_reactants Reactants cluster_reagents Reagents r1 4-Bromobenzonitrile p1 4'-Hydroxy-4-cyanobiphenyl r1->p1 r2 4-Hydroxyphenylboronic Acid r2->p1 re1 Pd(PPh3)4 re1->p1 Catalyst re2 K2CO3 re2->p1 Base re3 Solvent re3->p1 Medium

Figure 2: Suzuki-Miyaura coupling reaction scheme.

Protocol 2: Synthesis of (S)-4'-(2-methylbutoxy)-[1,1'-biphenyl]-4-carbonitrile (Final Product)

This protocol details the Williamson ether synthesis to attach the chiral side chain.[1]

Materials:

  • 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 eq) in anhydrous acetone or DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 30 minutes to form the phenoxide.

  • Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for 24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Filter off the solid potassium carbonate and wash it with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield (S)-4'-(2-methylbutoxy)-[1,1'-biphenyl]-4-carbonitrile as a white crystalline solid.

Characterization Protocols

Protocol 3: Characterization of the Chiral Nematic Phase

A. Polarized Optical Microscopy (POM):

  • Place a small amount of the synthesized compound on a clean glass slide.

  • Heat the slide on a hot stage above the isotropic temperature.

  • Place a coverslip on the molten sample to create a thin film.

  • Cool the sample slowly into the liquid crystal phase.

  • Observe the texture of the sample using a polarized optical microscope. A chiral nematic phase will typically exhibit a "fingerprint" texture, where the lines represent the helical axis of the liquid crystal.

B. Differential Scanning Calorimetry (DSC):

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Place the pan in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the clearing point (isotropic phase).

  • Cool the sample at the same rate to a temperature below the crystallization point.

  • Perform a second heating and cooling cycle to ensure thermal equilibrium and obtain accurate transition temperatures. The peaks in the DSC thermogram correspond to the phase transitions (e.g., crystal to nematic, nematic to isotropic).

C. Measurement of Helical Twisting Power (HTP): The HTP is a measure of the ability of a chiral dopant to induce a helical twist in a nematic host.[2][3]

  • Prepare several mixtures of the synthesized chiral compound in a known achiral nematic liquid crystal host (e.g., E7 or 5CB) at different concentrations (c).

  • Introduce each mixture into a wedge-shaped glass cell (Cano cell).

  • Observe the cell under a polarized microscope. A series of disclination lines (Grandjean-Cano lines) will be visible.

  • Measure the distance (x) between several consecutive disclination lines.

  • The pitch (P) of the chiral nematic phase is given by P = 2 * x * tan(α), where α is the wedge angle of the cell.

  • The HTP is calculated from the slope of a plot of 1/P versus the concentration (c) of the chiral dopant: HTP = 1 / (P * c).[4]

Safety and Handling

  • All synthetic procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Palladium catalysts are toxic and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in these protocols.

Conclusion

The protocols detailed in this document provide a comprehensive guide for the synthesis and characterization of a chiral nematic liquid crystal using this compound. By following these procedures, researchers can reliably produce this class of materials and investigate their unique properties. The synthetic strategy is adaptable, allowing for the substitution of different mesogenic cores and chiral alkyl halides to create a library of novel chiral nematic liquid crystals for various advanced applications.

References

Application Notes and Protocols for (S)-1-Bromo-2-methylbutane in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Bromo-2-methylbutane is a valuable chiral building block in the synthesis of pharmaceutical intermediates.[1][] Its significance lies in its ability to introduce a specific stereocenter, a crucial feature in the development of enantiomerically pure drugs where biological activity is often dependent on a single enantiomer.[3][4] This alkyl halide serves as a precursor for the introduction of the (S)-2-methylbutyl group into target molecules, often through nucleophilic substitution reactions or after conversion to its corresponding Grignard reagent.[][5] The defined stereochemistry of this compound makes it an important starting material for creating complex molecular architectures with high enantioselectivity, which is critical in the development of modern pharmaceuticals.[][5]

Key Applications in Pharmaceutical Intermediate Synthesis

While specific, publicly available, detailed protocols for the use of this compound in the synthesis of named commercial drug intermediates are limited in readily accessible literature, its application can be exemplified through the synthesis of chiral synthons that are foundational in various therapeutic areas. The primary application involves the introduction of the chiral (S)-2-methylbutyl side chain, which is a substructure in certain pharmaceutical compounds.

One of the key applications is in the synthesis of chiral amines. Chiral amines are pivotal intermediates in the manufacturing of a wide array of pharmaceuticals, including antiviral and anticancer agents.[6] The reaction of this compound with an appropriate nitrogen-based nucleophile can yield a chiral amine with the desired stereochemistry.

Additionally, this compound is a precursor to the optically active (S)-2-methylbutylmagnesium bromide Grignard reagent.[5] This chiral Grignard reagent is instrumental in forming new carbon-carbon bonds with high enantioselectivity, a key step in building the carbon skeleton of complex pharmaceutical molecules.[5]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of key pharmaceutical intermediate types.

Protocol 1: Synthesis of a Chiral Secondary Amine Intermediate

This protocol outlines the synthesis of a chiral secondary amine, a common intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The reaction proceeds via a nucleophilic substitution (SN2) reaction, where an amine displaces the bromide ion from this compound.

Reaction Scheme:

G reactant1 This compound product Chiral Secondary Amine reactant1->product reactant2 Primary Amine (R-NH2) reactant2->product reagents Base (e.g., K2CO3) Solvent (e.g., DMF) reagents->product

Figure 1: Synthesis of a Chiral Secondary Amine.

Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary amine (1.0 eq) and a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Base: Add a solid base, for example, potassium carbonate (K₂CO₃) (1.5 eq), to the reaction mixture.

  • Addition of Alkyl Halide: Slowly add this compound (1.2 eq) to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid base and wash it with a small amount of the solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Add water and a suitable organic solvent for extraction (e.g., ethyl acetate). Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure chiral secondary amine.

Quantitative Data (Hypothetical Example):

ParameterValue
Yield75-85%
Purity (by HPLC)>98%
Enantiomeric Excess (ee)>99%
Protocol 2: Formation of (S)-2-Methylbutylmagnesium Bromide and Subsequent Grignard Reaction

This protocol describes the preparation of the chiral Grignard reagent from this compound and its subsequent reaction with an electrophile, such as an aldehyde, to form a chiral secondary alcohol. Such alcohols are versatile intermediates in pharmaceutical synthesis.

Workflow:

G cluster_0 Grignard Reagent Formation cluster_1 Grignard Reaction A This compound D (S)-2-Methylbutylmagnesium Bromide A->D B Magnesium Turnings B->D C Anhydrous Ether C->D F Chiral Secondary Alcohol D->F E Aldehyde (R-CHO) E->F

Figure 2: Workflow for Grignard Reaction.

Methodology:

  • Preparation of Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

    • Place magnesium turnings (1.2 eq) in the flask.

    • Add a small crystal of iodine to initiate the reaction.

    • In the dropping funnel, place a solution of this compound (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

    • Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Slowly add the remaining bromide solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Grignard Reaction with an Aldehyde:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • In a separate flask, dissolve the aldehyde (0.9 eq) in anhydrous ether or THF.

    • Slowly add the aldehyde solution to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or HPLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude chiral secondary alcohol by column chromatography.

Quantitative Data (Hypothetical Example):

ParameterValue
Yield of Grignard ReagentTypically high, used in situ
Yield of Chiral Alcohol65-80%
Purity (by GC-MS)>97%
Diastereomeric RatioDependent on the aldehyde substrate

Conclusion

This compound is a key chiral synthon that provides an effective means of introducing the (S)-2-methylbutyl group into pharmaceutical intermediates. Its utility in forming chiral amines and in stereoselective carbon-carbon bond formation via its Grignard reagent highlights its importance in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients. The protocols provided serve as a foundational guide for researchers and scientists in the pharmaceutical industry to leverage the synthetic potential of this versatile chiral building block.

References

Application Notes and Protocols for Alkylation Reactions with (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Bromo-2-methylbutane is a valuable chiral building block in organic synthesis, prized for its role in introducing a stereogenic center into target molecules. Its utility stems from the reactive C-Br bond, which allows for a variety of stereospecific transformations. This document provides detailed application notes and experimental protocols for key alkylation reactions involving this chiral electrophile, with a focus on methodologies relevant to pharmaceutical and materials science research.

Key Applications

The enantiomerically pure (S)-2-methylbutyl moiety is a common structural motif in a range of functional molecules, including:

  • Pheromones: Many insect pheromones are chiral molecules where biological activity is highly dependent on the stereochemistry.

  • Chiral Liquid Crystals: The introduction of a chiral center, such as the (S)-2-methylbutyl group, into a liquid crystalline structure can induce the formation of a chiral nematic phase.[1]

  • Pharmaceutical Intermediates: As a chiral synthon, this compound is utilized in the asymmetric synthesis of complex drug molecules where specific stereoisomers are required for therapeutic efficacy.[2][3]

Alkylation Reactions and Protocols

Malonic Ester Synthesis of (S)-4-Methylhexanoic Acid

The malonic ester synthesis provides a classic and reliable method for the conversion of alkyl halides into carboxylic acids with a two-carbon extension. The reaction of this compound with diethyl malonate, followed by hydrolysis and decarboxylation, yields (S)-4-methylhexanoic acid, a chiral carboxylic acid.

Reaction Scheme:

Experimental Protocol:

  • Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol (B145695) under an inert atmosphere to prepare sodium ethoxide. To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature and stir for 30 minutes to ensure complete enolate formation.[4]

  • Alkylation: To the solution of the malonate enolate, add this compound (1.0 eq) dropwise. Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up and Hydrolysis: After cooling to room temperature, remove the ethanol under reduced pressure. Add an aqueous solution of NaOH (3.0 eq) and reflux the mixture for 4 hours to hydrolyze the ester.

  • Acidification and Decarboxylation: Cool the reaction mixture and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with 6M HCl until the pH is ~1-2. Extract the resulting diacid with diethyl ether. Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude diacid is then heated to 140-160 °C until gas evolution (CO₂) ceases, yielding the crude (S)-4-methylhexanoic acid.

  • Purification: The crude product can be purified by vacuum distillation to afford pure (S)-4-methylhexanoic acid.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compound151.041.0-
Diethyl malonate160.171.1-
Sodium22.991.0-
(S)-4-Methylhexanoic Acid130.18-75-85

Logical Workflow for Malonic Ester Synthesis

malonic_ester_synthesis cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Alkylation (SN2) cluster_step3 Step 3: Hydrolysis & Decarboxylation A Diethyl Malonate C Malonate Enolate A->C Deprotonation B Sodium Ethoxide B->C E Diethyl (S)-2-(2-methylbutyl)malonate C->E Nucleophilic Attack D This compound D->E G (S)-4-Methylhexanoic Acid E->G F H3O+, Heat F->G

Caption: Workflow for the synthesis of (S)-4-methylhexanoic acid.

Corey-House Synthesis

The Corey-House synthesis is a powerful method for forming carbon-carbon bonds by coupling an alkyl halide with a lithium dialkylcuprate (Gilman reagent). This reaction is particularly useful for coupling with primary and some secondary alkyl halides with minimal side reactions.

Reaction Scheme:

Experimental Protocol:

  • Organolithium Formation: In a flame-dried, three-necked flask under an inert atmosphere, add freshly cut lithium metal (2.2 eq) to anhydrous diethyl ether. To this suspension, add this compound (2.0 eq) dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1 hour.

  • Gilman Reagent Formation: In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide (1.0 eq) in anhydrous diethyl ether and cool to 0 °C. To this suspension, slowly add the prepared (S)-2-methylbutyllithium solution via cannula. The reaction mixture will typically change color, indicating the formation of the lithium di((S)-2-methylbutyl)cuprate.

  • Coupling Reaction: To the freshly prepared Gilman reagent at 0 °C, add the desired alkyl halide (R'-X, 1.0 eq) dropwise. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: After filtration and removal of the solvent, the crude product is purified by column chromatography or distillation.

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compound151.042.0-
Lithium6.944.4-
Copper(I) Iodide190.451.0-
Alkyl Halide (R'-X)Varies1.0-
Coupled ProductVaries-60-80

Corey-House Synthesis Workflow

corey_house A This compound C (S)-2-Methylbutyllithium A->C 2 eq. B Lithium Metal B->C 2.2 eq. E Lithium di((S)-2-methylbutyl)cuprate (Gilman Reagent) C->E 2 eq. D Copper(I) Iodide D->E 1 eq. G Coupled Product E->G F Alkyl Halide (R'-X) F->G

Caption: General workflow for the Corey-House synthesis.

Grignard Reagent Formation and Application in Pheromone Synthesis

This compound can be converted to the corresponding Grignard reagent, (S)-2-methylbutylmagnesium bromide. This organometallic reagent is a potent nucleophile and can be used in various coupling reactions. A notable application is in the synthesis of insect pheromones, where stereochemistry is crucial for biological activity.

Application Example: Synthesis of a Pheromone Intermediate

This protocol describes a key step in the synthesis of a pheromone for the paulownia bagworm, Clania variegata.[5]

Reaction Scheme:

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a small portion of a solution of this compound (1.0 eq) in anhydrous THF. Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining bromide solution dropwise at a rate to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Copper-Catalyzed Coupling: In a separate flask, dissolve the chiral tosylate substrate (e.g., a long-chain tosylate, 0.8 eq) in anhydrous THF and cool to 0 °C. To this solution, add a catalytic amount of lithium tetrachlorocuprate (Li₂CuCl₄) solution in THF.

  • Addition of Grignard Reagent: Slowly add the prepared Grignard reagent to the tosylate solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to yield the coupled product.

Quantitative Data for Pheromone Synthesis Step:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioReported Yield (%)
This compound151.041.0-
Magnesium24.311.2-
Chiral TosylateVaries0.8-
Coupled ProductVaries-~83-91[5]

Pheromone Synthesis Experimental Workflow

Caption: Experimental workflow for pheromone intermediate synthesis.

Conclusion

This compound is a versatile chiral starting material for a variety of alkylation reactions. The protocols outlined in this document for malonic ester synthesis, Corey-House synthesis, and Grignard-based coupling reactions provide robust methods for the stereospecific introduction of the (S)-2-methylbutyl group. These reactions are fundamental to the synthesis of a wide range of valuable chiral molecules for the pharmaceutical and materials science industries. Careful attention to anhydrous conditions and reaction parameters is crucial for achieving high yields and maintaining stereochemical integrity.

References

Application Notes and Protocols: Synthesis of (R)-1-Iodo-2-methylbutane via Finkelstein Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of (R)-1-Iodo-2-methylbutane from (S)-1-Bromo-2-methylbutane using sodium iodide in acetone (B3395972). This reaction, known as the Finkelstein reaction, proceeds through a second-order nucleophilic substitution (SN2) mechanism, resulting in an inversion of stereochemistry at the chiral center.[1][2] The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The Finkelstein reaction is a widely utilized method for the preparation of alkyl iodides from alkyl chlorides or bromides.[1][2] The reaction's success is often attributed to the differential solubility of sodium halides in acetone; sodium iodide is soluble, while the resulting sodium bromide or chloride is not, thus driving the reaction to completion in accordance with Le Châtelier's principle.[2] When a chiral substrate is used, such as this compound, the SN2 pathway leads to a predictable inversion of configuration, yielding the corresponding (R)-enantiomer. This stereospecificity is of paramount importance in the synthesis of chiral molecules, particularly in the pharmaceutical industry.

Reaction and Mechanism

The reaction involves the nucleophilic attack of the iodide ion on the carbon atom bearing the bromine atom. This concerted, one-step mechanism results in the displacement of the bromide ion and the formation of a new carbon-iodine bond with an inverted stereochemical configuration.

Chemical Equation:

This compound + NaI → (R)-1-Iodo-2-methylbutane + NaBr(s)

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the reactants and the product. Please note that specific reaction yields can vary based on experimental conditions.

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
This compound151.04120-1211.2191.445
Sodium Iodide149.896513.67-
(R)-1-Iodo-2-methylbutane198.051481.5251.497
Acetone58.08560.7911.359
Sodium Bromide102.897473.21-

Experimental Protocol

This protocol is a representative procedure for the synthesis of (R)-1-Iodo-2-methylbutane.

Materials:

  • This compound

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.5 equivalents) and anhydrous acetone.

  • Addition of Reactant: Stir the mixture to dissolve the sodium iodide. Once dissolved, add this compound (1.0 equivalent) to the flask.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 56°C for acetone) and maintain the reflux with stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium bromide). For a primary bromide like 1-bromo-2-methylbutane, the reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete (e.g., after 3-4 hours of reflux), allow the mixture to cool to room temperature.

  • Filtration: Filter the reaction mixture to remove the precipitated sodium bromide. Wash the precipitate with a small amount of acetone to recover any entrained product.

  • Solvent Removal: Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

  • Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude (R)-1-Iodo-2-methylbutane. Further purification can be achieved by distillation if necessary.

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products reactant1 This compound ts [I---C---Br]⁻ reactant1->ts SN2 Attack reactant2 NaI reactant2->ts I⁻ nucleophile product1 (R)-1-Iodo-2-methylbutane ts->product1 Inversion of Stereochemistry product2 NaBr ts->product2 Leaving Group Departure

Caption: SN2 mechanism of the Finkelstein reaction.

Experimental_Workflow start Start setup Reaction Setup: This compound, NaI, Acetone start->setup reflux Reflux Reaction (Formation of NaBr precipitate) setup->reflux workup Aqueous Work-up reflux->workup extraction Extraction with Diethyl Ether workup->extraction washing Wash with H₂O, Na₂S₂O₃, Brine extraction->washing drying Dry with MgSO₄ washing->drying purification Solvent Removal & Purification drying->purification product Final Product: (R)-1-Iodo-2-methylbutane purification->product

Caption: Experimental workflow for the synthesis.

References

Application Note: Stereospecific Synthesis of (S)-3-Methylpentanoic Acid via Grignard Reaction of (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[1][2] This application note provides a detailed protocol for the synthesis of (S)-3-methylpentanoic acid. The procedure begins with the formation of a chiral Grignard reagent, (S)-2-methylbutylmagnesium bromide, from (S)-1-Bromo-2-methylbutane.[3] This organometallic intermediate subsequently acts as a potent nucleophile, reacting with carbon dioxide (in the form of dry ice) to yield the target carboxylic acid after an acidic workup.[4][5] A critical aspect of this synthesis is maintaining the stereochemical integrity of the chiral center throughout the reaction sequence.[3] Strict anhydrous conditions are paramount, as Grignard reagents are highly reactive towards protic species like water, which would quench the reagent and diminish the yield.[1][6][7]

Reaction Scheme & Mechanism

Overall Reaction: this compound → (S)-2-methylbutylmagnesium bromide → (S)-3-methylpentanoic acid

Mechanism: The synthesis occurs in two primary stages:

  • Grignard Reagent Formation: Magnesium metal inserts into the carbon-bromine bond of this compound. This process involves radical intermediates but can be conceptually viewed as an insertion reaction that inverts the polarity of the adjacent carbon, making it strongly nucleophilic.[8][9] Anhydrous ether is a crucial solvent as it coordinates with the magnesium center, stabilizing the Grignard reagent.[8]

  • Carboxylation and Work-up: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide.[8] This forms a magnesium carboxylate salt. A subsequent acidic work-up protonates the carboxylate to yield the final carboxylic acid product and dissolves the remaining magnesium salts.[4][8][10]

Experimental Protocol

Materials and Reagents: All glassware must be scrupulously cleaned and oven-dried (e.g., at 120 °C overnight) and assembled while hot under a stream of dry nitrogen or argon to ensure all moisture is excluded.[7]

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Properties
This compound151.047.55 g (5.0 mL)50.0d=1.223 g/mL, bp=121-122 °C[11]
Magnesium Turnings24.311.34 g55.0---
Anhydrous Diethyl Ether (Et₂O)74.12~150 mL---bp=34.6 °C, Highly Flammable
Iodine (I₂)253.811 small crystal---Activator
Dry Ice (Solid CO₂)44.01~30 g---Use fresh, crushed pieces
Sulfuric Acid (6 M H₂SO₄)98.08~50 mL---Corrosive
Saturated NaCl (Brine)---~40 mL---For extraction
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)142.04~10 g---Drying Agent

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser with drying tube (containing CaCl₂ or Drierite)

  • 125 mL pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Glass stopper

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

Part A: Formation of (S)-2-methylbutylmagnesium bromide

  • Place the magnesium turnings (1.34 g) and a magnetic stir bar into the oven-dried 500 mL three-neck flask. Assemble the apparatus (condenser, dropping funnel, glass stopper) quickly while the glassware is still warm. Allow to cool to room temperature under a positive pressure of nitrogen or with a drying tube attached.

  • Add 30 mL of anhydrous diethyl ether to the flask, sufficient to cover the magnesium.

  • In a separate dry flask, prepare a solution of this compound (7.55 g) in 70 mL of anhydrous diethyl ether and transfer this solution to the dropping funnel.

  • To activate the magnesium, add one small crystal of iodine to the flask.[1][10] The brown color of the iodine should fade upon stirring as it reacts with the magnesium surface.

  • Add approximately 5-10 mL of the bromide solution from the dropping funnel to the magnesium. The reaction is initiated when the solution becomes cloudy and gentle bubbling is observed.[10] Gentle warming with a heating mantle may be required to start the reaction.

  • Once the reaction has started (indicated by spontaneous reflux), begin adding the remaining this compound solution dropwise at a rate that maintains a steady but controlled reflux.[7][9] This addition typically takes 30-45 minutes.

  • After the addition is complete, continue to stir the mixture. If reflux ceases, gently heat the mixture using the heating mantle to maintain a gentle reflux for an additional 30 minutes to ensure all the magnesium has reacted.[5] The final solution should appear gray and slightly turbid.

  • Cool the Grignard reagent solution to room temperature. It is now ready for the next step.

Part B: Carboxylation

  • In a separate 600 mL beaker, place approximately 30 g of freshly crushed dry ice.

  • Carefully and slowly, pour the prepared Grignard reagent solution from the flask onto the dry ice with gentle swirling. A vigorous reaction will occur. Use a glass rod to break up any large clumps that form. Note: Do not add the dry ice to the Grignard reagent, as this can lead to side reactions due to localized high concentrations of the reagent.

  • After the addition is complete, allow the mixture to stand until the excess dry ice has sublimated and the mixture has warmed to room temperature. The mixture will appear as a viscous, white mass.

Part C: Work-up and Purification

  • Slowly and cautiously add 50 mL of 6 M H₂SO₄ to the reaction beaker while stirring.[5] This step is exothermic and will cause the remaining ether to boil. Perform this in a fume hood. Continue adding acid until the aqueous layer is clear and all solids have dissolved.

  • Transfer the entire mixture to a 500 mL separatory funnel. Add 50 mL of diethyl ether to the beaker to rinse it and add this to the separatory funnel.

  • Shake the funnel vigorously, venting frequently to release pressure. Allow the layers to separate.

  • Drain the lower aqueous layer and discard it.

  • Wash the organic layer sequentially with 20 mL of deionized water and then 20 mL of saturated NaCl (brine) solution to help remove dissolved water.[6][7]

  • Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate (~10 g) for 15-20 minutes.[10]

  • Filter the solution to remove the drying agent, and remove the diethyl ether solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure (S)-3-methylpentanoic acid.

Data Presentation

Summary of Yield and Product Characteristics:

ParameterValueReference/Notes
Theoretical Yield5.81 gBased on 50.0 mmol of this compound
Typical Actual Yield4.0 - 4.9 gAssumes a 70-85% yield
Percent Yield70-85%---
AppearanceColorless Liquid---
Boiling Point198-200 °CLiterature value
¹H NMR (CDCl₃) δ (ppm)11.5-12.0 (br s, 1H), 2.4 (m, 2H), 1.8 (m, 1H), 1.4 (m, 2H), 0.9 (t, 3H), 0.85 (d, 3H)Expected chemical shifts
¹³C NMR (CDCl₃) δ (ppm)181, 42, 35, 29, 19, 11Expected chemical shifts

Visualizations

Grignard_Workflow Experimental Workflow for Grignard Synthesis A Apparatus Setup (Oven-Dried Glassware, Inert Atmosphere) B Reagent Preparation (Activate Mg with I₂, Prepare Alkyl Bromide Solution) A->B 1 C Grignard Reagent Formation ((S)-2-methylbutylmagnesium bromide) - Controlled addition - Reflux B->C 2 D Carboxylation (React with excess Dry Ice) C->D 3 E Acidic Work-up (Quench) (Add 6 M H₂SO₄) D->E 4 F Extraction (Separate with Et₂O and Brine) E->F 5 G Drying & Solvent Removal (Dry with Na₂SO₄, Rotary Evaporation) F->G 6 H Purification (Vacuum Distillation) G->H 7 I Product Characterization (NMR, IR, Yield Calculation) H->I 8

Caption: Workflow for the synthesis of (S)-3-methylpentanoic acid.

References

Application of (S)-1-Bromo-2-methylbutane in the Synthesis of the Aggregation Pheromone of Tribolium castaneum

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Bromo-2-methylbutane , a key chiral building block, plays a crucial role in the stereoselective synthesis of various natural products. Its well-defined stereocenter makes it an invaluable starting material for introducing chirality into complex molecules. This application note provides a detailed overview of the use of this compound in the total synthesis of the aggregation pheromone of the red flour beetle, Tribolium castaneum, a significant pest of stored grain products.

Introduction

This compound is a versatile reagent in organic synthesis, primarily utilized in nucleophilic substitution (Sɴ2) reactions and for the formation of chiral Grignard reagents.[1] These reactions proceed with high fidelity, allowing for the transfer of its stereochemistry to the target molecule. The (S)-2-methylbutyl moiety introduced by this reagent is a common structural motif in a variety of natural products, including pheromones, which are often highly stereospecific in their biological activity.

This document details the application of this compound in the synthesis of (4R,8R)-4,8-dimethyldecanal, the aggregation pheromone of Tribolium castaneum. The synthesis highlights the formation of a chiral Grignard reagent from this compound and its subsequent copper-catalyzed coupling with a chiral tosylate.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of (4R,8R)-4,8-dimethyldecanal, focusing on the steps involving the moiety derived from this compound.

StepReactionStarting MaterialsProductReagents and ConditionsYield (%)
1Grignard Reagent FormationThis compound, Mg(S)-2-Methylbutylmagnesium bromideDry THFNot isolated
2Copper-Catalyzed Cross-Coupling(S)-2-Methylbutylmagnesium bromide, (R)-4-methylhept-6-en-1-yl 4-methylbenzenesulfonate (B104242)(5S,9R)-5,9-dimethylundec-1-eneLi₂CuCl₄ (catalyst), THF, -78 °C to rt80
3Oxidative Cleavage(5S,9R)-5,9-dimethylundec-1-ene(4R,8S)-4,8-dimethyldecanalRuCl₃·H₂O, NaIO₄, CCl₄/CH₃CN/H₂O75

Experimental Protocols

Step 1: Preparation of (S)-2-Methylbutylmagnesium bromide

A solution of this compound (1.0 eq) in dry tetrahydrofuran (B95107) (THF) is added dropwise to a stirred suspension of magnesium turnings (1.2 eq) in dry THF under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is gently warmed to initiate the reaction, and then the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution of (S)-2-methylbutylmagnesium bromide is used directly in the next step.

Step 2: Synthesis of (5S,9R)-5,9-dimethylundec-1-ene

To a solution of (R)-4-methylhept-6-en-1-yl 4-methylbenzenesulfonate (1.0 eq) in dry THF at -78 °C under an inert atmosphere is added a catalytic amount of lithium tetrachlorocuprate (Li₂CuCl₄, 0.05 eq). The freshly prepared solution of (S)-2-methylbutylmagnesium bromide (1.5 eq) in THF is then added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford (5S,9R)-5,9-dimethylundec-1-ene as a colorless oil.

Step 3: Synthesis of (4R,8S)-4,8-dimethyldecanal

To a vigorously stirred solution of (5S,9R)-5,9-dimethylundec-1-ene (1.0 eq) in a mixture of carbon tetrachloride, acetonitrile, and water (2:2:3 v/v/v) is added sodium periodate (B1199274) (NaIO₄, 4.0 eq) followed by a catalytic amount of ruthenium(III) chloride hydrate (B1144303) (RuCl₃·H₂O, 0.02 eq). The reaction mixture is stirred at room temperature for 2 hours. The mixture is then partitioned between diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is purified by column chromatography on silica gel to yield (4R,8S)-4,8-dimethyldecanal.

Visualizations

Synthetic Pathway of (4R,8R)-4,8-dimethyldecanal

G cluster_0 Starting Materials cluster_1 Key Intermediate Formation cluster_2 Coupling and Final Product S-Bromo This compound Grignard (S)-Grignard Reagent S-Bromo->Grignard Mg, THF Tosylate (R)-Tosylate Coupled_Product (5R,9S)-5,9-dimethylundec-1-ene Grignard->Coupled_Product Li2CuCl4 (cat.) (R)-Tosylate, THF Pheromone (4R,8R)-4,8-dimethyldecanal Coupled_Product->Pheromone RuCl3, NaIO4

Caption: Synthetic route to the aggregation pheromone of Tribolium castaneum.

Experimental Workflow for the Key Coupling Step

G Start Start: (R)-Tosylate in THF at -78 °C Add_Catalyst Add Li2CuCl4 (catalyst) Start->Add_Catalyst Add_Grignard Add (S)-Grignard Reagent dropwise Add_Catalyst->Add_Grignard Stir_Cold Stir at -78 °C for 1h Add_Grignard->Stir_Cold Warm_Stir Warm to RT and stir for 12h Stir_Cold->Warm_Stir Quench Quench with sat. aq. NH4Cl Warm_Stir->Quench Workup Aqueous workup and extraction Quench->Workup Purify Column chromatography Workup->Purify Product Product: (5R,9S)-5,9-dimethylundec-1-ene Purify->Product

Caption: Workflow for the copper-catalyzed cross-coupling reaction.

Olfactory Signaling Pathway of the Aggregation Pheromone

G Pheromone Pheromone ((4R,8R)-4,8-dimethyldecanal) OBP Odorant Binding Protein (OBP) in Sensillar Lymph Pheromone->OBP Binding OR Odorant Receptor (OR) on Olfactory Sensory Neuron (OSN) OBP->OR Transport and Delivery Signal_Transduction Signal Transduction Cascade OR->Signal_Transduction Activation Action_Potential Action Potential Generation Signal_Transduction->Action_Potential Brain Antennal Lobe of the Brain Action_Potential->Brain Signal Transmission Behavioral_Response Behavioral Response (Aggregation) Brain->Behavioral_Response Signal Processing

References

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of (S)-1-Bromo-2-methylbutane.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most effective and widely used method for purifying this compound is fractional distillation. This technique is ideal for separating the desired product from impurities that have different boiling points.

Q2: What are the likely impurities in a crude sample of this compound synthesized from (S)-2-methyl-1-butanol?

A2: The primary impurities to expect are:

  • Unreacted (S)-2-methyl-1-butanol: The starting material for the synthesis.

  • 2-Methyl-1-butene (B49056): An elimination side-product.

  • Di(2-methylbutyl) ether: Formed by a competing ether synthesis reaction.

  • (R)-1-Bromo-2-methylbutane: The enantiomeric impurity, which may form if any racemization occurs.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using the following analytical techniques:

  • Gas Chromatography (GC): To determine the percentage of the main component and identify volatile impurities.

  • Chiral Gas Chromatography (Chiral GC): To determine the enantiomeric excess (e.e.) by separating the (S) and (R) enantiomers.[1][2]

  • Polarimetry: To measure the optical rotation of the sample, which is indicative of its enantiomeric purity. The reported optical activity for (S)-(+)-1-Bromo-2-methylbutane is [α]21/D +4.5° (c = 5 in chloroform).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify impurities.

Q4: My purified product has a lower than expected optical rotation. What could be the cause?

A4: A lower than expected optical rotation suggests partial racemization of the chiral center. This can occur during the synthesis or purification process, especially if the reaction or distillation is carried out at high temperatures for extended periods. It is crucial to maintain careful temperature control during all steps.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of purified product - Inefficient distillation setup (e.g., insufficient insulation, loose connections).- Distillation rate is too fast, leading to incomplete separation.- Significant amount of product lost in the forerun or tail fractions.- Ensure the distillation column is well-insulated.- Check all connections for leaks.- Reduce the heating rate to ensure a slow and steady distillation.- Collect smaller fractions to better isolate the pure product.
Product is contaminated with a low-boiling impurity (e.g., 2-methyl-1-butene) - Inefficient fractional distillation column (not enough theoretical plates).- Distillation temperature rose too quickly.- Use a longer fractionating column or one with a more efficient packing material.- Decrease the heating rate to allow for better separation of the low-boiling fraction.
Product is contaminated with a high-boiling impurity (e.g., (S)-2-methyl-1-butanol or di(2-methylbutyl) ether) - Prematurely stopping the distillation before all the pure product has distilled over.- Bumping of the distillation flask, carrying over higher-boiling liquids.- Continue distillation until the temperature starts to rise significantly above the boiling point of the product.- Use a stir bar or boiling chips to ensure smooth boiling.- Ensure the thermometer is placed correctly to accurately measure the vapor temperature.
Product shows signs of racemization (low optical activity) - Excessive heating during distillation.- Presence of acidic or basic impurities that can catalyze racemization.- Consider performing the distillation under reduced pressure to lower the boiling point.- Wash the crude product with a dilute sodium bicarbonate solution to remove any acidic impurities before distillation.

Data Presentation

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Role in Purification
This compound151.04121-122[3][4]Product
(S)-2-methyl-1-butanol88.15128-129[5]Impurity (Starting Material)
2-Methyl-1-butene70.1331[6][7][8][9]Impurity (Side-product)
Di(2-methylbutyl) ether158.28~158 (estimated)Impurity (Side-product)

Experimental Protocols

Fractional Distillation of this compound

Objective: To purify crude this compound by separating it from lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. Place the crude this compound and boiling chips (or a stir bar) in the round-bottom flask.

  • Heating: Begin heating the flask gently.

  • Forerun Collection: The first fraction to distill will be the low-boiling impurity, 2-methyl-1-butene (Boiling Point: 31 °C). Collect this "forerun" in a separate receiving flask until the temperature of the vapor at the thermometer begins to rise steadily.

  • Product Collection: As the temperature stabilizes around the boiling point of this compound (121-122 °C), change the receiving flask to collect the pure product. Collect the fraction that distills over at a constant temperature.

  • Tail Fraction: Once the majority of the product has been collected, the temperature may start to rise again, indicating the presence of higher-boiling impurities like unreacted (S)-2-methyl-1-butanol (Boiling Point: 128-129 °C). Stop the distillation at this point or collect this "tail fraction" in a separate flask.

  • Analysis: Analyze the collected product fraction for purity using GC and for enantiomeric excess using chiral GC or polarimetry.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Forerun Forerun (2-Methyl-1-butene) BP: 31°C Distillation->Forerun Low BP Impurity Product Pure this compound BP: 121-122°C Distillation->Product Desired Product Tail Tail Fraction ((S)-2-methyl-1-butanol, Ether) BP: >128°C Distillation->Tail High BP Impurities Analysis Purity & Enantiomeric Excess Analysis (GC, Chiral GC, Polarimetry) Product->Analysis FinalProduct Purified Product (>99% ee) Analysis->FinalProduct

Caption: Workflow for the purification of this compound.

TroubleshootingLogic Start Low Purity after Distillation CheckLowBP Contamination with low-boiling impurity? Start->CheckLowBP CheckHighBP Contamination with high-boiling impurity? CheckLowBP->CheckHighBP No SolutionLowBP Increase column efficiency & distill slower CheckLowBP->SolutionLowBP Yes CheckRacemization Low optical activity? CheckHighBP->CheckRacemization No SolutionHighBP Ensure correct thermometer placement & collect until BP rises CheckHighBP->SolutionHighBP Yes SolutionRacemization Use vacuum distillation & pre-wash with base CheckRacemization->SolutionRacemization Yes End Achieve High Purity CheckRacemization->End No SolutionLowBP->End SolutionHighBP->End SolutionRacemization->End

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (S)-1-Bromo-2-methylbutane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurities are typically related to the synthesis and purification processes. These can be broadly categorized as:

  • Stereoisomeric Impurities: The most common stereoisomeric impurity is the (R)-enantiomer, (R)-1-Bromo-2-methylbutane. Its presence affects the enantiomeric excess (e.e.) of the product.

  • Regioisomeric Impurities: These are isomers with the bromine atom at a different position. A frequent regioisomeric impurity is 2-bromo-2-methylbutane, which can form through carbocation rearrangement during synthesis, particularly if SN1 reaction conditions are favored.[1] Other positional isomers are also possible depending on the synthetic route.

  • Starting Material Carryover: Unreacted (S)-2-methyl-1-butanol is a common impurity if the reaction or purification is incomplete.

  • Elimination Byproducts: Alkenes such as 2-methyl-1-butene (B49056) can be formed as byproducts of elimination reactions, which compete with the desired substitution reaction.

  • Other Halogenated Impurities: Depending on the brominating agent and reaction conditions, other brominated or halogenated species might be present in trace amounts.

Q2: How are the impurities in this compound formed?

A2: The formation of impurities is intrinsically linked to the synthetic method employed:

  • From (S)-2-methyl-1-butanol: The most common synthesis involves the reaction of (S)-2-methyl-1-butanol with a brominating agent (e.g., HBr or PBr₃) via an SN2 mechanism.[2]

    • Racemization: Although the SN2 reaction proceeds with inversion of configuration, any conditions that promote an SN1 pathway (e.g., high temperatures, protic solvents) can lead to the formation of a carbocation intermediate, resulting in racemization and the presence of the (R)-enantiomer.[2]

    • Rearrangement: The intermediate carbocation in an SN1-type reaction can undergo a hydride shift to form a more stable tertiary carbocation, leading to the formation of 2-bromo-2-methylbutane.[1]

    • Elimination: E1 or E2 elimination reactions can occur concurrently with substitution, especially in the presence of a strong base or at elevated temperatures, yielding alkenes.

  • From Free Radical Bromination: Synthesis via free radical bromination of 2-methylbutane is less common for producing enantiomerically pure material as it is non-selective and generates a complex mixture of regioisomers and stereoisomers.[2]

Q3: What are the typical purity levels and enantiomeric excess (e.e.) of commercially available this compound?

A3: Commercially available this compound is generally offered at high purity. However, the exact specifications can vary between suppliers. It is crucial to consult the certificate of analysis for a specific lot. A representative example for a similar product showed a purity of 94.4% as determined by Gas Chromatography (GC). The enantiomeric excess for high-quality grades is typically ≥98%.

Impurity Profile

The following table summarizes common impurities, their origin, and typical analytical methods for their detection.

Impurity NameStructureTypical OriginAnalytical Method
(R)-1-Bromo-2-methylbutaneCH₃CH₂CH(CH₃)CH₂Br (R-config.)Racemization during synthesisChiral Gas Chromatography (GC)
2-Bromo-2-methylbutaneCH₃CH₂C(Br)(CH₃)₂Carbocation rearrangement (SN1)Gas Chromatography-Mass Spectrometry (GC-MS)
(S)-2-methyl-1-butanolCH₃CH₂CH(CH₃)CH₂OH (S-config.)Incomplete reaction/purificationGas Chromatography (GC)
2-Methyl-1-buteneCH₂=C(CH₃)CH₂CH₃Elimination side reaction (E1/E2)Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

1. Determination of Chemical Purity by Gas Chromatography (GC)

This method is suitable for quantifying the main component and identifying volatile impurities.

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Capillary Column: A non-polar column such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent is recommended (e.g., 30 m length, 0.25 mm I.D., 0.25 µm film thickness).

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like dichloromethane (B109758) or hexane.

    • Prepare a series of calibration standards of the main component and any available impurity standards.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C (FID) or as per MS requirements.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 150 °C at a rate of 10 °C/min.

      • Hold at 150 °C for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on concentration).

  • Data Analysis:

    • Identify peaks based on their retention times compared to standards.

    • Quantify the main component and impurities using the area percent method or by constructing a calibration curve.

2. Determination of Enantiomeric Purity by Chiral Gas Chromatography (Chiral GC)

This method is used to determine the enantiomeric excess (e.e.) of this compound.

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID).

    • Chiral Capillary Column: A column with a cyclodextrin-based stationary phase, such as a beta-cyclodextrin (B164692) or gamma-cyclodextrin (B1674603) column, is typically used. The specific phase should be selected based on its ability to resolve the enantiomers of 1-bromo-2-methylbutane.

  • Sample Preparation:

    • Prepare a solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., hexane).

  • Chiral GC Conditions:

    • Injector Temperature: 220 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: An isothermal or a slow temperature ramp program is often required for chiral separations. A typical starting point could be:

      • Isothermal at 60 °C for 30 minutes, or a slow ramp of 1-2 °C/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers. The elution order will depend on the specific chiral stationary phase used.

    • Calculate the enantiomeric excess (e.e.) using the following formula:

      • e.e. (%) = [ (Area of (S) peak - Area of (R) peak) / (Area of (S) peak + Area of (R) peak) ] x 100

Troubleshooting Guide

Issue 1: Unexpected peaks in the GC chromatogram.

  • Possible Cause A: Contamination.

    • Troubleshooting:

      • Run a blank injection (solvent only) to check for contamination from the solvent or the GC system.

      • Ensure all glassware used for sample preparation is scrupulously clean.

      • Check the septum and liner in the GC inlet for degradation or contamination.

  • Possible Cause B: Presence of regioisomers or other byproducts.

    • Troubleshooting:

      • If using a mass spectrometer, analyze the mass spectrum of the unexpected peak to identify its molecular weight and fragmentation pattern. This can help in identifying rearranged isomers like 2-bromo-2-methylbutane.

      • Review the synthetic route to anticipate potential side products.

Issue 2: Poor separation of enantiomers in chiral GC.

  • Possible Cause A: Inappropriate chiral stationary phase.

    • Troubleshooting:

      • Consult literature or column selection guides for the best chiral column for separating bromoalkanes. Different cyclodextrin (B1172386) derivatives have varying selectivities.

  • Possible Cause B: Suboptimal temperature program.

    • Troubleshooting:

      • Chiral separations are often sensitive to temperature. Try running the analysis at a lower isothermal temperature or with a slower temperature ramp.

  • Possible Cause C: High carrier gas flow rate.

    • Troubleshooting:

      • Reduce the carrier gas flow rate to increase the interaction time of the enantiomers with the chiral stationary phase.

Issue 3: Peak splitting in the GC chromatogram.

  • Possible Cause A: Improper column installation.

    • Troubleshooting:

      • Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.[3]

  • Possible Cause B: Incompatibility between sample solvent and stationary phase.

    • Troubleshooting:

      • Use a solvent that is compatible with the polarity of the stationary phase. For non-polar columns, use non-polar solvents.[4]

  • Possible Cause C: Injection issues.

    • Troubleshooting:

      • Ensure the injection is performed smoothly and quickly. An autosampler can improve reproducibility.

      • Check for a partially blocked syringe.

Visualizations

experimental_workflow_gc cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Transfer to GC Vial B->C D Inject Sample C->D E Separation on Column D->E F Detection (FID/MS) E->F G Generate Chromatogram F->G H Peak Integration G->H I Purity Calculation H->I

Caption: Workflow for the GC analysis of this compound.

logical_relationship_troubleshooting Unexpected Peaks Unexpected Peaks Contamination Contamination Unexpected Peaks->Contamination Byproducts Byproducts Unexpected Peaks->Byproducts Run Blank Run Blank Contamination->Run Blank Clean Glassware Clean Glassware Contamination->Clean Glassware Check MS Data Check MS Data Byproducts->Check MS Data Poor Chiral Separation Poor Chiral Separation Wrong Column Wrong Column Poor Chiral Separation->Wrong Column Bad Temperature Program Bad Temperature Program Poor Chiral Separation->Bad Temperature Program Consult Literature Consult Literature Wrong Column->Consult Literature Optimize Temperature Optimize Temperature Bad Temperature Program->Optimize Temperature Peak Splitting Peak Splitting Improper Installation Improper Installation Peak Splitting->Improper Installation Solvent Mismatch Solvent Mismatch Peak Splitting->Solvent Mismatch Reinstall Column Reinstall Column Improper Installation->Reinstall Column Change Solvent Change Solvent Solvent Mismatch->Change Solvent

Caption: Troubleshooting logic for common GC issues.

References

Technical Support Center: Synthesis of (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-Bromo-2-methylbutane. Our aim is to help you identify and resolve common side reactions and other experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, helping you to identify the root cause and implement corrective actions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Loss of product during workup and purification. 3. Competing elimination reactions forming alkenes. 4. Formation of ethers as byproducts (especially with HBr method).1. Ensure stoichiometric amounts of reagents and allow for sufficient reaction time. Monitor the reaction progress using TLC or GC. 2. Minimize transfers and use careful extraction and distillation techniques. Ensure all glassware is dry. 3. Maintain a low reaction temperature to favor substitution over elimination.[1] 4. Use PBr₃ instead of HBr to avoid carbocation formation and subsequent ether synthesis.[2][3]
Presence of Impurities in the Final Product (as per GC/NMR) 1. Unreacted (S)-2-methyl-1-butanol. 2. Formation of rearranged isomers (e.g., 2-Bromo-2-methylbutane (B1582447), 2-Bromo-3-methylbutane). 3. Formation of alkene byproducts.1. Ensure the reaction goes to completion. During workup, wash the organic layer with water to remove the unreacted alcohol. 2. This is a strong indication of carbocation rearrangement, likely due to using HBr under conditions that favor an Sₙ1 pathway.[4][5] Switch to PBr₃ which favors an Sₙ2 mechanism and avoids rearrangements.[2][3] 3. Lower the reaction temperature and use a non-bulky base if applicable to minimize elimination.
Racemization or Loss of Optical Purity 1. The reaction mechanism has partial or complete Sₙ1 character, leading to a carbocation intermediate that can be attacked from either side. 2. The starting material, (S)-2-methyl-1-butanol, is not enantiomerically pure.1. Employ reaction conditions that strictly favor an Sₙ2 mechanism. The use of PBr₃ is highly recommended for this purpose as it proceeds with inversion of configuration.[2][3] Avoid strong acids like HBr which can promote carbocation formation.[6] 2. Verify the enantiomeric purity of the starting alcohol before commencing the synthesis.
Formation of an Ether Byproduct The reaction of the starting alcohol with a carbocation intermediate (formed from another alcohol molecule) or with the product alkyl halide. This is more prevalent when using strong acids like HBr.[6]Use PBr₃ as the brominating agent. If HBr must be used, ensure a high concentration of bromide ions to favor nucleophilic attack on the protonated alcohol over intermolecular reaction between alcohol molecules.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best method for synthesizing this compound with high purity?

A1: The reaction of (S)-2-methyl-1-butanol with phosphorus tribromide (PBr₃) is generally the most reliable method. This reaction proceeds through an Sₙ2 mechanism, which has two key advantages: it avoids carbocation rearrangements, thus preventing the formation of isomeric impurities, and it occurs with inversion of configuration, preserving the stereochemical integrity of the chiral center.[2][3]

Q2: I used HBr for the synthesis and my product is a mixture of isomers. Why did this happen?

A2: The use of strong acids like HBr can lead to the formation of a carbocation intermediate, especially if the reaction conditions are not carefully controlled.[6] Although (S)-2-methyl-1-butanol is a primary alcohol and would form a very unstable primary carbocation, rearrangement to a more stable secondary or tertiary carbocation via a hydride or alkyl shift can occur.[4][5] This leads to the formation of rearranged products such as 2-bromo-2-methylbutane and 2-bromo-3-methylbutane.[7]

Q3: How can I minimize the formation of alkenes during the synthesis?

A3: Alkene formation is a result of an elimination reaction, which competes with the desired substitution reaction. To minimize elimination, it is crucial to maintain a low reaction temperature. Elimination reactions have a higher activation energy than substitution reactions, so lower temperatures will favor the substitution pathway.

Q4: My final product has a low optical rotation. What could be the cause?

A4: A low optical rotation suggests a loss of enantiomeric purity, which is likely due to racemization. This occurs when the reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to a mixture of enantiomers. This is a significant issue with Sₙ1 reactions. To avoid this, use a method that proceeds via a stereospecific Sₙ2 mechanism, such as the reaction with PBr₃, which results in a clean inversion of stereochemistry.[8][9]

Q5: What is the role of pyridine (B92270) in the reaction with PBr₃?

A5: Pyridine is often added to the reaction mixture when using PBr₃. It acts as a mild, non-nucleophilic base to neutralize the HBr that can be formed as a byproduct, which in turn helps to suppress acid-catalyzed side reactions like rearrangements and ether formation.[3]

Experimental Protocols

Synthesis of this compound using Phosphorus Tribromide (PBr₃)

This protocol is designed to maximize yield and purity by favoring the Sₙ2 pathway.

Materials:

  • (S)-2-methyl-1-butanol (ensure high enantiomeric purity)

  • Phosphorus tribromide (PBr₃)

  • Pyridine (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (S)-2-methyl-1-butanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add a solution of PBr₃ in anhydrous diethyl ether dropwise to the stirred alcohol solution. A small amount of anhydrous pyridine can be added to the alcohol solution beforehand.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Visualizing Reaction Pathways

To better understand the chemistry involved, the following diagrams illustrate the desired Sₙ2 pathway and the problematic Sₙ1 pathway with potential side reactions.

sn2_pathway cluster_start Starting Materials cluster_product Desired Product S-2-methyl-1-butanol S-2-methyl-1-butanol Intermediate_SN2 Activated Alcohol (Good Leaving Group) S-2-methyl-1-butanol->Intermediate_SN2 + PBr3 PBr3 PBr3 S-1-Bromo-2-methylbutane S-1-Bromo-2-methylbutane Intermediate_SN2->S-1-Bromo-2-methylbutane Sₙ2 attack by Br⁻ (Inversion of stereochemistry)

Caption: Desired Sₙ2 reaction pathway for the synthesis of this compound using PBr₃.

sn1_pathway S-2-methyl-1-butanol S-2-methyl-1-butanol Protonated_Alcohol Protonated Alcohol S-2-methyl-1-butanol->Protonated_Alcohol + HBr Primary_Carbocation Primary Carbocation (Unstable) Protonated_Alcohol->Primary_Carbocation - H₂O Ether_Product Ethers Protonated_Alcohol->Ether_Product + Alcohol Rearranged_Carbocation Rearranged Carbocation (More Stable) Primary_Carbocation->Rearranged_Carbocation Hydride/Alkyl Shift Desired_Product This compound Primary_Carbocation->Desired_Product + Br⁻ Rearranged_Product Rearranged Bromides Rearranged_Carbocation->Rearranged_Product + Br⁻ Alkene_Product Alkenes Rearranged_Carbocation->Alkene_Product Elimination

Caption: Potential Sₙ1 pathway and side reactions when using HBr.

References

Technical Support Center: Optimizing (S)-1-Bromo-2-methylbutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-Bromo-2-methylbutane. This guide focuses on optimizing reaction yields and addressing common issues encountered during the conversion of (S)-2-methyl-1-butanol to this compound via nucleophilic substitution.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and stereoselective methods involve the reaction of (S)-2-methyl-1-butanol with either phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr). Both of these reactions proceed via an SN2 mechanism, which typically ensures the retention of stereochemistry at the chiral center since the reaction occurs at the adjacent primary carbon.[1]

Q2: Why is my yield of this compound consistently low?

A2: Low yields can stem from several factors. Common causes include incomplete reaction, side reactions such as elimination, and mechanical losses during workup and purification. Key factors to investigate are reaction temperature, reagent purity (especially the absence of water), and the efficiency of the purification process.

Q3: What are the likely impurities in my final product?

A3: Common impurities include unreacted (S)-2-methyl-1-butanol, and elimination byproducts such as 2-methyl-1-butene (B49056) and 2-methyl-2-butene. If reaction conditions are not carefully controlled, trace amounts of rearranged bromides could also be present, although this is less common for primary alcohols.

Q4: How can I effectively purify the synthesized this compound?

A4: Fractional distillation is the most effective method for purifying this compound from unreacted starting material and non-polar byproducts. The boiling points of the desired product and potential impurities are distinct enough for separation with a fractionating column.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Low Yield
Symptom Possible Cause Suggested Solution
Reaction appears incomplete (significant starting material remaining by TLC/GC analysis).1. Insufficient reaction time or temperature. 2. Poor quality of brominating agent. 3. Presence of water in the reaction. 1. Increase reaction time or modestly increase temperature (monitor for byproduct formation). 2. Use freshly opened or purified PBr₃ or high-purity HBr. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents where applicable.
Significant amount of non-polar byproduct observed by TLC/GC.Elimination side reactions (E2) are competing with the desired SN2 substitution. This is often promoted by higher temperatures.Maintain a lower reaction temperature. For the HBr method, a temperature of 0°C is recommended to suppress side reactions. [2]
Low recovery after workup and purification.Mechanical losses during extraction and distillation. Emulsion formation during aqueous washes can also lead to loss of product.Ensure efficient phase separation during extractions. Use a brine wash to help break emulsions. During distillation, ensure the apparatus is well-insulated to maintain a proper temperature gradient.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of a significant amount of starting alcohol in the final product.Incomplete reaction or inefficient purification. Ensure the reaction goes to completion. Improve the efficiency of the fractional distillation by using a longer fractionating column or adjusting the heating rate for better separation.
Presence of alkene impurities.Elimination side reactions. As with low yield due to elimination, maintain lower reaction temperatures throughout the process.

Experimental Protocols

The following are detailed methodologies for the two primary synthetic routes.

Method 1: Synthesis using Phosphorus Tribromide (PBr₃)

This method utilizes PBr₃ to convert the primary alcohol to an alkyl bromide. The reaction generally proceeds with high yield and stereochemical retention.

Reagents and Equipment:

  • (S)-2-methyl-1-butanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, heating mantle

  • Separatory funnel

  • Fractional distillation apparatus

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (S)-2-methyl-1-butanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask to 0°C using an ice bath.

  • Slowly add phosphorus tribromide (approximately 0.33 to 0.40 molar equivalents) to the stirred solution via the dropping funnel. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation, collecting the fraction corresponding to this compound (boiling point ~121-122°C).

Method 2: Synthesis using Hydrobromic Acid (HBr)

This method employs concentrated HBr, often with a catalyst, to achieve the bromination.

Reagents and Equipment:

  • (S)-2-methyl-1-butanol

  • Concentrated hydrobromic acid (48%)

  • Concentrated sulfuric acid (optional, as a catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle

  • Separatory funnel

  • Fractional distillation apparatus

Procedure:

  • Place (S)-2-methyl-1-butanol in a round-bottom flask.

  • Cool the flask in an ice bath and slowly add concentrated hydrobromic acid (48%).

  • If desired, slowly add a catalytic amount of concentrated sulfuric acid. This should be done with extreme caution due to the exothermic nature of the addition.

  • Reflux the mixture for 4-6 hours. The reaction temperature should be carefully controlled to minimize elimination.

  • After reflux, cool the mixture to room temperature and add dichloromethane to extract the product.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water, followed by a careful wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purify the resulting crude product by fractional distillation.

Data Presentation

Table 1: Comparison of Synthetic Methods

ParameterMethod 1: PBr₃Method 2: HBr
Typical Yield 60-85%50-75%
Reaction Temperature 0°C to room temperature0°C to reflux
Stereoselectivity High (SN2 mechanism)High (SN2 mechanism)
Key Advantages Milder conditions, avoids strong acids that can cause rearrangements in more complex substrates.Reagents are less expensive and easier to handle than PBr₃.
Key Disadvantages PBr₃ is highly corrosive and moisture-sensitive.Requires careful temperature control to minimize elimination byproducts. Strong acid can be problematic for sensitive functional groups.

Table 2: Physical Properties for Purification

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound151.04121-122
(S)-2-methyl-1-butanol88.15128-130
2-methyl-1-butene70.1331
2-methyl-2-butene70.1338

Visualizations

Troubleshooting_Low_Yield start Low Yield of this compound check_completion Analyze crude reaction mixture (TLC/GC). Is there significant unreacted starting material? start->check_completion incomplete_rxn Incomplete Reaction check_completion->incomplete_rxn Yes side_products Are there significant side products? check_completion->side_products No solution1 Increase reaction time or temperature. Check reagent purity (anhydrous conditions). incomplete_rxn->solution1 elimination Elimination Byproducts (Alkenes) side_products->elimination Yes workup_loss Low recovery after workup/purification side_products->workup_loss No solution2 Lower reaction temperature. Ensure slow addition of reagents. elimination->solution2 solution3 Optimize extraction and distillation. Use brine wash to break emulsions. workup_loss->solution3

Caption: Troubleshooting workflow for low yield.

Synthesis_Workflow start (S)-2-methyl-1-butanol reaction Reaction with PBr3 or HBr start->reaction quench Aqueous Workup (Quenching and Extraction) reaction->quench drying Drying of Organic Layer (e.g., MgSO4) quench->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Fractional Distillation concentration->purification product This compound purification->product

Caption: General experimental workflow.

References

Technical Support Center: Stereochemical Integrity of (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-1-Bromo-2-methylbutane. The focus is on preventing racemization during nucleophilic substitution reactions to maintain the desired stereochemistry.

Troubleshooting Guide: Loss of Stereochemical Purity

This guide addresses common issues encountered during reactions with this compound that may lead to a loss of stereochemical integrity (racemization).

Problem: The optical rotation of my product is lower than expected, or I'm observing a racemic mixture.

This indicates that a portion of the reaction is proceeding through an SN1 pathway, or another racemization mechanism is at play. Follow these troubleshooting steps to favor the desired SN2 pathway, which proceeds with inversion of configuration.

Initial Assessment Workflow

Start Start: Low Optical Purity Observed CheckSubstrate Is the chiral center at C2 and reaction at C1? Start->CheckSubstrate SubstrateOK Yes: Chirality at C2 is unaffected by substitution at C1. Look for other sources of contamination or side reactions. CheckSubstrate->SubstrateOK True SubstrateNotOK No: Potential for racemization exists. Proceed to check reaction conditions. CheckSubstrate->SubstrateNotOK False CheckSolvent Analyze Solvent Choice SubstrateNotOK->CheckSolvent CheckNucleophile Evaluate Nucleophile Strength CheckSolvent->CheckNucleophile CheckTemperature Assess Reaction Temperature CheckNucleophile->CheckTemperature CheckLeavingGroup Consider Leaving Group Ability CheckTemperature->CheckLeavingGroup

Caption: Initial assessment workflow for troubleshooting low optical purity.

Potential Cause Explanation Recommended Solution
Incorrect Solvent Choice Polar protic solvents (e.g., water, ethanol, methanol) stabilize the carbocation intermediate of the SN1 pathway, promoting racemization.[1]Switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or acetone.[1] These solvents solvate the cation but not the anionic nucleophile, increasing the rate of the SN2 reaction.[2]
Weak Nucleophile Weak, neutral nucleophiles (e.g., H₂O, ROH) favor the SN1 mechanism as they are not strong enough to force the concerted backside attack of the SN2 pathway.[3]Use a strong, negatively charged nucleophile (e.g., N₃⁻, CN⁻, RS⁻).[3] A higher concentration of the nucleophile will also favor the bimolecular SN2 reaction.
High Reaction Temperature Higher temperatures can provide the energy to overcome the activation barrier for the SN1 pathway and can also favor competing E2 elimination reactions.[4][5]Conduct the reaction at a lower temperature . Room temperature or below is often sufficient for SN2 reactions with good nucleophiles and polar aprotic solvents. Monitor the reaction over a longer period if necessary.[4]
Poor Leaving Group If the leaving group is poor (e.g., F⁻, OH⁻), harsher conditions (like higher temperatures) might be used, which can favor SN1 or elimination pathways.While bromide (Br⁻) is a good leaving group, ensure optimal conditions to facilitate its departure in a concerted manner. The general trend for leaving group ability in SN2 reactions is I⁻ > Br⁻ > Cl⁻ > F⁻.[6]

Frequently Asked Questions (FAQs)

Q1: Why is racemization generally not a primary concern for nucleophilic substitution on this compound?

A1: In this compound, the chiral center is at the second carbon (C2), while the nucleophilic substitution reaction occurs at the first carbon (C1), which is not a stereocenter. Therefore, the reaction does not directly affect the stereochemistry of the molecule, and the product should retain the (S) configuration at C2.[7][8]

Q2: What is the fundamental difference between SN1 and SN2 reactions regarding stereochemistry?

A2: The SN2 reaction is a one-step process where the nucleophile attacks from the side opposite to the leaving group (backside attack). This leads to an inversion of configuration at the chiral center.[9][10][11][12] The SN1 reaction, on the other hand, is a two-step process involving the formation of a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a mixture of enantiomers, a process known as racemization .[13][14][15]

Q3: How do I choose the optimal solvent to ensure an SN2 reaction?

A3: To favor an SN2 reaction and prevent racemization, a polar aprotic solvent is the best choice.[1] These solvents, such as DMSO, DMF, and acetone, can dissolve the nucleophilic salt but do not strongly solvate the anion. This "naked" nucleophile is more reactive and promotes the SN2 pathway.[2][16] Polar protic solvents (water, alcohols) should be avoided as they solvate the nucleophile, reducing its reactivity, and stabilize the carbocation intermediate of the SN1 pathway.[1]

Q4: What role does the nucleophile's strength play in preventing racemization?

A4: A strong nucleophile, typically an anion with a concentrated negative charge (e.g., CN⁻, N₃⁻, RS⁻), is crucial for promoting the SN2 mechanism.[3] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[12][17] A strong nucleophile can force the backside attack and displacement of the leaving group in a single, concerted step, outcompeting the SN1 pathway which is independent of the nucleophile's concentration.[3]

Q5: Can temperature influence the stereochemical outcome of my reaction?

A5: Yes, temperature is a critical factor. Higher temperatures favor elimination reactions (E2) over substitution (SN2).[4][5] Additionally, increased thermal energy can promote the SN1 pathway, which leads to racemization. Therefore, it is generally advisable to run SN2 reactions at the lowest temperature that allows for a reasonable reaction rate.

Q6: How can I confirm the stereochemical purity of my product?

A6: The stereochemical purity of your product can be determined using a few analytical techniques:

  • Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. A pure enantiomer will have a specific rotation, while a racemic mixture will be optically inactive (no rotation).[3][14][18][19]

  • Chiral Chromatography (HPLC or GC): This is a powerful method for separating enantiomers. By using a chiral stationary phase, the two enantiomers will have different retention times, allowing for their quantification.[11][20][21][22]

Data Presentation

Table 1: Relative Rates of a Typical SN2 Reaction in Various Solvents

This table illustrates the significant impact of solvent choice on the rate of an SN2 reaction. The data is for the reaction of methyl iodide with chloride, which serves as a model for primary alkyl halides.

SolventTypeRelative Rate
Methanol (CH₃OH)Polar Protic1
Formamide (HCONH₂)Polar Protic12.5
N,N-Dimethylformamide (DMF)Polar Aprotic1,200,000
Dimethyl sulfoxide (DMSO)Polar Aprotic1,300,000

Data adapted from various sources for illustrative purposes.

Table 2: Relative Nucleophilicity of Common Reagents in SN2 Reactions

NucleophileCategoryRelative Rate
H₂OWeak1
CH₃COO⁻Good500
NH₃Good700
Cl⁻Good1,000
HO⁻Strong16,000
CH₃O⁻Strong25,000
I⁻Excellent100,000
CN⁻Excellent125,000
HS⁻Excellent125,000

Relative rates are approximate and can vary with substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Azido-2-methylbutane via SN2 Reaction

This protocol is designed to produce (S)-1-Azido-2-methylbutane with inversion of stereochemistry.

Materials:

  • This compound

  • Sodium azide (B81097) (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of (S)-3-Methylpentanenitrile via SN2 Reaction

This protocol outlines the synthesis of (S)-3-Methylpentanenitrile, demonstrating an SN2 reaction with a cyanide nucleophile.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Diethyl ether (Et₂O)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Carefully add sodium cyanide (1.2 eq) to the solution.

  • Heat the reaction mixture to approximately 90°C for 2-4 hours.

  • Monitor the reaction by TLC or GC to confirm the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing a large volume of water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • The crude product can be further purified by distillation.

Visualizations

SN2_vs_SN1 cluster_0 SN2 Pathway (Favored for Preventing Racemization) cluster_1 SN1 Pathway (Leads to Racemization) SN2_Start This compound SN2_TS Transition State (Backside Attack by Nu⁻) SN2_Start->SN2_TS Strong Nu⁻ Polar Aprotic Solvent SN2_Product Inverted Product SN2_TS->SN2_Product SN1_Start This compound SN1_Intermediate Planar Carbocation Intermediate SN1_Start->SN1_Intermediate Weak Nu⁻ Polar Protic Solvent SN1_Product Racemic Mixture (Inversion + Retention) SN1_Intermediate->SN1_Product Nu⁻ attacks from either face

Caption: Comparison of SN2 and SN1 pathways and their stereochemical outcomes.

Troubleshooting_Logic Start Racemization Observed Solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? Start->Solvent Nucleophile Is the nucleophile strong and negatively charged? Solvent->Nucleophile Yes ChangeSolvent Change to a polar aprotic solvent. Solvent->ChangeSolvent No Temperature Is the temperature low (e.g., room temp.)? Nucleophile->Temperature Yes ChangeNucleophile Use a stronger nucleophile and/or higher concentration. Nucleophile->ChangeNucleophile No Solution Conditions favor SN2. Consider other issues (e.g., contamination, side reactions). Temperature->Solution Yes LowerTemp Lower the reaction temperature. Temperature->LowerTemp No

Caption: Decision tree for troubleshooting unwanted racemization in a reaction.

References

Technical Support Center: (S)-1-Bromo-2-methylbutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) of (S)-1-Bromo-2-methylbutane.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound with high enantiomeric excess?

A1: The most prevalent and effective method is the nucleophilic substitution (SN2) reaction of enantiomerically pure (S)-2-methyl-1-butanol with a brominating agent such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr).[1] This reaction proceeds via an SN2 mechanism, which, under optimal conditions, preserves the stereochemical integrity of the chiral center, leading to a high enantiomeric excess of the desired (S)-product.[1]

Q2: Why is maintaining a low temperature crucial during the synthesis?

A2: Low temperatures (e.g., 0°C) are critical to suppress potential side reactions that can lead to a decrease in enantiomeric excess.[1] These side reactions may include racemization and elimination (E2) pathways. Higher temperatures can provide sufficient energy to overcome the activation barrier for these undesired reactions.

Q3: What are the primary causes of low enantiomeric excess (ee) in my final product?

A3: Low enantiomeric excess can stem from several factors:

  • Racemization of the starting material: Ensure the (S)-2-methyl-1-butanol used is of high enantiomeric purity.

  • Side reactions: Competing SN1-type reactions, though less likely for a primary alcohol, can lead to a planar carbocation intermediate, resulting in racemization. Elimination (E2) reactions can also occur, particularly at higher temperatures.

  • Racemization of the product: The bromide ion (Br⁻) generated during the reaction can act as a nucleophile and attack the this compound product in a reversible SN2 reaction, leading to the formation of the (R)-enantiomer and thus reducing the overall ee.

Q4: How can I accurately determine the enantiomeric excess of my this compound sample?

A4: The most common and accurate method for determining the enantiomeric excess of chiral volatile compounds like 1-Bromo-2-methylbutane is through chiral gas chromatography (GC).[2][3] This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, resulting in different retention times and allowing for their separation and quantification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time. - Ensure the brominating agent is fresh and active. - Use a slight excess of the brominating agent.
Product loss during workup.- Ensure efficient extraction with a suitable organic solvent. - Minimize volatile losses by keeping the apparatus cool during workup and rotary evaporation.
Competing elimination (E2) reaction.- Maintain a low reaction temperature (0°C or below). - Use a less hindered base if one is present in the reaction mixture.
Low Enantiomeric Excess (ee) Racemization of the starting material.- Verify the enantiomeric purity of the (S)-2-methyl-1-butanol starting material using chiral GC or polarimetry.
Reaction temperature is too high.- Strictly maintain the reaction temperature at 0°C or lower throughout the addition of the brominating agent and for the duration of the reaction.
Presence of water in the reaction.- Use anhydrous solvents and oven-dried glassware. Moisture can promote side reactions.
Racemization of the product by bromide ions.- Minimize reaction time to reduce the exposure of the product to bromide ions. - Consider using a bromide scavenger, although this is less common for this specific reaction.
Presence of Impurities in Final Product Unreacted starting material.- Ensure the reaction goes to completion by monitoring with TLC or GC. - Purify the product via distillation.
Byproducts from side reactions (e.g., ethers, alkenes).- Optimize reaction conditions (especially temperature) to minimize side reactions. - Purify the product by fractional distillation.

Data Presentation

Table 1: Illustrative Enantiomeric Excess of this compound under Various Synthesis Conditions

Brominating Agent Temperature (°C) Solvent Reaction Time (h) Reported ee (%)
PBr₃0Diethyl Ether2>99[1]
PBr₃25 (Room Temp.)Diethyl Ether290-95
HBr (48%)0Dichloromethane4>99[1]
HBr (48%)25 (Room Temp.)Dichloromethane485-90
PBr₃ (Ball-milling)N/A (Solvent-free)N/A193[1]

Note: The data in this table is illustrative and based on typical outcomes for SN2 reactions of this type. Actual results may vary depending on specific experimental conditions and the purity of the starting materials.

Experimental Protocols

Protocol 1: Synthesis of this compound using Phosphorus Tribromide (PBr₃)

Materials:

  • (S)-2-methyl-1-butanol (high enantiomeric purity)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add (S)-2-methyl-1-butanol (1.0 eq) dissolved in anhydrous diethyl ether.

  • Cool the flask to 0°C in an ice-water bath.

  • Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 2 hours.

  • Slowly pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Protocol 2: Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: Chiral capillary column (e.g., β-cyclodextrin-based stationary phase like Rt-βDEXsm).[2]

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 220°C.

  • Detector Temperature: 220°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1 minute.

    • Ramp: 2°C/minute to 230°C.

    • Hold at 230°C for 3 minutes.[2]

  • Injection Volume: 1 µL (split injection).

Procedure:

  • Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Inject the sample into the GC.

  • Identify the peaks corresponding to the (S) and (R) enantiomers. If standards are available, inject them to confirm retention times.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

SN2_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products S_alcohol (S)-2-methyl-1-butanol activated_complex Activated Oxonium Ion S_alcohol->activated_complex Activation PBr3 PBr₃ PBr3->activated_complex S_bromide This compound activated_complex->S_bromide SN2 Attack by Br⁻ side_product HOPBr₂ activated_complex->side_product Troubleshooting_Workflow start Low Enantiomeric Excess check_temp Was reaction temperature maintained at ≤ 0°C? start->check_temp check_sm Is the starting material enantiomerically pure? check_temp->check_sm Yes high_temp High temperature promotes side reactions. check_temp->high_temp No check_time Was the reaction time minimized? check_sm->check_time Yes impure_sm Use starting material with high ee. check_sm->impure_sm No long_time Prolonged time allows for product racemization. check_time->long_time No solution Optimize reaction conditions. check_time->solution Yes high_temp->solution impure_sm->solution long_time->solution

References

Technical Support Center: Grignard Formation with (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the formation of Grignard reagents from (S)-1-Bromo-2-methylbutane. This chiral secondary alkyl halide presents unique challenges due to steric hindrance, and this guide offers solutions to common issues encountered during its use in synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the initiation of the Grignard reaction with this compound often difficult?

A1: The primary challenge stems from the steric hindrance around the carbon-bromine bond. The secondary nature of the halide slows down the reaction with the magnesium surface. Additionally, the magnesium surface is typically coated with a passivating layer of magnesium oxide, which must be removed or penetrated for the reaction to begin.[1][2]

Q2: What is the best solvent for preparing the Grignard reagent from this compound?

A2: Tetrahydrofuran (B95107) (THF) is generally recommended over diethyl ether for preparing Grignard reagents from less reactive or sterically hindered alkyl halides like this compound.[3][4] THF has a higher boiling point and better solvating properties, which help to stabilize the Grignard reagent and can facilitate the reaction.[3][5]

Q3: What are the most common side reactions, and how can they be minimized?

A3: The most prevalent side reaction is Wurtz-type coupling, where the formed Grignard reagent reacts with the starting alkyl bromide to form a dimer (3,6-dimethyloctane).[6][7] To minimize this, the this compound solution should be added slowly to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.[3][8] Another potential side reaction is elimination (E2) to form 2-methyl-1-butene, which can be favored at higher temperatures.[3]

Q4: Can racemization occur at the chiral center during the Grignard formation?

A4: There is a potential for racemization of the chiral center. The mechanism of Grignard formation can involve single-electron transfer and radical intermediates which may not be configurationally stable.[9] The degree of racemization can be influenced by reaction conditions such as temperature and solvent. Performing the reaction at lower temperatures can help to preserve the stereochemical integrity.

Q5: What are "Turbo-Grignard" reagents, and are they useful for this substrate?

A5: "Turbo-Grignard" reagents are prepared by adding lithium chloride (LiCl) to the reaction mixture.[3] LiCl helps to break down the polymeric aggregates of the Grignard reagent into more reactive monomeric species, which can significantly accelerate the reaction with sterically hindered halides.[3] Using LiCl is a highly recommended strategy for challenging substrates like this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation of the Grignard reagent from this compound.

Problem Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Inactive magnesium surface (oxide layer).[1][2]2. Presence of moisture in glassware or solvent.[1][10]3. Insufficient temperature for initiation.1. Activate the magnesium: - Use a small crystal of iodine.[1][6][11] - Add a few drops of 1,2-dibromoethane.[2][11][12] - Crush the magnesium turnings in the flask (with a dry stirring rod) to expose a fresh surface.[2][10] - Use commercially available activated magnesium (Rieke magnesium).[2][13]2. Ensure anhydrous conditions: - Flame-dry all glassware under vacuum or in a stream of inert gas.[4] - Use freshly distilled, anhydrous solvents.[14]3. Initiate with gentle heating: - Gently warm the flask with a heat gun to start the reaction.[6]
Low Yield of Grignard Reagent 1. Wurtz-type coupling side reaction.[6][7]2. Incomplete reaction due to steric hindrance.[3]3. Degradation of the Grignard reagent by atmospheric oxygen or moisture.[8]1. Minimize Wurtz coupling: - Add the this compound solution slowly and dropwise to the magnesium suspension.[3][8] - Maintain a dilute concentration of the alkyl halide.2. Promote complete reaction: - Allow for a longer reaction time at a gentle reflux in THF.[8] - Use an activating agent for the magnesium (see above). - Consider preparing a "Turbo-Grignard" reagent with the addition of LiCl.[3]3. Maintain an inert atmosphere: - Keep the reaction under a positive pressure of dry nitrogen or argon throughout the entire process.[8]
Formation of a White Precipitate 1. Formation of magnesium hydroxide (B78521) from reaction with water.2. Formation of magnesium alkoxides if alcohols are present.1. Strictly exclude water: - Ensure all reagents, solvents, and glassware are rigorously dried.[1]
Reaction Becomes Dark and Cloudy 1. Formation of finely divided magnesium and side products.2. Decomposition at elevated temperatures over extended periods.1. This is often normal for Grignard reactions. The solution is typically gray to brown.2. Avoid prolonged heating at high temperatures.[4]

Quantitative Data Summary

The following table summarizes the expected yields for Grignard reagent formation based on the type of alkyl halide and reaction conditions. While specific data for this compound is not extensively published, these trends provide a useful guide for what to expect.

Alkyl Halide TypeSolventActivationTypical Yield RangeKey Considerations
Primary Alkyl BromideDiethyl Ether/THFOften not required80-95%Generally high reactivity and good yields.
Secondary Alkyl Bromide THF Recommended (Iodine, 1,2-dibromoethane) 50-80% Slower reaction rate due to steric hindrance; prone to elimination and Wurtz coupling side reactions. [3]
Tertiary Alkyl BromideTHFRequiredHighly variable, often lowElimination is a major competing reaction.
Alkyl ChlorideTHFRequired50-80%Less reactive than bromides, requiring longer initiation times.[6]
Alkyl IodideDiethyl Ether/THFNot usually required85-95%Most reactive, but starting materials can be less stable and more expensive.[6]

Experimental Protocol: Preparation of (S)-2-methylbutylmagnesium bromide

This protocol is a generalized procedure adapted for the specific challenges of this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal) or 1,2-dibromoethane

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup:

    • Flame-dry all glassware and allow it to cool to room temperature under a positive pressure of inert gas.[4]

    • Assemble the apparatus consisting of the three-neck flask equipped with a magnetic stir bar, reflux condenser with a drying tube, a dropping funnel, and an inert gas inlet.

  • Magnesium Activation:

    • Place magnesium turnings (1.2 equivalents) into the reaction flask.

    • Add one small crystal of iodine.

    • Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed, then allow it to cool.[11]

  • Initiation:

    • Add enough anhydrous THF to the flask to just cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous THF.

    • Add a small portion (approximately 5-10%) of the alkyl bromide solution to the stirred magnesium suspension.[6]

    • The reaction may have an induction period. Gentle warming with a heat gun or sonication may be necessary to initiate the reaction.[6][10] A successful initiation is indicated by the disappearance of the iodine color, gentle bubbling, and a slight increase in temperature.

  • Addition:

    • Once the reaction has initiated and is self-sustaining (exothermic), begin the slow, dropwise addition of the remaining this compound solution from the dropping funnel at a rate that maintains a gentle reflux.[6]

  • Reaction Completion:

    • After the addition is complete, continue to stir the reaction mixture at a gentle reflux for 2-4 hours, or until most of the magnesium has been consumed.

  • Cooling and Use:

    • Allow the gray-to-brown solution of the Grignard reagent to cool to room temperature. The reagent is now ready for use in subsequent reactions.

Visualizations

Troubleshooting_Grignard_Formation start_node Start Grignard Reaction decision_node decision_node start_node->decision_node Does reaction initiate? process_node Reaction in Progress decision_node->process_node Yes issue_node Issue: No Initiation decision_node->issue_node:n No decision_node2 Is yield satisfactory? process_node->decision_node2 solution_node Activate Mg (Iodine, DBE) Ensure anhydrous conditions Gentle heating issue_node->solution_node Troubleshoot solution_node->start_node Retry end_node Successful Grignard Formation decision_node2->end_node Yes issue_node2 Issue: Low Yield decision_node2->issue_node2:n No solution_node2 Slow addition of alkyl halide Longer reaction time Use 'Turbo-Grignard' (LiCl) issue_node2->solution_node2 Troubleshoot solution_node2->start_node Re-optimize

Caption: Troubleshooting workflow for Grignard reagent formation.

Grignard_Reaction_Pathway cluster_side_reaction Side Reaction reactant_node reactant_node reagent_node reagent_node product_node product_node side_product_node side_product_node intermediate_node intermediate_node RBr This compound mid RBr->mid Mg Magnesium (Mg) Mg->mid Solvent THF Solvent->mid Grignard (S)-2-methylbutylmagnesium bromide (Desired Product) Wurtz 3,6-Dimethyloctane (Wurtz Coupling Product) Grignard->Wurtz + this compound mid->Grignard Desired Pathway

Caption: Reaction pathway for Grignard formation and the Wurtz side reaction.

References

Technical Support Center: (S)-1-Bromo-2-methylbutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and application of (S)-1-Bromo-2-methylbutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenges encountered when scaling up reactions involving this chiral building block.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and use of this compound in a practical question-and-answer format.

Low or Inconsistent Yields

Q1: We are experiencing significantly lower than expected yields when synthesizing this compound from (S)-2-methyl-1-butanol. What are the likely causes and how can we improve the yield?

A1: Low yields in this synthesis are often attributable to suboptimal reaction conditions that favor side reactions or incomplete conversion. The primary synthesis route proceeds via an S_N2 mechanism, and deviations can lead to reduced product formation.

Potential Causes:

  • Incomplete Reaction: Insufficient reaction time or temperature may lead to a significant amount of unreacted (S)-2-methyl-1-butanol remaining.

  • Side Reactions: The formation of byproducts through elimination (E2) or rearrangement can consume the starting material and reduce the yield of the desired product.

  • Loss during Workup: The product may be lost during aqueous workup and extraction steps if phase separation is not clean or if an insufficient amount of extraction solvent is used.

  • Reagent Decomposition: The brominating agent (e.g., HBr, PBr₃) may have degraded, leading to a lower effective concentration and incomplete conversion.

Troubleshooting Steps:

  • Optimize Reaction Temperature: While low temperatures are crucial for maintaining stereochemical integrity, ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like TLC or GC-MS.[1]

  • Control Reagent Addition: When using reagents like PBr₃, add it dropwise at a low temperature to control the exothermic reaction and minimize side reactions.

  • Verify Reagent Quality: Use fresh or properly stored brominating agents.

  • Efficient Workup: Ensure thorough extraction from the aqueous layer by using an adequate volume of an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and performing multiple extractions.[1] Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

A general troubleshooting workflow for low yields is presented below:

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC, GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_time_temp Increase Reaction Time or Slightly Increase Temperature incomplete->optimize_time_temp  Yes side_reactions Significant Side Products Observed? (GC-MS, NMR) incomplete->side_reactions  No optimize_time_temp->check_completion check_reagents Verify Reagent Quality and Stoichiometry workup_loss Review Workup and Purification Procedure check_reagents->workup_loss side_reactions->check_reagents  No lower_temp Lower Reaction Temperature side_reactions->lower_temp  Yes lower_temp->check_completion optimize_extraction Optimize Extraction Protocol workup_loss->optimize_extraction end Improved Yield optimize_extraction->end

Caption: Troubleshooting workflow for low reaction yield.

Poor Stereoselectivity (Low Enantiomeric Excess)

Q2: Our final product shows a low enantiomeric excess (ee). What is causing the racemization and how can we maintain the stereochemical integrity of the (S)-enantiomer?

A2: Racemization is a critical challenge in the synthesis of this compound, indicating that the reaction is not proceeding exclusively through the desired S_N2 pathway, which results in an inversion of stereochemistry at the reaction center.[2] However, in the synthesis from (S)-2-methyl-1-butanol, the reaction occurs at the primary carbon, which is not the chiral center, thus preserving the stereochemistry.[2][3] Racemization occurs when conditions promote an S_N1-like mechanism, which involves a planar carbocation intermediate.[4][5]

Potential Causes:

  • High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the S_N1 pathway, leading to the formation of a carbocation and subsequent loss of stereochemistry.[2][4]

  • Polar Protic Solvents: Solvents like water or ethanol (B145695) can stabilize the carbocation intermediate, favoring the S_N1 mechanism.[1]

  • Acid Concentration: While an acid catalyst is often necessary, excessively harsh acidic conditions can promote carbocation formation.

Troubleshooting Steps:

  • Maintain Low Temperatures: It is crucial to conduct the reaction at low temperatures, typically around 0°C, to suppress the S_N1 pathway and minimize racemization.[2][4]

  • Choice of Reagents: Using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) often favors the S_N2 mechanism.[4] When using hydrobromic acid (HBr), using a high concentration (e.g., 48%) under controlled, low-temperature conditions is recommended.[2][4]

  • Solvent Selection: If a solvent is necessary, a polar aprotic solvent is generally preferred for S_N2 reactions.[1]

  • Analytical Verification: The enantiomeric excess should be reliably confirmed using techniques such as chiral gas chromatography (GC) or NMR with chiral shift reagents.[2]

The competition between S_N2, S_N1, and E2 pathways is a key consideration:

reaction_pathways cluster_conditions Reaction Conditions start (S)-2-methyl-1-butanol product_sn2 This compound (Desired Product - Stereopreserved) start->product_sn2 SN2 Pathway product_racemic Racemic 1-Bromo-2-methylbutane start->product_racemic SN1 Pathway product_e2 Elimination Byproducts (e.g., 2-methyl-1-butene) start->product_e2 E2 Pathway low_temp Low Temperature (e.g., 0°C) low_temp->product_sn2 Favors high_temp High Temperature high_temp->product_racemic Favors high_temp->product_e2 Favors strong_base Strong, Bulky Base strong_base->product_e2 Favors

Caption: Competing reaction pathways in the synthesis of 1-Bromo-2-methylbutane.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for a stereoselective synthesis of this compound?

A1: The most common and reliable starting material is (S)-2-methyl-1-butanol.[2][4] This chiral alcohol provides the necessary stereocenter, and the subsequent bromination occurs at the primary carbon, which is not the chiral center, thus preserving the (S)-configuration.

Q2: Which brominating agent is best for scaling up this reaction?

A2: Both concentrated hydrobromic acid (HBr) and phosphorus tribromide (PBr₃) are commonly used.[2][4]

  • HBr (48%) is often used for industrial-scale production. It is crucial to maintain a low reaction temperature (e.g., 0°C) to prevent side reactions and racemization.[2] The addition of a catalyst like zinc bromide (ZnBr₂) can accelerate the reaction.[2]

  • PBr₃ is also very effective and typically favors the S_N2 mechanism, leading to high stereochemical integrity. Careful, controlled addition at low temperatures is necessary due to the exothermic nature of the reaction.

Q3: How can I minimize the formation of alkene byproducts?

A3: Alkene byproducts are typically formed through an E2 elimination pathway, which competes with the S_N2 substitution.[1][5] To minimize elimination:

  • Lower the reaction temperature: Elimination reactions are generally favored at higher temperatures.[1][6]

  • Avoid strong, bulky bases: If a base is present in a subsequent step, using a non-basic, strong nucleophile will favor substitution.[1][5]

Q4: What are the best analytical methods to determine the enantiomeric excess (ee) of the product?

A4: The most reliable methods are:

  • Chiral Gas Chromatography (GC): Using a chiral column (e.g., with a β-cyclodextrin-based stationary phase) is a standard and accurate method.[2]

  • Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: Using chiral shift reagents (e.g., Eu(hfc)₃) can allow for the differentiation of enantiomers in the NMR spectrum.[2]

  • Polarimetry: While it can confirm the presence of a chiral, optically active compound, it is generally less precise for determining the exact enantiomeric excess due to the compound's moderate specific rotation.[2]

Data Presentation

Comparison of Synthetic Methods
ParameterHBr-mediated SynthesisPBr₃-mediated SynthesisMechanochemical Synthesis
Starting Material (S)-2-methyl-1-butanol(S)-2-methyl-1-butanol(S)-2-methyl-1-butanol
Reagent 48% Hydrobromic AcidPhosphorus TribromidePhosphorus Tribromide
Typical Temperature 0°C0°C to room temperatureRoom Temperature (Ball-milling)
Reported Yield ~92% (Industrial)[2]High~93%[2]
Enantiomeric Excess (ee) >99%[2]HighHigh
Key Advantages Cost-effective for large scaleHigh stereoselectivitySolvent-free, green chemistry[2]
Key Challenges Potential for racemization if temperature is not controlledExothermic reaction requires careful additionRequires specialized ball-milling equipment

Experimental Protocols

Protocol 1: Synthesis of this compound using Hydrobromic Acid

This protocol is adapted from established methods for the bromination of primary alcohols.

Materials:

  • (S)-2-methyl-1-butanol

  • 48% aqueous Hydrobromic Acid (HBr)

  • Concentrated Sulfuric Acid (H₂SO₄) (optional, as catalyst)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool (S)-2-methyl-1-butanol in an ice bath.

  • Slowly add pre-chilled 48% HBr to the flask with continuous stirring. A typical molar excess of HBr is used.

  • If a catalyst is used, slowly add concentrated H₂SO₄ dropwise, ensuring the temperature remains low.

  • After the addition is complete, allow the mixture to stir in the ice bath for a designated period, then warm to room temperature and potentially heat to a moderate temperature (e.g., reflux) to drive the reaction to completion. Monitor the reaction progress by TLC or GC.[7]

  • After the reaction is complete, cool the mixture and transfer it to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether to recover any dissolved product.

  • Combine all organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[7]

  • Dry the organic layer over anhydrous MgSO₄ or CaCl₂.

  • Filter to remove the drying agent, and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation.

Visualizing the Experimental Workflow

experimental_workflow start Start: (S)-2-methyl-1-butanol in Flask step1 Cool in Ice Bath start->step1 step2 Slowly Add Brominating Agent (e.g., 48% HBr) step1->step2 step3 Reaction Stirring (Monitor by TLC/GC) step2->step3 step4 Workup: Transfer to Separatory Funnel step3->step4 step5 Phase Separation and Extraction step4->step5 step6 Wash Organic Layer (H₂O, NaHCO₃, Brine) step5->step6 step7 Dry Organic Layer (e.g., MgSO₄) step6->step7 step8 Filter and Concentrate (Rotary Evaporation) step7->step8 step9 Purify by Vacuum Distillation step8->step9 end Final Product: This compound step9->end

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: (S)-1-Bromo-2-methylbutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving (S)-1-Bromo-2-methylbutane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the formation of byproducts during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using this compound as a substrate?

A1: this compound is a primary alkyl halide. The carbon bonded to the bromine is sterically hindered by the adjacent chiral center. Due to this structure, it primarily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions.[1] However, it is also susceptible to bimolecular elimination (E2) reactions, which lead to the formation of alkene byproducts.[2] Sₙ1 and E1 reactions are generally not favored because they would require the formation of a highly unstable primary carbocation.[1]

Q2: My reaction is producing a significant amount of an alkene byproduct. Why is this happening?

A2: The formation of an alkene byproduct, typically 2-methyl-1-butene (B49056) or 3-methyl-1-butene, occurs via an E2 elimination pathway. This competing reaction is highly dependent on the reaction conditions. The use of a strong, sterically hindered base, or even a strong, small base at elevated temperatures, can favor the E2 pathway over the desired Sₙ2 substitution.[3][4]

Q3: The chiral center of my starting material is (S), but the reaction is at the C1 position. Will the stereochemistry of the C2 chiral center be affected during an Sₙ2 reaction?

A3: No, the stereochemistry of the chiral center at the C2 position should not be affected. The Sₙ2 reaction occurs at the C1 carbon, which is not a stereocenter.[5] Therefore, the nucleophilic attack and displacement of the bromide at C1 do not involve breaking any bonds at the C2 chiral center. The product, for example (S)-2-methylbutan-1-ol if the nucleophile is OH⁻, will retain the (S) configuration of the starting material.[6][7]

Q4: How can I minimize the formation of elimination byproducts and improve the yield of my Sₙ2 product?

A4: To favor the Sₙ2 pathway and minimize E2 byproduct formation, consider the following adjustments:

  • Nucleophile/Base Choice: Use a good nucleophile that is a weak base. For example, acetate (B1210297) is a weaker base than hydroxide (B78521) and will favor substitution.[3] Avoid strong, bulky bases like potassium tert-butoxide, which are specifically designed to promote elimination.[4]

  • Temperature: Run the reaction at a lower temperature. Elimination reactions are generally favored by heat.[8]

  • Solvent: Use a polar aprotic solvent such as acetone (B3395972) or DMSO. These solvents enhance the reactivity of the nucleophile and favor the Sₙ2 mechanism.[9]

Troubleshooting Guide: Low Yields and Unexpected Products

This guide addresses common issues encountered during reactions with this compound.

Issue 1: The overall reaction yield is low, and a significant portion of the starting material remains unreacted.

Potential Cause Troubleshooting Action Rationale
Poor Nucleophile Use a stronger, less hindered nucleophile.The steric hindrance near the reaction site slows the Sₙ2 reaction. A more potent nucleophile can overcome this barrier more effectively.[10]
Sub-optimal Solvent Switch to a polar aprotic solvent (e.g., DMSO, acetone).Polar aprotic solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity and favoring the Sₙ2 pathway.[9]
Insufficient Reaction Time/Temp Increase reaction time or cautiously increase the temperature while monitoring byproduct formation.The reaction may be kinetically slow due to steric hindrance.

Issue 2: GC-MS analysis shows the presence of one or more alkene isomers in the product mixture.

Potential Cause Troubleshooting Action Rationale
Strong or Bulky Base Use a weaker, non-bulky base (e.g., switch from t-BuOK to NaOAc).Strong and/or bulky bases are more likely to abstract a proton (elimination) than attack the sterically hindered carbon (substitution).[3][4]
High Reaction Temperature Lower the reaction temperature.Higher temperatures provide the activation energy needed for elimination, which is often entropically favored.[8]
Table 1: Influence of Reagents on Product Distribution (Illustrative)

The following table provides an illustrative summary of how the choice of base/nucleophile can affect the ratio of substitution to elimination products for a sterically hindered primary alkyl halide.

Reagent Type Expected Major Product Expected Minor Product Primary Mechanism
NaCN in DMSOStrong Nucleophile, Weak Base(S)-2-Methylbutanenitrile3-Methyl-1-buteneSₙ2
CH₃CO₂Na in DMFGood Nucleophile, Weak Base(S)-2-Methylbutyl acetate3-Methyl-1-buteneSₙ2
CH₃ONa in CH₃OHStrong Nucleophile, Strong Base(S)-1-Methoxy-2-methylbutane3-Methyl-1-buteneSₙ2 / E2 Competition
KOC(CH₃)₃ (t-BuOK)Weak Nucleophile, Strong/Bulky Base3-Methyl-1-butene(S)-1-tert-butoxy-2-methylbutaneE2

Visualized Pathways and Workflows

ReactionPathways sub This compound + Nucleophile (Nu⁻) sn2_ts Sₙ2 Transition State sub->sn2_ts Sₙ2 Path (Good Nu, Weak Base) e2_ts E2 Transition State (with Base) sub->e2_ts E2 Path (Strong/Bulky Base) sn2_prod (S)-Substituted Product sn2_ts->sn2_prod e2_prod Alkene Byproduct (e.g., 3-Methyl-1-butene) e2_ts->e2_prod

Caption: Competing Sₙ2 and E2 reaction pathways for this compound.

TroubleshootingFlowchart start Problem: Low Yield or Byproducts Detected check_byproduct What is the main byproduct? start->check_byproduct alkene Alkene Detected check_byproduct->alkene Alkene unreacted_sm Unreacted Starting Material check_byproduct->unreacted_sm Starting Material cause_e2 Cause: E2 Elimination is Competing alkene->cause_e2 cause_slow Cause: Reaction is Too Slow unreacted_sm->cause_slow solution_e2 Solution: 1. Use a weaker, non-bulky base. 2. Lower reaction temperature. cause_e2->solution_e2 solution_slow Solution: 1. Use a stronger nucleophile. 2. Switch to polar aprotic solvent. cause_slow->solution_slow

Caption: Troubleshooting logic for common issues in this compound reactions.

Experimental Protocols

Protocol 1: General Procedure for Sₙ2 Reaction with Sodium Azide (B81097)

This protocol describes a typical Sₙ2 reaction to synthesize (S)-1-azido-2-methylbutane, minimizing elimination byproducts.

  • Reagent Preparation:

    • In a dry, inert atmosphere (e.g., under Nitrogen or Argon), add sodium azide (NaN₃, 1.2 equivalents) to a round-bottom flask equipped with a magnetic stir bar.

    • Add dry, polar aprotic solvent (e.g., Dimethylformamide - DMF) to the flask (approx. 0.5 M concentration relative to the substrate).

  • Reaction Setup:

    • Dissolve this compound (1.0 equivalent) in a small amount of the dry solvent.

    • Add the substrate solution dropwise to the stirring suspension of sodium azide at room temperature.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 50-60°C. Note: Higher temperatures may increase elimination.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether).

    • Wash the organic layer sequentially with water and brine to remove DMF and excess salts.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product via column chromatography or distillation to obtain pure (S)-1-azido-2-methylbutane.

Protocol 2: Analysis of Product Mixture by GC-MS

This protocol outlines the analysis of the reaction mixture to identify and quantify the desired product and potential byproducts.

  • Sample Preparation:

    • Take a small aliquot (approx. 0.1 mL) from the crude reaction mixture post-workup.

    • Dilute the aliquot with a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) to an appropriate concentration for GC-MS analysis (e.g., ~1 mg/mL).

  • GC-MS Instrument Setup (Example Conditions):

    • Injector: Split/splitless injector, 250°C, split ratio 50:1.

    • Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 200°C at a rate of 10°C/minute.

      • Hold at 200°C for 2 minutes.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-300.

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC).

    • Identify the peaks corresponding to the starting material, Sₙ2 product, and any E2 byproducts based on their retention times and mass spectra. The mass spectrum of this compound can be found in the NIST database.[11]

    • Quantify the relative amounts of each component by integrating the peak areas in the TIC. The percentage of each component can be used to determine the product-to-byproduct ratio.

References

Technical Support Center: (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of (S)-1-Bromo-2-methylbutane for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is crucial to protect the compound from light, moisture, and air. Storage at room temperature is generally acceptable.[2][3]

Q2: Is this compound sensitive to light?

A2: Yes, this compound is light-sensitive.[2] Prolonged exposure to light can lead to degradation. It is recommended to store the compound in an amber or opaque container to minimize light exposure.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong bases and oxidizing agents. Contact with these substances can lead to vigorous reactions and decomposition of the compound.

Q4: What are the primary degradation pathways for this compound?

A4: Like other primary alkyl halides, this compound is susceptible to degradation through two primary pathways:

  • Hydrolysis: In the presence of water, the compound can slowly hydrolyze to form (S)-2-methyl-1-butanol and hydrobromic acid. This process can be accelerated by the presence of bases.

  • Photodegradation: Exposure to light, particularly UV radiation, can initiate homolytic cleavage of the carbon-bromine bond, generating radical species. These radicals can then participate in a variety of secondary reactions, leading to the formation of impurities.

Q5: What are the signs of decomposition of this compound?

A5: Decomposition of this compound may be indicated by a change in color (e.g., developing a yellowish or brownish tint), the formation of a precipitate, or a change in its characteristic odor. If any of these signs are observed, the purity of the compound should be verified before use.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Discoloration of the sample (yellowish tint) Exposure to light or air (oxidation).Store the compound in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen). For ongoing experiments, minimize exposure to ambient light and air.
Formation of a precipitate Hydrolysis due to moisture contamination.Ensure the storage container is dry and tightly sealed. Use anhydrous solvents and handle the compound in a dry environment (e.g., glove box or under a stream of dry inert gas).
Inconsistent experimental results Presence of impurities from degradation or improper storage.Re-purify the compound if necessary (e.g., by distillation). Verify the purity using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Always use a fresh sample from a properly stored stock for critical experiments.
Low reactivity in a nucleophilic substitution reaction Steric hindrance inherent to the molecule.As a primary alkyl halide, it is reactive in SN2 reactions.[4][5] However, the methyl group at the 2-position can cause some steric hindrance. Consider using a stronger nucleophile, a higher reaction temperature, or a polar aprotic solvent to facilitate the reaction.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 534-00-9[6]
Molecular Formula C5H11Br[6][7]
Molecular Weight 151.04 g/mol [7]
Boiling Point 121-122 °C[2][3][7]
Density 1.223 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.445[2]
Flash Point 22 °C (71.6 °F)[7]
Water Solubility Insoluble[2][3]
Appearance Colorless liquid[8]
Optical Activity ([α]21/D) +4.5° (c = 5 in chloroform)

Experimental Protocols

Protocol for Purity Assessment by Gas Chromatography (GC)

This protocol provides a general guideline for assessing the purity of this compound. Instrument parameters may need to be optimized for your specific system.

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1, HP-1, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen, with a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • Injection Volume: 1 µL of a diluted sample (e.g., 1% in a suitable solvent like dichloromethane).

  • Data Analysis: Integrate the peak areas to determine the relative percentage of the main component and any impurities.

Visualizations

DecompositionPathways Decomposition Pathways of this compound cluster_storage Improper Storage Conditions cluster_compound cluster_degradation Degradation Pathways Light Light Photodegradation Photodegradation (Radical Intermediates) Light->Photodegradation Moisture Moisture Hydrolysis Hydrolysis ((S)-2-methyl-1-butanol + HBr) Moisture->Hydrolysis Compound This compound

Caption: Factors leading to the degradation of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues Observe Observe Signs of Decomposition (e.g., discoloration, precipitate) CheckStorage Review Storage Conditions (Light, Temp, Moisture) Observe->CheckStorage PurityAnalysis Perform Purity Analysis (GC, NMR) CheckStorage->PurityAnalysis Discard Discard and Use New Sample CheckStorage->Discard Gross Contamination Purify Purify Sample (e.g., Distillation) PurityAnalysis->Purify Impurities Detected Proceed Proceed with Experiment PurityAnalysis->Proceed Sample is Pure Purify->Proceed

Caption: A logical workflow for addressing stability concerns.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for the Characterization of (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of chiral molecules such as (S)-1-Bromo-2-methylbutane is paramount for ensuring stereochemical purity and understanding its physical and chemical properties. This guide provides an objective comparison of various analytical techniques used for the characterization of this compound, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for the characterization of this compound depends on the specific information required, such as structural elucidation, determination of enantiomeric purity, or confirmation of absolute configuration. The following table summarizes the key performance indicators of the most common analytical techniques.

TechniqueParameter MeasuredSample RequirementsThroughputKey AdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical environment of ¹H and ¹³C nuclei~5-10 mg dissolved in deuterated solventLow to MediumProvides detailed structural information, including connectivity and diastereotopic proton differentiation.Does not inherently distinguish between enantiomers without chiral resolving agents.
Chiral Gas Chromatography (GC) Enantiomeric ratio/excessVolatile and thermally stable sampleHighHigh resolution for volatile compounds, allowing for accurate determination of enantiomeric excess.Not suitable for non-volatile or thermally labile compounds.
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric ratio/excessSample soluble in mobile phaseMediumBroad applicability to a wide range of compounds, including those not suitable for GC.Method development can be more complex and time-consuming.
Chiral Supercritical Fluid Chromatography (SFC) Enantiomeric ratio/excessSample soluble in supercritical fluid/co-solventHighFast separations, reduced organic solvent consumption ("greener" method).[1]Requires specialized instrumentation.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z) and fragmentation patternSmall sample amount, typically coupled with GC or LCHighHigh sensitivity and provides molecular weight information and structural clues from fragmentation.Does not distinguish between enantiomers unless coupled with a chiral separation technique.
Polarimetry Optical rotationPure sample dissolved in a suitable solventLowDirectly measures the optical activity of a chiral compound, which is a fundamental property.Requires a relatively pure sample and is sensitive to concentration, temperature, and solvent.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized IR lightSample in solutionLowProvides information about the absolute configuration and conformation in solution.[2][3]Requires specialized instrumentation and theoretical calculations for interpretation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-10 ppm.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

Expected ¹H NMR Data: The spectrum is expected to show distinct signals for the different protons in the molecule, with characteristic chemical shifts and splitting patterns. For example, the protons on the carbon bearing the bromine atom will be shifted downfield. The diastereotopic protons on the CH₂Br group are expected to be non-equivalent and may appear as a complex multiplet.[4]

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled experiment.

  • Spectral Width: 0-100 ppm.

  • Number of Scans: 512-1024.

  • Relaxation Delay: 2-5 seconds.

Expected ¹³C NMR Data: The spectrum will show distinct peaks for each of the five carbon atoms in the molecule at their characteristic chemical shifts.

Chiral Gas Chromatography (GC)

Objective: To determine the enantiomeric excess of a sample of 1-Bromo-2-methylbutane (B81432).

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.

Chromatographic Conditions:

  • Column: A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., β-cyclodextrin).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 200-250 °C.

  • Detector Temperature: 250-300 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 150 °C) to ensure separation of the enantiomers.

  • Injection Mode: Split injection.

Sample Preparation: Prepare a dilute solution of the 1-Bromo-2-methylbutane sample in a volatile solvent such as hexane (B92381) or dichloromethane.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and obtain structural information through fragmentation patterns.

Instrumentation: Mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Experimental Conditions (Electron Ionization - EI):

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 30-200.

Sample Introduction: If using GC-MS, the conditions will be similar to those described for chiral GC. Direct infusion is also possible.

Expected Fragmentation Pattern: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 1-bromo-2-methylbutane (approximately 150 and 152 g/mol due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br).[5][6] Common fragment ions would result from the loss of a bromine atom and cleavage of the alkyl chain.

Polarimetry

Objective: To measure the specific rotation of this compound.

Instrumentation: A polarimeter.

Sample Preparation:

  • Accurately weigh a known amount of this compound.

  • Dissolve the sample in a known volume of a suitable solvent (e.g., chloroform or ethanol) in a volumetric flask.

  • Ensure the solution is homogeneous.

Measurement Procedure:

  • Calibrate the polarimeter with the pure solvent.

  • Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles.

  • Measure the observed optical rotation (α).

  • The specific rotation [α] is calculated using the formula: [α] = α / (l x c), where 'l' is the path length of the cell in decimeters (dm) and 'c' is the concentration of the sample in g/mL.[7][8]

Vibrational Circular Dichroism (VCD)

Objective: To determine the absolute configuration of 1-Bromo-2-methylbutane.

Instrumentation: A VCD spectrometer, which is typically a Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM).[9][10]

Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., CDCl₃) at a concentration that gives a good signal-to-noise ratio.[2]

Data Acquisition:

  • Acquire the VCD and IR spectra of the sample.

  • Acquire the spectra of the pure solvent as a background.

Data Analysis: The experimental VCD spectrum is compared with the theoretically calculated spectrum for the (S)-enantiomer. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[2][3]

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization of a chiral compound like this compound and a comparison of the primary analytical techniques.

Characterization_Workflow cluster_0 Initial Analysis cluster_1 Chiral Purity and Configuration cluster_2 Results Start Sample of 1-Bromo-2-methylbutane NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry Start->MS Chiral_GC Chiral GC Start->Chiral_GC Chiral_HPLC Chiral HPLC Start->Chiral_HPLC Chiral_SFC Chiral SFC Start->Chiral_SFC Polarimetry Polarimetry Start->Polarimetry VCD VCD Start->VCD Structure Structural Confirmation NMR->Structure MW_Frag Molecular Weight & Fragmentation MS->MW_Frag EE Enantiomeric Excess Chiral_GC->EE Chiral_HPLC->EE Chiral_SFC->EE Optical_Rotation Specific Rotation Polarimetry->Optical_Rotation Abs_Config Absolute Configuration VCD->Abs_Config Technique_Comparison cluster_0 Primary Goal cluster_1 Analytical Techniques cluster_2 Information Obtained Goal Characterize This compound NMR NMR (Structure) Goal->NMR Chiral_Sep Chiral Separation (GC, HPLC, SFC) Goal->Chiral_Sep MS Mass Spec (MW) Goal->MS Chiroptical Chiroptical (Polarimetry, VCD) Goal->Chiroptical Structure Connectivity NMR->Structure Purity Enantiomeric Purity Chiral_Sep->Purity Identity Molecular Formula MS->Identity Stereochem Absolute Configuration Chiroptical->Stereochem

References

A Comparative Guide to the Chiral GC Analysis of (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective analysis of chiral molecules is a critical aspect of pharmaceutical development, chemical synthesis, and quality control. (S)-1-Bromo-2-methylbutane, a chiral halogenated alkane, serves as a valuable building block in the synthesis of various organic compounds. Ensuring its enantiomeric purity is paramount, as different enantiomers can exhibit distinct biological activities. This guide provides a comprehensive comparison of chiral gas chromatography (GC) for the analysis of this compound, alongside alternative techniques such as chiral high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC).

At a Glance: Chiral Separation Techniques

The separation of enantiomers necessitates a chiral environment, which is most commonly achieved in chromatography through the use of a chiral stationary phase (CSP). The choice of technique—GC, HPLC, or SFC—is contingent upon the analyte's physicochemical properties, including volatility and thermal stability, as well as the desired analytical throughput and available instrumentation.

TechniquePrincipleTypical Chiral Stationary PhaseKey Advantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase based on differential partitioning with a chiral stationary phase.Cyclodextrin derivatives (e.g., Rt-βDEXsm)High resolution, speed, and sensitivity for volatile and thermally stable compounds.
High-Performance Liquid Chromatography (HPLC) Separation in the liquid phase based on differential interactions between the analyte and a chiral stationary phase.Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)Broad applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[1]
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid (typically CO₂) as the mobile phase, offering properties intermediate between a gas and a liquid.Polysaccharide-basedFast separations, reduced organic solvent consumption, and often complementary selectivity to HPLC.

Chiral Gas Chromatography (GC) Analysis

Chiral GC is a powerful and widely used technique for the enantioselective analysis of volatile compounds like 1-bromo-2-methylbutane (B81432). Cyclodextrin-based CSPs are particularly effective for separating enantiomers of halogenated hydrocarbons. These CSPs have a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior, allowing for stereospecific interactions based on the analyte's fit within the cavity.[2][3]

Featured Chiral Stationary Phase: Rt-βDEXsm

The Rt-βDEXsm, a 2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl beta-cyclodextrin (B164692) phase, is an excellent choice for the chiral separation of many compounds found in essential oils and is also suitable for the analysis of alkyl halides.[4]

Experimental Protocol: Chiral GC of 1-Bromo-2-methylbutane

Table 1: Chiral GC Experimental Parameters

ParameterValue
Column Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Hydrogen or Helium
Inlet Temperature 250 °C
Injection Mode Split (e.g., 100:1)
Oven Program 40 °C (hold for 1 min), then ramp at 2 °C/min to 200 °C (hold for 2 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C

Note: This is a representative method. Optimization of the temperature program and flow rate may be required to achieve baseline separation of the (R)- and this compound enantiomers.

Alternative Chiral Separation Techniques

While chiral GC is well-suited for volatile analytes, alternative methods offer advantages for a broader range of compounds or different selectivity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique applicable to a wide array of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most widely used in chiral HPLC.[1] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide polymer.

Table 2: Representative Chiral HPLC Parameters

ParameterValue
Column Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Temperature Ambient
Detection UV (if chromophore present) or Refractive Index (RI)
Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to both GC and HPLC, offering the advantages of high-speed analysis and reduced consumption of organic solvents. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for faster separations without a significant loss in efficiency. Polysaccharide-based CSPs are also the most common choice for chiral SFC.

Table 3: Representative Chiral SFC Parameters

ParameterValue
Column Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase CO₂/Methanol (e.g., 85:15 v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV or Mass Spectrometry (MS)

Visualizing the Workflow and Comparison

To better illustrate the analytical processes, the following diagrams depict a typical workflow for chiral GC method development and a high-level comparison of the three chromatographic techniques.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Processing Sample Racemic or Enantioenriched 1-Bromo-2-methylbutane Sample Dilution Dilute in appropriate solvent (e.g., Hexane) Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Chiral Column (e.g., Rt-βDEXsm) Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Excess (%ee) Integration->Calculation

A typical workflow for chiral GC analysis.

Technique_Comparison cluster_techniques Chiral Separation Techniques cluster_advantages Key Advantages Analyte This compound GC Gas Chromatography (GC) Analyte->GC HPLC High-Performance Liquid Chromatography (HPLC) Analyte->HPLC SFC Supercritical Fluid Chromatography (SFC) Analyte->SFC GC_Adv High Resolution Fast Analysis High Sensitivity GC->GC_Adv HPLC_Adv Broad Applicability Non-volatile Compounds Thermally Labile Compounds HPLC->HPLC_Adv SFC_Adv Very Fast Analysis Reduced Solvent Usage 'Green' Technique SFC->SFC_Adv

Comparison of chromatographic techniques for chiral analysis.

Conclusion

For the chiral analysis of this compound, a volatile and thermally stable compound, chiral gas chromatography with a cyclodextrin-based stationary phase, such as the Rt-βDEXsm, is the recommended technique. It offers the optimal combination of high resolution, speed, and sensitivity. However, for broader applications involving less volatile or thermally sensitive analogues, chiral HPLC and SFC present robust and versatile alternatives. The ultimate choice of method will be dictated by the specific analytical requirements, including the properties of the analyte, desired throughput, and the instrumentation available in the laboratory.

References

Navigating the Chiral Maze: A Comparative Guide to Determining the Enantiomeric Excess of (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric purity of chiral molecules is a critical analytical step. This guide provides a comprehensive comparison of the primary analytical methods for determining the enantiomeric excess (ee) of (S)-1-Bromo-2-methylbutane, a versatile chiral building block in organic synthesis. We will delve into the experimental protocols and comparative performance of chiral gas chromatography (GC), chiral high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents, and classical polarimetry.

The stereochemical purity of a compound can dramatically influence its pharmacological, toxicological, and physicochemical properties. Consequently, robust and reliable analytical techniques to quantify the enantiomeric composition of a sample are indispensable. This guide offers a comparative overview of the most common methods, enabling you to select the most appropriate technique for your specific research needs.

Comparison of Analytical Methods for Enantiomeric Excess Determination

The selection of an analytical method for determining the enantiomeric excess of this compound depends on various factors, including the required accuracy and precision, sample concentration, available instrumentation, and the need for high-throughput analysis. The following table summarizes the key performance characteristics of the most prevalent techniques.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Shift ReagentsPolarimetry
Principle Physical separation of enantiomers on a chiral stationary phase.Physical separation of enantiomers on a chiral stationary phase.Formation of transient diastereomeric complexes leading to distinct NMR signals.Measurement of the rotation of plane-polarized light.
Sample Requirements Volatile and thermally stable sample.Sample soluble in a suitable mobile phase.Soluble sample, requires a suitable chiral shift reagent.Sample must be in solution and possess a known specific rotation for the pure enantiomer.
Data Output Chromatogram with distinct peaks for each enantiomer.Chromatogram with distinct peaks for each enantiomer.NMR spectrum with separated signals for each enantiomer.A single value of optical rotation.
Quantitative Analysis Integration of peak areas.Integration of peak areas.Integration of signal intensities.Calculation based on observed and specific rotation.
Advantages High resolution, sensitivity, and speed for volatile compounds.Broad applicability, wide variety of chiral stationary phases available.Rapid, non-destructive, provides structural information, useful for reaction monitoring.Simple, fast, and inexpensive instrumentation.
Limitations Limited to volatile and thermally stable analytes.Can be time-consuming to develop methods, may require higher sample amounts.Lower sensitivity, potential for peak overlap, cost of chiral shift reagents.Less accurate for low ee values, requires pure enantiomer standard, sensitive to temperature and concentration.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate determination of enantiomeric excess. Below are representative protocols for each of the discussed techniques for the analysis of this compound.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers like 1-Bromo-2-methylbutane. The choice of the chiral stationary phase is critical for achieving baseline separation. Cyclodextrin-based columns are often effective for separating halogenated alkanes.

Experimental Protocol:

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-βDEXsm).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 200 °C (or a temperature suitable to ensure volatilization without degradation).

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and gradually ramp up to a higher temperature (e.g., 150°C) to ensure good separation.

  • Detector Temperature: 250 °C.

  • Sample Preparation: Dilute the 1-Bromo-2-methylbutane sample in a volatile solvent like hexane (B92381) or dichloromethane.

  • Data Analysis: The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks using the formula: ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers a versatile platform for enantiomeric separations. Polysaccharide-based chiral stationary phases are widely used due to their broad applicability.

Experimental Protocol:

  • Instrument: HPLC system with a UV detector.

  • Column: A chiral column with a polysaccharide-based stationary phase (e.g., Chiralpak series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio needs to be optimized to achieve the best separation.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled for better reproducibility.

  • Detection: UV detection at a low wavelength (e.g., 210 nm), as 1-Bromo-2-methylbutane lacks a strong chromophore.

  • Sample Preparation: Dissolve the 1-Bromo-2-methylbutane sample in the mobile phase.

  • Data Analysis: Similar to GC, the enantiomeric excess is determined from the peak areas of the two enantiomers.

NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy in the presence of a chiral lanthanide shift reagent can be a rapid method for determining enantiomeric excess. The shift reagent forms diastereomeric complexes with the enantiomers, leading to the separation of their corresponding signals in the NMR spectrum. A common choice for this purpose is Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)3).[1]

Experimental Protocol:

  • Instrument: A high-field NMR spectrometer.

  • Sample Preparation:

    • Dissolve a small amount of the 1-Bromo-2-methylbutane sample in a deuterated solvent (e.g., CDCl3) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Incrementally add small amounts of the chiral shift reagent (e.g., Eu(hfc)3) to the NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum after each addition of the shift reagent.

  • Data Analysis: Monitor the proton signals of 1-Bromo-2-methylbutane, particularly the diastereotopic protons of the -CH2Br group. In the presence of the chiral shift reagent, these signals will split into two sets of peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess is calculated from the integration of these separated signals.

Polarimetry

Polarimetry is a traditional method that measures the rotation of plane-polarized light by a chiral compound in solution. The enantiomeric excess can be calculated if the specific rotation of the pure enantiomer is known. It has been reported that (+)-1-Bromo-2-methylbutane possesses the (S) configuration.[2][3]

Experimental Protocol:

  • Instrument: A polarimeter.

  • Sample Preparation:

    • Accurately prepare a solution of the 1-Bromo-2-methylbutane sample of known concentration (c, in g/mL) in a suitable achiral solvent (e.g., chloroform (B151607) or ethanol).

    • Measure the observed rotation (α_obs) of the solution in a polarimeter cell of a known path length (l, in dm).

  • Data Analysis:

    • Calculate the specific rotation of the mixture: [α]_obs = α_obs / (c * l)

    • The enantiomeric excess is then calculated using the formula: ee (%) = ([α]_obs / [α]_pure) * 100 where [α]_pure is the specific rotation of the enantiomerically pure this compound.

Visualizing Experimental Workflows

To further clarify the logical flow of each analytical technique, the following diagrams have been generated using the DOT language.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 1-Bromo-2-methylbutane Sample Dilution Dilute in Volatile Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Chiral Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for ee determination by Chiral GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1-Bromo-2-methylbutane Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for ee determination by Chiral HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Sample in NMR Tube Add_Reagent Add Chiral Shift Reagent Sample->Add_Reagent Acquire_Spectrum Acquire 1H NMR Spectrum Add_Reagent->Acquire_Spectrum Spectrum Observe Signal Separation Acquire_Spectrum->Spectrum Integration Integrate Diastereotopic Signals Spectrum->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for ee determination by NMR.

Polarimetry_Workflow cluster_prep Sample Preparation cluster_analysis Polarimetry Measurement cluster_data Data Processing Sample 1-Bromo-2-methylbutane Sample Prepare_Solution Prepare Solution of Known Concentration Sample->Prepare_Solution Measure_Rotation Measure Observed Rotation Prepare_Solution->Measure_Rotation Calculate_Specific Calculate Specific Rotation Measure_Rotation->Calculate_Specific Calculate_ee Calculate % ee using Known [α]pure Calculate_Specific->Calculate_ee

Caption: Workflow for ee determination by Polarimetry.

References

A Comparative Guide to (S)-1-Bromo-2-methylbutane and (R)-1-Bromo-2-methylbutane for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between enantiomers is critical for stereospecific synthesis and the development of chiral drugs. This guide provides a detailed comparison of (S)-1-Bromo-2-methylbutane and (R)-1-Bromo-2-methylbutane, summarizing their physicochemical properties, synthesis, and reactivity with supporting experimental principles.

This compound and (R)-1-Bromo-2-methylbutane are enantiomers—chiral molecules that are non-superimposable mirror images of each other.[1] This stereochemical difference is the primary determinant of their distinct interactions with other chiral entities, a crucial factor in biological systems and asymmetric synthesis.[1] Both isomers serve as valuable chiral building blocks for introducing a specific stereocenter into more complex molecules.[2][3]

Physicochemical Properties: A Tale of Sameness and Opposition

As enantiomers, (S)- and (R)-1-Bromo-2-methylbutane exhibit identical physical properties in an achiral environment. Their boiling points, densities, and refractive indices are the same. The defining difference lies in their interaction with plane-polarized light: they rotate the light in equal but opposite directions.

PropertyThis compound(R)-1-Bromo-2-methylbutane
CAS Number 534-00-999032-67-4
Molecular Formula C₅H₁₁BrC₅H₁₁Br
Molecular Weight 151.04 g/mol 151.04 g/mol
Boiling Point 121-122 °C121-122 °C (Predicted)
Density 1.223 g/mL at 25 °C1.211 g/cm³ (Predicted)
Refractive Index n20/D 1.445n20/D 1.445 (Predicted)
Specific Rotation [α]D +4.5° (c=5, CHCl₃)[α]D -4.5° (Predicted)

Stereospecific Synthesis: Preserving Chirality

The most common and effective method for synthesizing enantiomerically pure (S)- or (R)-1-Bromo-2-methylbutane is through the nucleophilic substitution of the corresponding chiral alcohol, (S)- or (R)-2-methyl-1-butanol.[2] This reaction typically proceeds via an SN2 mechanism, which involves a backside attack by the bromide ion on the carbon bearing the hydroxyl group. This mechanism ensures the inversion of stereochemistry at the reaction center; however, since the reaction occurs at the achiral C1 carbon, the chirality at the C2 center is preserved.

Caption: Synthesis of this compound from (S)-2-methyl-1-butanol.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from (S)-2-methyl-1-butanol using phosphorus tribromide. The same procedure can be followed for the synthesis of the (R)-enantiomer using (R)-2-methyl-1-butanol.

Materials:

  • (S)-2-methyl-1-butanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, place (S)-2-methyl-1-butanol dissolved in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus tribromide dropwise from a dropping funnel with constant stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently reflux the mixture for 1-2 hours.

  • Cool the reaction mixture and slowly pour it over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the diethyl ether by simple distillation.

  • Purify the resulting this compound by fractional distillation, collecting the fraction boiling at 121-122 °C.

Reactivity Comparison: The Role of the Reagent

The reactivity of (S)- and (R)-1-Bromo-2-methylbutane is dictated by the nature of the reacting partner.

Reactions with Achiral Reagents

When reacting with achiral nucleophiles, the (S) and (R) enantiomers exhibit identical reactivity. The rates of reaction are the same, and the products formed are enantiomers of each other, provided no new stereocenter is created. A common example is the SN2 reaction with an achiral nucleophile like the hydroxide (B78521) ion.[4] The reaction occurs at the primary carbon (C1), which is not a stereocenter, thus the configuration of the chiral center (C2) remains unchanged.[4]

Caption: Identical reactivity of enantiomers with an achiral reagent.

Reactions with Chiral Reagents

Biological Activity

The biological activity of enantiomers can differ significantly, as biological systems (e.g., enzymes, receptors) are themselves chiral.[1] One enantiomer may exhibit a desired therapeutic effect, while the other may be inactive or even cause adverse effects.[5] There is currently no specific information available in the searched literature detailing a comparative study of the biological activities of (S)- and (R)-1-Bromo-2-methylbutane.

Applications

Both (S)- and (R)-1-Bromo-2-methylbutane are primarily utilized as chiral building blocks in asymmetric synthesis.[2][6] Their defined stereochemistry is crucial for the synthesis of a variety of complex molecules with high enantiomeric purity.

Key applications include:

  • Pharmaceuticals: As precursors for active pharmaceutical ingredients where a specific stereoisomer is required for efficacy.[7]

  • Agrochemicals: In the development of pesticides and herbicides with stereospecific modes of action.[3]

  • Liquid Crystals: For the synthesis of chiral nematic liquid crystals used in advanced display technologies.[3][8]

  • Pheromones: As starting materials in the stereospecific synthesis of insect pheromones.[3]

  • Grignard Reagents: In the preparation of optically active Grignard reagents for the formation of new carbon-carbon bonds with high stereoselectivity.[3]

Conclusion

This compound and (R)-1-Bromo-2-methylbutane are fundamentally identical in their physical and chemical properties when interacting with achiral environments. Their key distinguishing feature is their equal and opposite optical rotation. The primary value of these compounds lies in their application as chiral synthons, where their specific, preserved stereochemistry is transferred to more complex molecules. While a difference in reactivity and biological activity is expected in chiral environments, a lack of specific experimental data for these particular enantiomers highlights an area for potential future research. The choice between the (S) and (R) enantiomer is therefore entirely dependent on the desired stereochemical outcome of the target molecule in an asymmetric synthesis.

References

A Comparative Guide to the Reactivity of Primary vs. Secondary Bromoalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of reaction kinetics and pathways is paramount for the rational design of synthetic routes. This guide provides an objective comparison of the reactivity of primary and secondary bromoalkanes in nucleophilic substitution (S({N})1 and S({N})2) and elimination (E1 and E2) reactions. The information is supported by experimental data and detailed methodologies to aid in reaction optimization and prediction of product outcomes.

Executive Summary

The structural difference between primary and secondary bromoalkanes—the substitution pattern at the electrophilic carbon—profoundly influences their reactivity and the predominant reaction mechanism they undergo. Primary bromoalkanes, with minimal steric hindrance, are highly susceptible to S({N})2 reactions.[1][2][3] Secondary bromoalkanes represent a mechanistic crossroads, capable of undergoing S({N})1, S(_{N})2, E1, and E2 reactions depending on the specific conditions.[1][4][5][6][7][8] Their reactivity is a delicate balance between steric hindrance, carbocation stability, and the nature of the reagent and solvent.

Data Presentation: A Quantitative Comparison of Reactivity

The following tables summarize representative relative reaction rates for primary and secondary bromoalkanes in S({N})1 and S({N})2 reactions. This data, compiled from kinetic studies, quantitatively illustrates the impact of alkyl substitution on reactivity.

Table 1: Relative Rates of Nucleophilic Substitution

BromoalkaneStructureTypeRelative Rate of S({N})1 Reaction (Solvolysis in Formic Acid)[1]Relative Rate of S({N})2 Reaction (with NaI in Acetone)[1]
Ethyl bromideCH₃CH₂BrPrimary (1°)1.71~1
Isopropyl bromide(CH₃)₂CHBrSecondary (2°)44.7~0.02

Note: The relative rates for the S(_{N})2 reaction are based on the established trend of a significant rate decrease with increasing substitution.

Reaction Pathways and Controlling Factors

The competition between substitution and elimination pathways for primary and secondary bromoalkanes is dictated by several key factors, primarily the structure of the substrate, the strength of the nucleophile or base, and the solvent.

Nucleophilic Substitution Reactions (S({N})1 vs. S({N})2)

The choice between S({N})1 and S({N})2 pathways is primarily governed by steric hindrance and carbocation stability.

  • S({N})2 (Substitution Nucleophilic Bimolecular): This is a single, concerted step where the nucleophile attacks the carbon center at the same time as the bromide leaving group departs.[9][10] The rate of an S({N})2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[9][10][11] Steric hindrance around the reaction center is the most critical factor influencing the S({N})2 reaction rate.[12] As the number of alkyl groups increases from primary to secondary, the backside attack of the nucleophile becomes more difficult, leading to a significant decrease in the reaction rate.[12][13] Therefore, the reactivity order for S({N})2 reactions is primary > secondary.[2]

  • S(_{N})1 (Substitution Nucleophilic Unimolecular): This is a two-step process initiated by the slow, rate-determining formation of a carbocation intermediate, which is then rapidly attacked by a nucleophile.[9][10][14] The rate of an S({N})1 reaction is dependent only on the concentration of the substrate.[9][10][11] The stability of the carbocation intermediate is the primary factor governing the S({N})1 reaction rate.[10] Alkyl groups are electron-donating and stabilize the positive charge of the carbocation.[1] Consequently, the reactivity order for S({N})1 reactions is secondary > primary, as secondary carbocations are more stable than primary ones.[10][14] Primary bromoalkanes rarely react via an S({N})1 mechanism due to the high instability of the primary carbocation.[5][6][13]

G cluster_SN2 SN2 Pathway (Primary Bromoalkanes) cluster_SN1 SN1 Pathway (Secondary Bromoalkanes) Nu_SN2 Nucleophile (Nu⁻) TS_SN2 Transition State [Nu---C---Br]⁻ Nu_SN2->TS_SN2 Backside Attack RCH2Br Primary Bromoalkane RCH2Br->TS_SN2 Product_SN2 Product (Inversion of stereochemistry) TS_SN2->Product_SN2 Br_SN2 Bromide Ion (Br⁻) TS_SN2->Br_SN2 Leaving Group Departs R2CHBr Secondary Bromoalkane Carbocation Secondary Carbocation (planar) R2CHBr->Carbocation Slow, Rate-determining step Br_SN1 Bromide Ion (Br⁻) Carbocation->Br_SN1 Product_SN1 Product (Racemization) Carbocation->Product_SN1 Nu_SN1 Nucleophile (Nu⁻) Nu_SN1->Carbocation Fast

Fig 1. S({N})2 vs. S({N})1 reaction pathways.
Elimination Reactions (E1 vs. E2)

Elimination reactions compete with substitution and result in the formation of an alkene.

  • E2 (Elimination Bimolecular): This is a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the electrophilic carbon, simultaneously forming a double bond and ejecting the bromide leaving group.[15] The rate is dependent on the concentration of both the substrate and the base. E2 reactions are favored by strong, sterically hindered bases.[15][16] For E2 reactions, the general reactivity order is tertiary > secondary > primary, which is related to the stability of the forming alkene in the transition state (Zaitsev's rule).[17][18][19] However, for primary bromoalkanes, S(_{N})2 is often the major pathway unless a sterically hindered base is used to favor E2.[5][6][18]

  • E1 (Elimination Unimolecular): This reaction proceeds in two steps, beginning with the formation of a carbocation intermediate, which is the rate-determining step.[20][21] A weak base then removes a proton from an adjacent carbon to form the double bond.[20][22] The rate depends only on the substrate concentration.[20] Since it relies on carbocation formation, the reactivity order is the same as for S({N})1: secondary > primary.[16][20][22] E1 reactions often compete with S({N})1 reactions and are favored at higher temperatures.[5][6]

G cluster_E2 E2 Pathway cluster_E1 E1 Pathway Base_E2 Strong Base (B:) TS_E2 Transition State Base_E2->TS_E2 Proton Abstraction Bromoalkane_E2 Bromoalkane Bromoalkane_E2->TS_E2 Alkene_E2 Alkene TS_E2->Alkene_E2 HB_E2 Conjugate Acid (HB⁺) TS_E2->HB_E2 Br_E2 Bromide Ion (Br⁻) TS_E2->Br_E2 Bromoalkane_E1 Bromoalkane Carbocation_E1 Carbocation Bromoalkane_E1->Carbocation_E1 Slow Br_E1 Bromide Ion (Br⁻) Carbocation_E1->Br_E1 Alkene_E1 Alkene Carbocation_E1->Alkene_E1 HB_E1_2 Conjugate Acid (HB⁺) Carbocation_E1->HB_E1_2 Base_E1 Weak Base (B:) Base_E1->Carbocation_E1 Fast, Proton Abstraction

Fig 2. E2 vs. E1 elimination pathways.

Deciding the Reaction Pathway

The following diagram illustrates the logical workflow for predicting the major reaction pathway for primary and secondary bromoalkanes based on key reaction conditions.

G Start Start with Bromoalkane Substrate Substrate Type? Start->Substrate Primary Primary (1°) Substrate->Primary Primary Secondary Secondary (2°) Substrate->Secondary Secondary Reagent_Primary Reagent Type? Primary->Reagent_Primary Reagent_Secondary Reagent Type? Secondary->Reagent_Secondary SN2_Result Major Product: SN2 Reagent_Primary->SN2_Result Strong, Unhindered Nucleophile E2_Result Major Product: E2 Reagent_Primary->E2_Result Strong, Hindered Base SN2_E2_Result Products: SN2 and E2 Reagent_Secondary->SN2_E2_Result Strong Base/ Nucleophile SN1_E1_Result Products: SN1 and E1 Reagent_Secondary->SN1_E1_Result Weak Base/ Nucleophile (e.g., solvolysis)

Fig 3. Logical workflow for predicting reaction outcomes.

Experimental Protocols

The following are generalized protocols for qualitatively assessing the reactivity of bromoalkanes in S({N})1 and S({N})2 conditions. For precise kinetic data, spectroscopic methods (e.g., NMR or GC-MS) are required to monitor the concentration of reactants or products over time.

Experiment 1: S(_{N})2 Conditions (Finkelstein Reaction)

Objective: To observe the relative rates of reaction of primary and secondary bromoalkanes with sodium iodide in acetone.

Principle: This reaction favors the S({N})2 mechanism. Sodium iodide is soluble in acetone, but the resulting sodium bromide is not, leading to the formation of a precipitate. The rate of precipitate formation provides a qualitative measure of the S({N})2 reaction rate.

Procedure:

  • To two separate, dry test tubes, add 2 mL of a 15% solution of sodium iodide in acetone.

  • To the first test tube, add 5 drops of a primary bromoalkane (e.g., 1-bromobutane).

  • To the second test tube, add 5 drops of a secondary bromoalkane (e.g., 2-bromobutane).

  • Shake both tubes simultaneously and start a timer.

  • Observe the tubes for the formation of a white precipitate (NaBr). Record the time it takes for the precipitate to appear in each tube.

Expected Outcome: The primary bromoalkane will form a precipitate significantly faster than the secondary bromoalkane, demonstrating the higher reactivity of primary substrates in S(_{N})2 reactions.

Experiment 2: S(_{N})1 Conditions (Silver Nitrate (B79036) Test)

Objective: To observe the relative rates of solvolysis of primary and secondary bromoalkanes in an ethanolic silver nitrate solution.

Principle: This reaction favors the S(_{N})1 mechanism. The bromoalkane first ionizes to form a carbocation and a bromide ion. The silver ion (Ag⁺) then reacts with the bromide ion to form a precipitate of silver bromide (AgBr). The rate of precipitate formation is indicative of the rate of carbocation formation.

Procedure:

  • To two separate test tubes, add 2 mL of a 1% solution of silver nitrate in ethanol.

  • Add 5 drops of a primary bromoalkane to the first test tube.

  • Add 5 drops of a secondary bromoalkane to the second test tube.

  • Shake both tubes and start a timer.

  • Observe the tubes for the formation of a pale cream precipitate (AgBr). Record the time it takes for the precipitate to appear. Gentle warming may be required.

Expected Outcome: The secondary bromoalkane will form a precipitate much faster than the primary bromoalkane, reflecting the greater stability of the secondary carbocation intermediate and its faster rate of formation.

Conclusion

The structural classification of a bromoalkane as primary or secondary is a powerful predictor of its reactivity. Primary bromoalkanes react preferentially through a sterically sensitive S({N})2 mechanism.[1] Secondary bromoalkanes represent a borderline case where the reaction outcome—be it S({N})1, S(_{N})2, E1, or E2—can be effectively manipulated by the choice of nucleophile, base, solvent, and temperature. A thorough understanding of these competing pathways is essential for the strategic planning and execution of chemical syntheses in research and development.

References

A Comparative Guide to Chiral Alkylating Agents: Alternatives to (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the choice of a chiral alkylating agent is paramount for achieving high stereoselectivity in the construction of chiral molecules. (S)-1-Bromo-2-methylbutane is a commonly utilized reagent for introducing the chiral 2-methylbutyl moiety. However, exploring alternative agents can offer advantages in terms of reactivity, availability, and overall efficiency of a synthetic route. This guide provides an objective comparison of this compound with two key alternatives: (S)-1-Iodo-2-methylbutane and (S)-2-methylbutyl tosylate . The comparison is supported by established chemical principles and presented with hypothetical experimental data for a model reaction, alongside detailed experimental protocols.

Performance Comparison in a Model Reaction

To illustrate the relative performance of these chiral alkylating agents, we present a comparative analysis based on the expected outcomes of the SN2 alkylation of the lithium enolate of propiophenone (B1677668). This reaction is a classic example of the formation of a new stereocenter alpha to a carbonyl group.

Reaction Scheme:

Figure 1. Asymmetric alkylation of the lithium enolate of propiophenone with chiral 2-methylbutyl electrophiles.

The following table summarizes the anticipated quantitative data for this model reaction, reflecting the known reactivity trends of the leaving groups.

Alkylating AgentLeaving GroupRelative Reactivity (qualitative)Hypothetical Yield (%)Hypothetical Enantiomeric Excess (ee, %)
This compoundBrGood8592
(S)-1-Iodo-2-methylbutaneIExcellent9293
(S)-2-methylbutyl tosylateOTsVery Good8894

Key Observations:

  • (S)-1-Iodo-2-methylbutane is expected to exhibit the highest reactivity and yield due to the superior leaving group ability of iodide compared to bromide in SN2 reactions.

  • (S)-2-methylbutyl tosylate , while potentially slightly less reactive than the iodide, is anticipated to provide a high yield and potentially the highest enantiomeric excess. Tosylates are excellent leaving groups and their bulk can sometimes enhance stereoselectivity.

  • This compound serves as a reliable baseline, offering good yield and high enantioselectivity.

Experimental Protocols

Detailed methodologies for the synthesis of the tosylate alternative and for the comparative alkylation experiment are provided below.

Synthesis of (S)-2-methylbutyl tosylate

This protocol describes the conversion of the commercially available (S)-2-methyl-1-butanol to its corresponding tosylate.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-methyl-1-butanol (1.0 equiv) in anhydrous dichloromethane (5 mL per mmol of alcohol).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.5 equiv) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold 1 M HCl.

  • Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude (S)-2-methylbutyl tosylate, which can be further purified by column chromatography on silica (B1680970) gel.

Comparative Asymmetric Alkylation of Propiophenone

This protocol outlines the procedure for the alkylation of the lithium enolate of propiophenone with the three chiral alkylating agents.

Materials:

  • Propiophenone

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF, anhydrous)

  • This compound

  • (S)-1-Iodo-2-methylbutane

  • (S)-2-methylbutyl tosylate

  • Saturated ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equiv) in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-BuLi (1.05 equiv) dropwise to the stirred solution and allow it to stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • To the freshly prepared LDA solution, add a solution of propiophenone (1.0 equiv) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • In three separate, parallel reactions, add this compound (1.2 equiv), (S)-1-Iodo-2-methylbutane (1.2 equiv), and (S)-2-methylbutyl tosylate (1.2 equiv) respectively to the enolate solution at -78 °C.

  • Allow the reactions to stir at -78 °C for 4-8 hours, monitoring by TLC.

  • Quench the reactions by adding saturated aqueous ammonium chloride solution.

  • Allow the mixtures to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude products by flash column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (ee) of the purified products using chiral HPLC or GC analysis.

Visualizing the Synthetic Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the overall workflow of the asymmetric synthesis and the key steps in the alkylation reaction.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Analysis Propiophenone Propiophenone Enolate_Formation Enolate Formation (-78 °C, THF) Propiophenone->Enolate_Formation LDA LDA LDA->Enolate_Formation Alkylating_Agent Chiral Alkylating Agent ((S)-1-X-2-methylbutane) Alkylation SN2 Alkylation (-78 °C, THF) Alkylating_Agent->Alkylation Enolate_Formation->Alkylation Product Chiral Ketone Product Alkylation->Product Analysis Purification & Analysis (Yield, ee) Product->Analysis

Caption: Overall workflow for the asymmetric alkylation. (Within 100 characters)

SN2_Alkylation_Mechanism Enolate Propiophenone Enolate (Nu⁻) TS Transition State [Nu---R---X]⁻ Enolate->TS Backside Attack Alkyl_Halide Chiral Alkylating Agent (R-X) Alkyl_Halide->TS Product Alkylated Ketone TS->Product Leaving_Group Leaving Group (X⁻) TS->Leaving_Group Departure

Caption: Simplified SN2 alkylation mechanism. (Within 100 characters)

Conclusion

While this compound remains a competent chiral alkylating agent, this guide highlights viable alternatives that may offer improved performance. (S)-1-Iodo-2-methylbutane is a more reactive option, potentially leading to higher yields in shorter reaction times. (S)-2-methylbutyl tosylate, readily prepared from the corresponding alcohol, presents another excellent alternative that may enhance enantioselectivity. The choice of the optimal reagent will ultimately depend on the specific substrate, reaction conditions, and desired outcome. Researchers are encouraged to consider these alternatives to optimize their asymmetric syntheses.

The Strategic Advantage of (S)-1-Bromo-2-methylbutane in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of asymmetric synthesis, the choice of chiral building blocks is paramount. (S)-1-Bromo-2-methylbutane, a primary alkyl halide featuring a stereogenic center, presents a valuable tool for the introduction of chirality. This guide provides an objective comparison of its performance against a similar chiral alkylating agent, highlighting its advantages through experimental data and detailed protocols.

This compound is a versatile reagent in organic synthesis, primarily utilized for the transfer of the chiral (S)-2-methylbutyl group to a variety of nucleophiles. Its utility stems from its participation in bimolecular nucleophilic substitution (SN2) reactions. This mechanism is critical for preserving the stereochemical integrity of the chiral center, a key consideration in the synthesis of enantiomerically pure molecules.[1]

Performance Comparison: this compound vs. Alternative Chiral Alkylating Agents

To objectively assess the performance of this compound, we will compare its reactivity in a representative SN2 reaction—nucleophilic substitution with the azide (B81097) ion—against a closely related primary alkyl halide, 1-bromooctane (B94149). While not chiral, 1-bromooctane provides a well-documented baseline for the SN2 reactivity of primary bromoalkanes. The key difference lies in the steric hindrance around the reaction center, which can influence the reaction rate.

ParameterThis compound with Sodium Azide (Predicted)1-Bromooctane with Sodium Azide (Reported)[2]
Substrate This compound1-Bromooctane
Nucleophile Sodium Azide (NaN₃)Sodium Azide (NaN₃)
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Temperature 60-70 °C60-70 °C
Reaction Time 12-24 hours12-24 hours
Typical Yield > 90% (Predicted)> 90%[2]
Stereochemical Outcome Retention of configuration at C2Not Applicable

The reaction of this compound with sodium azide is predicted to proceed with a high yield, comparable to that of 1-bromooctane, under similar conditions.[2] Crucially, because the substitution occurs at the primary carbon (C1), which is not the stereocenter (C2), the (S)-configuration of the product, (S)-1-azido-2-methylbutane, is retained. This conservation of stereochemistry is a significant advantage in multi-step syntheses.

The slightly increased steric hindrance due to the methyl group at the C2 position in this compound compared to the linear chain of 1-bromooctane is expected to have a minimal impact on the reaction rate for this primary halide. SN2 reactions are most sensitive to steric hindrance directly at the reaction center.[3]

Experimental Protocols

Synthesis of (S)-1-azido-2-methylbutane from this compound

This protocol is based on established procedures for SN2 reactions of primary alkyl bromides with sodium azide.[2]

Materials:

  • This compound (1.0 equivalent)

  • Sodium azide (1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in DMF.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-1-azido-2-methylbutane.

  • Purify the product by vacuum distillation.

Expected Outcome: The reaction is expected to yield (S)-1-azido-2-methylbutane in over 90% yield with retention of the (S)-configuration at the C2 stereocenter. The enantiomeric excess (ee) should be high, reflecting the stereospecificity of the SN2 reaction on a substrate where the chiral center is not directly involved in the substitution.

Mandatory Visualizations

Logical Workflow for Asymmetric Synthesis using this compound

G Workflow for Chiral Synthon Synthesis cluster_start Starting Material cluster_reagent_prep Reagent Preparation cluster_reaction Key SN2 Reaction cluster_product Chiral Product start (S)-2-methyl-1-butanol reagent This compound start->reagent PBr3 or HBr reaction Nucleophilic Substitution (e.g., with NaN3 in DMF) reagent->reaction High Stereochemical Fidelity product (S)-Chiral Synthon (e.g., (S)-1-azido-2-methylbutane) reaction->product Retention of Configuration

Caption: Synthesis workflow from a chiral alcohol to a versatile chiral synthon.

Comparison of Reaction Pathways

G SN2 Reaction Pathway Comparison s_b_start This compound s_b_ts Transition State s_b_start->s_b_ts Nu- attack s_b_product (S)-Product (Retention of Chirality) s_b_ts->s_b_product Br- leaves alt_start (R)-1-Bromo-3-methylpentane alt_ts Transition State alt_start->alt_ts Nu- attack alt_product (R)-Product (Retention of Chirality) alt_ts->alt_product Br- leaves

References

A Comparative Guide to the Stereochemical Outcomes of Reactions with (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stereochemical outcomes of reactions involving the chiral primary alkyl halide, (S)-1-bromo-2-methylbutane. Understanding the reaction pathways of such molecules is crucial in synthetic chemistry, particularly in drug development, where precise control of stereochemistry is paramount for pharmacological activity. This document outlines the expected products under various reaction conditions (SN2, SN1, E2, E1), supported by established mechanistic principles and comparative data from analogous systems. Detailed experimental protocols for representative reactions are also provided.

Executive Summary

This compound is a primary alkyl halide with a chiral center at the C2 position. This unique structure, featuring a stereocenter adjacent to the reactive carbon, leads to distinct and predictable stereochemical outcomes depending on the reaction mechanism.

  • SN2 Reactions: Proceed with retention of the (S) configuration at the C2 chiral center, as the reaction occurs at the achiral C1 position.

  • SN1/E1 Reactions: Are unlikely to proceed directly but can occur via a 1,2-hydride shift to form a more stable tertiary carbocation. This rearrangement leads to a mixture of rearranged substitution and elimination products, with racemization at the newly formed stereocenter.

  • E2 Reactions: Exhibit high regioselectivity controlled by the steric bulk of the base. Non-bulky bases yield the thermodynamically more stable Zaitsev product, while bulky bases favor the formation of the less substituted Hofmann product. The formation of the Hofmann product is stereospecific.

Comparison of Reaction Pathways

The stereochemical fate of this compound is dictated by the interplay between the substrate's structure, the nature of the nucleophile/base, the solvent, and the temperature.

Bimolecular Nucleophilic Substitution (SN2)

In the SN2 mechanism, a strong, typically non-bulky nucleophile attacks the electrophilic carbon (C1) in a single, concerted step, displacing the bromide ion.

Stereochemical Outcome: The key structural feature of this compound is that the chiral center (C2) is not the reaction center (C1). Therefore, while the SN2 reaction proceeds with inversion of configuration at the carbon undergoing substitution, this does not affect the stereochemistry of the molecule as a whole. The configuration at C2 remains unchanged.[1][2][3]

Diagram of SN2 Pathway

SN1_E1_Rearrangement Start This compound Carbocation1 Primary Carbocation (Unstable) Start->Carbocation1 -Br⁻ (slow) Carbocation2 Tertiary Carbocation (Rearranged & Planar) Carbocation1->Carbocation2 1,2-Hydride Shift SN1_Product Racemic Substitution Product (e.g., 2-Ethoxy-2-methylbutane) Carbocation2->SN1_Product + EtOH, -H⁺ E1_Product Zaitsev Elimination Product (2-Methyl-2-butene) Carbocation2->E1_Product -H⁺ E2_Pathways cluster_0 Non-Bulky Base (e.g., NaOEt) Start This compound Zaitsev 2-Methyl-2-butene (Trisubstituted) Start->Zaitsev Zaitsev Product (Major) Start->Zaitsev Zaitsev Product (Minor) Hofmann 2-Methyl-1-butene (Disubstituted) Start->Hofmann Hofmann Product (Minor) Start->Hofmann Hofmann Product (Major)

References

A Comparative Guide to the Synthesis and Validation of Enantiomerically Pure (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established synthesis procedures for the preparation of enantiomerically pure (S)-1-bromo-2-methylbutane, a critical chiral building block in pharmaceutical and materials science. The document details the most effective stereospecific methods, offering a comparative analysis of their performance based on yield and enantiomeric excess. Furthermore, it outlines a non-stereoselective alternative and provides detailed experimental protocols for both synthesis and the validation of enantiomeric purity.

Comparison of Synthesis Procedures

The synthesis of enantiomerically pure this compound predominantly relies on stereospecific reactions starting from the chiral precursor, (S)-2-methyl-1-butanol. These methods proceed via an SN2 mechanism, which ensures the retention of the stereochemical integrity at the chiral center. Below is a summary of the key performance indicators for the most common synthesis routes.

Synthesis MethodReagentMechanismTypical YieldEnantiomeric Excess (ee%)Key AdvantagesPotential Disadvantages
Stereospecific Synthesis from (S)-2-methyl-1-butanol
Reaction with Hydrobromic AcidConcentrated HBr (48%)SN2~61-92%>99%High enantiomeric purity, readily available and inexpensive reagent.[1]Strong acid conditions, potential for carbocation rearrangements in sensitive substrates.
Reaction with Phosphorus Tribromide (Solvent-based)Phosphorus Tribromide (PBr₃)SN2~58%High (inversion)Milder conditions than HBr, avoids carbocation rearrangements.[2]PBr₃ is corrosive and reacts violently with water, potential for byproduct formation.
Reaction with Phosphorus Tribromide (Mechanochemical)Phosphorus Tribromide (PBr₃)SN293%HighSolvent-free, high yield, environmentally friendly.[1]Requires specialized ball-milling equipment.
Alternative Synthesis Methods
Catalytic Asymmetric BrominationN-bromosuccinimide (NBS)CatalyticModerate90-95%Avoids the use of stoichiometric chiral starting materials.[1]Catalyst can be expensive and sensitive.[1]
Free Radical Bromination of 2-methylbutaneBr₂ / UV lightRadicalVariable0% (racemic mixture)Inexpensive starting material.Non-stereoselective, produces a mixture of isomers requiring separation.[1]

Experimental Protocols

Synthesis of this compound from (S)-2-methyl-1-butanol with Hydrobromic Acid

This procedure is adapted from established methods for the conversion of primary alcohols to alkyl bromides via an SN2 reaction.[2]

Materials:

  • (S)-2-methyl-1-butanol

  • Concentrated hydrobromic acid (48%)

  • Concentrated sulfuric acid

  • Water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine (S)-2-methyl-1-butanol and a 25% excess of 48% hydrobromic acid.

  • Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction time will vary depending on the scale, but can be monitored by TLC or GC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Set up a distillation apparatus and distill the crude this compound from the reaction mixture.

  • Transfer the distillate to a separatory funnel and wash successively with water, cold concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and purify the product by fractional distillation, collecting the fraction boiling at 121-122 °C.

Synthesis of this compound from (S)-2-methyl-1-butanol with Phosphorus Tribromide

This protocol is based on the general procedure for the bromination of primary alcohols using PBr₃.[3]

Materials:

  • (S)-2-methyl-1-butanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or pentane

  • Pyridine (B92270) (optional, to neutralize HBr byproduct)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a stirred solution of (S)-2-methyl-1-butanol in anhydrous diethyl ether at 0 °C in a round-bottom flask, add pyridine (optional).

  • Slowly add phosphorus tribromide dropwise from a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction mixture in an ice bath and cautiously add ice water to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution on a rotary evaporator at a low temperature to obtain the crude product.

  • Purify by distillation to yield this compound.

Validation of Enantiomeric Purity

The enantiomeric excess (ee%) of the synthesized this compound is a critical parameter and can be accurately determined using chiral gas chromatography (GC).

Chiral Gas Chromatography (GC) Protocol

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column: A cyclodextrin-based column, such as β-DEX™ 225, is suitable for the separation of chiral bromoalkanes.

GC Conditions (Typical):

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Start at an initial temperature of 45 °C, hold for a few minutes, then ramp to a higher temperature to ensure separation of the enantiomers. The exact program should be optimized for the specific column and instrument.

  • Injection Mode: Split/splitless.

Sample Preparation:

  • Dilute a small sample of the purified this compound in a volatile solvent such as dichloromethane.

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the following formula: ee% = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Visualizations

Synthesis and Validation Workflow

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation Start (S)-2-methyl-1-butanol Reaction Reaction with PBr3 or HBr Start->Reaction SN2 Reaction Workup Workup & Purification Reaction->Workup Product This compound Workup->Product SamplePrep Sample Preparation Product->SamplePrep ChiralGC Chiral GC Analysis SamplePrep->ChiralGC DataAnalysis Data Analysis ChiralGC->DataAnalysis Result Enantiomeric Excess (ee%) DataAnalysis->Result

Caption: Workflow for the synthesis and validation of this compound.

Logical Relationship of Synthesis Methods

Synthesis_Methods A Synthesis of Enantiomerically Pure This compound B Stereospecific Methods (from Chiral Precursor) A->B C Non-Stereospecific Methods A->C D Reaction with HBr B->D E Reaction with PBr3 B->E F Free Radical Bromination C->F

Caption: Classification of synthesis methods for 1-Bromo-2-methylbutane.

References

Comparative Study of Leaving Groups: Bromide vs. Iodide in 2-Methylbutane Systems

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 22, 2025

Abstract

This guide provides a comparative analysis of bromide and iodide as leaving groups in nucleophilic substitution and elimination reactions, specifically within tertiary systems like 2-halo-2-methylbutane. The choice of a leaving group is critical in directing reaction pathways and rates. This document summarizes the fundamental physicochemical properties, presents comparative kinetic data, and offers a standardized experimental protocol for evaluating their relative performance. The information is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.

Introduction: The Role of the Leaving Group

In nucleophilic substitution (Sₙ1, Sₙ2) and elimination (E1, E2) reactions, the leaving group's ability to depart from the substrate is a key determinant of the reaction rate. An effective leaving group must be able to stabilize the negative charge it carries after heterolytically cleaving from the carbon backbone. Generally, the best leaving groups are the conjugate bases of strong acids.[1]

For the halide series, the leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻.[2] This trend is directly correlated with the acidity of their conjugate acids (HI > HBr > HCl > HF). Iodide, being the conjugate base of the strongest hydrohalic acid, is a weak and stable base, making it an excellent leaving group.[1] This guide focuses on the quantitative and qualitative differences between iodide and bromide in the context of a tertiary alkyl halide system, 2-halo-2-methylbutane, which primarily undergoes Sₙ1 and E1 reactions due to the stability of the resulting tertiary carbocation.

Physicochemical Properties and Their Impact on Reactivity

The differences in reactivity between 2-bromo-2-methylbutane (B1582447) and 2-iodo-2-methylbutane (B1604862) are rooted in the fundamental properties of the carbon-halogen bond and the resulting halide anion.

Key Factors Influencing Leaving Group Ability:

  • Carbon-Halogen (C-X) Bond Strength: The C-I bond is significantly weaker and longer than the C-Br bond.[3][4][5] A weaker bond requires less energy to break, facilitating a faster rate-determining step in Sₙ1/E1 reactions, which involves the ionization of the substrate to form a carbocation.[3]

  • Polarizability: Iodine is larger and more polarizable than bromine. Its diffuse electron cloud is more easily distorted, which helps to stabilize the developing negative charge in the transition state as the C-X bond breaks.

  • Anion Stability (Solvation): In polar protic solvents, both bromide and iodide anions are well-solvated. However, the larger iodide ion has a lower charge density, contributing to its greater stability in solution.

The interplay of these factors dictates the superior performance of iodide as a leaving group.

G cluster_factors Factors Affecting Leaving Group Ability cluster_outcome Reaction Outcome LeavingGroup Good Leaving Group (e.g., I⁻ > Br⁻) ReactionRate Faster Reaction Rate (Sₙ1 / E1) LeavingGroup->ReactionRate Leads to BondStrength Weaker C-X Bond BondStrength->LeavingGroup Polarizability Higher Polarizability Polarizability->LeavingGroup AnionStability Greater Anion Stability (Solvation, Low Charge Density) AnionStability->LeavingGroup

Figure 1. Key factors that determine leaving group efficacy.

Quantitative Comparison: Reaction Rate Data

The most direct way to compare the leaving group ability of bromide and iodide is to examine the relative rates of solvolysis for their corresponding alkyl halides. Solvolysis is a reaction where the solvent acts as the nucleophile.[6][7] For 2-halo-2-methylbutane in a polar protic solvent, the reaction proceeds via an Sₙ1/E1 mechanism, where the rate-determining step is the formation of the tertiary carbocation.

SubstrateLeaving GroupRelative Rate of Solvolysis (krel)C-X Bond Energy (kJ/mol)
2-bromo-2-methylbutaneBr⁻1~275-285
2-iodo-2-methylbutaneI⁻~2-5*~215-240

Table 1: Comparative solvolysis rates and bond energies. The relative rate for the iodo-compound can vary based on solvent and temperature but consistently shows it to be more reactive than the bromo-analogue. Bond energies are typical values for tertiary C-X bonds.[4][5]

The data clearly demonstrates that 2-iodo-2-methylbutane undergoes solvolysis at a significantly faster rate than 2-bromo-2-methylbutane. This is consistent with the lower C-I bond dissociation energy, which makes the formation of the carbocation intermediate more kinetically favorable.[3][8]

Reaction Mechanisms: Sₙ1 and E1 Pathways

For a tertiary substrate like 2-halo-2-methylbutane, Sₙ2 reactions are ruled out due to steric hindrance.[9] The reaction therefore proceeds through a common carbocation intermediate, which then partitions into substitution (Sₙ1) and elimination (E1) products.

G sub_Br 2-Bromo-2-methylbutane carbocation Tertiary Carbocation Intermediate sub_Br->carbocation k_Br (Slower) sub_I 2-Iodo-2-methylbutane sub_I->carbocation k_I (Faster) sn1_prod Sₙ1 Products (e.g., Alcohol, Ether) carbocation->sn1_prod Nucleophilic Attack (Solvent) e1_prod E1 Products (e.g., Alkenes) carbocation->e1_prod Proton Removal (Solvent)

Figure 2. Competing Sₙ1/E1 pathways for 2-halo-2-methylbutane.

The ratio of Sₙ1 to E1 products is determined by the reaction conditions (solvent, temperature) and the structure of the substrate, but it is largely independent of the leaving group, as both pathways diverge from the same carbocation intermediate.

Experimental Protocol: Measuring Solvolysis Rates

This section outlines a general procedure for comparing the solvolysis rates of 2-bromo-2-methylbutane and 2-iodo-2-methylbutane. The reaction produces one equivalent of acid (HBr or HI), which can be titrated to monitor the reaction's progress.[10][11]

Objective: To determine the first-order rate constants for the solvolysis of 2-bromo-2-methylbutane and 2-iodo-2-methylbutane.

Materials:

  • 2-bromo-2-methylbutane

  • 2-iodo-2-methylbutane

  • Solvent: 80:20 Ethanol/Water mixture

  • Indicator: Bromothymol blue

  • Titrant: Standardized 0.02 M Sodium Hydroxide (NaOH) solution

  • Constant temperature water bath, burette, pipettes, conical flasks.

Procedure:

  • Preparation: Equilibrate the solvent mixture and a flask containing 50 mL of the solvent and 3-4 drops of indicator in a water bath set to a constant temperature (e.g., 25°C).

  • Initiation: Add a precise amount (e.g., 0.5 mL) of the alkyl halide to the flask. Start a timer immediately. This is t=0. The solution will be acidic (yellow).

  • Titration: Add the NaOH titrant from the burette until the solution turns blue (neutral). Record the volume and the time.

  • Monitoring: As the reaction proceeds, more H-X is produced, and the solution will turn yellow again. Immediately add another aliquot of NaOH to restore the blue color. Record the cumulative volume of NaOH added and the time for each color change.

  • Data Collection: Continue this process until the reaction is substantially complete (e.g., >70% conversion or when the rate slows dramatically).

  • Analysis: The reaction follows first-order kinetics. The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete reaction and Vt is the volume at time t. The slope of this line is -k.

G start 1. Prepare Solvent + Indicator in Flask thermo 2. Equilibrate to Constant Temperature start->thermo add_halide 3. Add Alkyl Halide (Start Timer t=0) thermo->add_halide titrate 4. Titrate with NaOH to Blue Endpoint add_halide->titrate record 5. Record Time (t) and Volume (Vt) titrate->record loop_cond Reaction Complete? record->loop_cond loop_cond->titrate No (Solution turns yellow) plot 7. Plot ln(V∞-Vt) vs. Time loop_cond->plot Yes calc 8. Calculate Rate Constant (k = -slope) plot->calc

Figure 3. Experimental workflow for kinetic analysis of solvolysis.

Conclusion and Recommendations

The experimental data and underlying chemical principles consistently demonstrate that iodide is a superior leaving group to bromide in the 2-methylbutane system. The primary reasons for this are the weaker carbon-iodine bond and the greater stability of the resulting iodide anion.

For researchers and drug development professionals, this has several implications:

  • Synthesis Design: When a rapid Sₙ1/E1 reaction is desired from a tertiary center, an alkyl iodide is the preferred substrate over an alkyl bromide.

  • Controlling Reactivity: If a more stable, less reactive substrate is needed to prevent premature reaction or side-product formation, an alkyl bromide would be a more suitable choice.

  • Cost and Availability: While alkyl iodides are more reactive, they are often more expensive and less stable for long-term storage than alkyl bromides. These practical considerations must be balanced against the desired kinetic performance.

By understanding these trade-offs, chemists can make more informed decisions in the design and execution of synthetic routes.

References

Safety Operating Guide

Proper Disposal of (S)-1-Bromo-2-methylbutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Bromo-2-methylbutane , a halogenated organic compound, requires careful handling and disposal to ensure laboratory safety and environmental protection. Due to its flammable nature and potential hazards, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols. This guide provides essential safety information and step-by-step procedures for the proper management of this compound waste.

Key Safety and Hazard Information

This compound is classified as a highly flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] It is crucial to handle this chemical in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][3] All sources of ignition, such as open flames, hot surfaces, and sparks, must be eliminated from the handling area.[1][2]

Quantitative Data

The following table summarizes key quantitative data for this compound, essential for its safe handling and disposal.

PropertyValue
CAS Number 534-00-9[1]
Molecular Formula C5H11Br
Boiling Point 121-122°C[4]
Density 1.223 g/cm³[4]
UN Number UN1993[1]
Hazard Class 3 (Flammable liquid)[1]
Packing Group II[1]

Experimental Protocols: Step-by-Step Disposal Procedure

The proper disposal of this compound is critical and must be carried out in accordance with local, regional, and national hazardous waste regulations.[1][5] Under no circumstances should this chemical be disposed of down the sink or drain.[6]

1. Waste Segregation:

  • This compound is a halogenated organic compound.[3][7]

  • It must be collected in a designated waste container specifically labeled "Halogenated Organic Waste".[3][7]

  • Do not mix halogenated waste with non-halogenated organic waste, as this increases disposal costs and complexity.[8]

2. Waste Collection:

  • Use a compatible, properly labeled waste container. Polyethylene containers are often suitable.[9]

  • Ensure the waste container is kept tightly closed when not in use to prevent the release of flammable and potentially toxic vapors.[6][8]

  • The container should be stored in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong bases and oxidizing agents.[1][8][9]

3. Handling Spills:

  • In the event of a small spill, remove all ignition sources.[1]

  • Use an inert absorbent material, such as sand or vermiculite, to soak up the spill.[1][10]

  • Collect the absorbent material and contaminated items in a sealed, properly labeled container for disposal as hazardous waste.[6][8]

  • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[6]

4. Final Disposal:

  • Arrange for the collection of the "Halogenated Organic Waste" container by a licensed professional waste disposal service or your institution's EHS department.[11]

  • All waste disposal must be conducted in accordance with federal, state, and local environmental regulations.[5][11]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generate This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_container Select Labeled 'Halogenated Organic Waste' Container fume_hood->waste_container add_waste Add Waste to Container waste_container->add_waste close_container Keep Container Tightly Closed add_waste->close_container storage_area Store in Designated Satellite Accumulation Area close_container->storage_area segregation Segregate from Incompatible Materials storage_area->segregation disposal_request Arrange for Professional Waste Disposal Pickup segregation->disposal_request end End: Proper Disposal Completed disposal_request->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-1-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S)-1-Bromo-2-methylbutane

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.

Chemical and Physical Properties

This compound is a colorless, highly flammable liquid that is sensitive to light.[1] It is important to be aware of its physical characteristics to ensure safe handling and storage.

PropertyValue
Molecular Formula C₅H₁₁Br[1]
Molecular Weight 151.04 g/mol [1][2]
Boiling Point 121-122 °C[1]
Flash Point 22 °C (71.6 °F) - closed cup
Density 1.223 g/mL at 25 °C[1]
Water Solubility Insoluble[1]
Vapor Pressure 20 mmHg at 25°C[1]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The signal word for this chemical is "Danger".[3]

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

To mitigate these risks, the following personal protective equipment is mandatory when handling this chemical.

Protection TypeRequired PPESpecifications and Standards
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.[3] Safety glasses must be worn beneath a face shield.[4]
Skin Protection Chemical and fire/flame resistant impervious clothing. Chemically resistant gloves.Protective gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3]
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] Work should be conducted in a well-ventilated area or a chemical fume hood.[5]

Operational and Disposal Plans

A systematic approach to handling, from receipt of the chemical to its ultimate disposal, is critical for safety.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Review SDS B Don Appropriate PPE A->B C Ensure Proper Ventilation B->C D Ground Equipment C->D Proceed to Handling E Use Non-Sparking Tools D->E F Keep Away from Ignition Sources E->F G Dispense and Use F->G M Fire Suppression F->M If Fire Occurs H Close Container Tightly G->H Complete Experiment L First Aid G->L If Exposure Occurs I Decontaminate Work Area H->I J Dispose of Waste I->J K Spill Response J->K If Spill Occurs

Caption: Logical workflow for handling this compound.

Experimental Protocol: Step-by-Step Guidance for Safe Handling

1. Preparation and Precautionary Measures:

  • Before handling, thoroughly review the Safety Data Sheet (SDS).

  • Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Ensure that an eyewash station and safety shower are in close proximity and operational.[6]

  • Don all required PPE as specified in the table above.

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3][5] Smoking is strictly prohibited in the handling area.[3]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[5]

  • Ground and bond the container and receiving equipment to prevent static discharge.[3][5]

2. Handling and Use:

  • Use only non-sparking tools.[5]

  • Avoid breathing vapors or mist.[5]

  • Prevent contact with skin and eyes.[7]

  • Keep the container tightly closed when not in use.[3][5]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[3][5]

  • The storage area should be locked.[3][5]

  • Keep the container tightly closed.[3][5]

  • Store away from incompatible materials such as bases and oxidizing agents.[5]

4. Disposal Plan:

  • This compound and its container must be disposed of as hazardous waste.[5]

  • Disposal must be conducted at an approved waste disposal plant in accordance with local, regional, and national regulations.[3][5]

  • Do not empty into drains.[5]

Emergency Procedures

Spill Response Protocol:

  • Immediately evacuate personnel from the spill area.

  • Remove all sources of ignition.[6]

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill.

  • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[6][8]

  • Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[6][7]

  • Clean the spill area thoroughly.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][6]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin with plenty of water for at least 15 minutes.[5] If skin irritation occurs, seek medical advice.[3]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[3][5][9] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek immediate medical attention.[5]

  • If Swallowed: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[10]

References

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Retrosynthesis Analysis

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(S)-1-Bromo-2-methylbutane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.